AY 9944
描述
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N2.2ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;;/h1-8,17-18,25-26H,9-16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVIEWRSGDDWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957874, DTXSID50924843 | |
| Record name | AY-9944 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366-93-8, 1245-84-7 | |
| Record name | AY-9944 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AY-9944 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AY 9944 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the mechanism of action of AY 9944
An In-depth Technical Guide on the Core Mechanism of Action of AY-9944
Introduction
AY-9944, chemically identified as trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, is a well-characterized experimental compound extensively used in biomedical research to investigate the cholesterol biosynthesis pathway.[1] Its primary utility lies in its potent and specific inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol synthesis.[2][3][4] This targeted inhibition induces a biochemical state that mimics Smith-Lemli-Opitz Syndrome (SLOS), a severe autosomal recessive disorder caused by mutations in the DHCR7 gene.[1][5][6] Consequently, AY-9944 serves as an invaluable pharmacological tool for creating animal models of SLOS, enabling detailed study of the syndrome's pathophysiology and the exploration of potential therapeutic interventions.[7][8][9]
Core Mechanism of Action: Inhibition of DHCR7
The principal mechanism of action of AY-9944 is the direct inhibition of 7-dehydrocholesterol reductase (DHCR7).[3][10] DHCR7 is an NADPH-dependent enzyme that catalyzes the reduction of the C7-C8 double bond in 7-dehydrocholesterol (7-DHC) to produce cholesterol.[4][6] This is the final step in the biosynthesis of cholesterol. By inhibiting DHCR7, AY-9944 effectively blocks this conversion, leading to two primary biochemical consequences:
-
Accumulation of 7-Dehydrocholesterol (7-DHC): The substrate of the blocked enzyme, 7-DHC, accumulates in cells, tissues, and serum.[11][12]
-
Depletion of Cholesterol: The end-product of the pathway, cholesterol, is significantly reduced (hypocholesterolemia).[2][12]
This dual effect—accumulation of a precursor sterol and deficiency of the final product—is the hallmark of both AY-9944 action and the pathophysiology of SLOS.[1] The accumulation of 7-DHC and its oxidized derivatives (oxysterols) is thought to be a major contributor to the cellular toxicity and developmental abnormalities observed in SLOS.[7][13]
Dose-Dependent Effects and Secondary Targets
The inhibitory profile of AY-9944 is dose-dependent. At low nanomolar concentrations, its action is highly specific to DHCR7. However, at higher concentrations, it can affect other enzymes in the sterol biosynthesis pathway.
-
Low Concentrations (1-10 nM): Primarily inhibits DHCR7, leading to increased levels of 7-DHC and 7-dehydrodesmosterol (B141393) (7-DHD).[14][15]
-
High Concentrations (>100 nM): In addition to DHCR7, AY-9944 inhibits DHCR14. This leads to a decrease in the previously accumulated 7-DHC and 7-DHD, and a corresponding increase in upstream precursors such as 14-dehydrozymosterol.[14][15]
-
Very High Doses: May also inhibit the sterol Δ8-Δ7 isomerase (EBP), causing the accumulation of other sterol intermediates.[2][11]
Quantitative Data
The inhibitory potency and biological effects of AY-9944 have been quantified in various experimental systems.
| Parameter | Value | System / Cell Line | Reference(s) |
| IC₅₀ for DHCR7 | 13 nM | Recombinant human enzyme | [2][3][16] |
| IC₅₀ for VSV Titer | ~10 nM | Neuro2a cells | [14] |
| Sterol IC₅₀ | ~1-10 nM | Neuro2a cells | [14] |
| Effective Concentration | 5-10 nM | Human Fibroblasts (mimics severe SLOS profile) | [17] |
Table 1: In Vitro Inhibitory Concentrations of AY-9944.
| Animal Model | Dosage / Administration | Key Outcome(s) | Reference(s) |
| Rat | 7.5 mg/kg (i.h.) from postnatal day 2 | Reduces brain cholesterol levels. | [2] |
| Rat | 25 mg/kg (s.c.) | Induces accumulation of 7-DHC. | [3] |
| Rat | Long-term feeding | Lowers cholesterol and increases 7-DHC in serum, liver, adrenals, and brain. | [12] |
Table 2: In Vivo Effects of AY-9944 Administration.
Signaling Pathway Diagrams
Caption: Inhibition of the cholesterol biosynthesis pathway by AY-9944.
Caption: Causal chain of AY-9944's mechanism and application.
Experimental Protocols
Determination of Sterol Profiles in Cultured Cells
This protocol describes the methodology for analyzing changes in cellular sterol composition following treatment with AY-9944, a key experiment to confirm its mechanism of action.
a. Cell Culture and Treatment:
-
Cell Line: Neuroblastoma (Neuro2a) or human hepatocellular carcinoma (Huh-7) cells are commonly used.[11][14]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare a stock solution of AY-9944 in a suitable solvent (e.g., sterile water).[3] When cells reach 70-80% confluency, replace the medium with fresh medium containing AY-9944 at desired concentrations (e.g., a dose-response range from 1 nM to 1 µM). Include a vehicle-only control.
-
Incubation: Incubate the treated cells for a specified period, typically 15 to 24 hours.[2][14]
b. Lipid Extraction:
-
After incubation, wash cells with phosphate-buffered saline (PBS).
-
Scrape cells into a solvent mixture for lipid extraction, commonly a chloroform:methanol solution (e.g., 2:1 v/v), containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of sterols.[13]
-
Include an internal standard (e.g., epicoprostanol) for quantification.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
c. Derivatization and Analysis:
-
Saponify the lipid extract using methanolic KOH to release sterols from their esterified forms.
-
Extract the non-saponifiable lipids (containing free sterols) into a solvent like hexane.
-
To prepare for gas chromatography, derivatize the sterols by silylating the hydroxyl group. This is typically done by adding a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heating at 60°C for 30 minutes.
-
Analyze the derivatized sterols using Gas Chromatography-Mass Spectrometry (GC-MS). The different sterols (cholesterol, 7-DHC, etc.) will have distinct retention times and mass fragmentation patterns, allowing for their identification and quantification relative to the internal standard.
In Vitro DHCR7 Enzyme Inhibition Assay
This protocol outlines a method to determine the IC₅₀ value of AY-9944 for its primary target, DHCR7.
a. Enzyme Source:
-
Use recombinant human DHCR7 expressed in a suitable system, such as yeast (S. cerevisiae) or insect cells, which allows for the production of purified, active enzyme.[3] Microsomal fractions from these cells are typically used as the enzyme source.
b. Assay Conditions:
-
Reaction Buffer: Prepare a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing necessary cofactors.
-
Substrate: Prepare the substrate, 7-dehydrocholesterol, dissolved in a carrier molecule like hydroxypropyl-β-cyclodextrin to ensure its solubility in the aqueous buffer.[11]
-
Cofactor: DHCR7 requires NADPH for its reductase activity. Add NADPH to the reaction mixture.
c. Inhibition Assay:
-
Set up a series of reactions in microtiter plates or microcentrifuge tubes.
-
To each reaction, add the enzyme preparation, reaction buffer, and varying concentrations of AY-9944 (typically a serial dilution from picomolar to micromolar ranges).
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the 7-DHC substrate and NADPH.
-
Allow the reaction to proceed for a fixed time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution, such as a strong base (e.g., ethanolic KOH) or an organic solvent mixture.
d. Product Quantification and Data Analysis:
-
Extract the sterols from the reaction mixture as described in the sterol profiling protocol (Protocol 1b).
-
Quantify the amount of cholesterol produced using LC-MS/MS or GC-MS.
-
Calculate the percentage of inhibition for each AY-9944 concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of AY-9944 that reduces enzyme activity by 50%.[18]
Caption: Workflow for analyzing cellular sterol profiles after AY-9944 treatment.
Conclusion
The mechanism of action of AY-9944 is centered on its potent and specific inhibition of DHCR7, the enzyme responsible for the final step of cholesterol synthesis. This action leads to a predictable and quantifiable decrease in cholesterol and an accumulation of 7-dehydrocholesterol, effectively creating a pharmacological model of Smith-Lemli-Opitz Syndrome. Its dose-dependent effects and well-characterized biochemical consequences make AY-9944 an essential tool for researchers in the fields of sterol metabolism, neurodevelopment, and genetic disorders, facilitating a deeper understanding of the critical roles of cholesterol in biology.
References
- 1. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Smith-Lemli-Opitz syndrome: A pathophysiological manifestation of the Bloch hypothesis [frontiersin.org]
- 6. Smith–Lemli–Opitz syndrome - Wikipedia [en.wikipedia.org]
- 7. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Abnormal cholesterol biosynthesis as in Smith-Lemli-Opitz syndrome disrupts normal skeletal development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. AY9944 | DHCR7 inhibitor | Probechem Biochemicals [probechem.com]
- 17. researchgate.net [researchgate.net]
- 18. IC50 Calculator | AAT Bioquest [aatbio.com]
AY-9944 as a DHCR7 Inhibitor: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of AY-9944, a potent and specific small molecule inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, AY-9944 serves as a critical tool for inducing a biochemical phenotype that mimics the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS). This document details the mechanism of action of AY-9944, its quantitative effects on sterol profiles in vitro and in vivo, comprehensive experimental protocols for its use in disease modeling and sterol analysis, and its profound impact on critical cellular signaling pathways, notably the Hedgehog pathway. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams to facilitate understanding.
Introduction and Mechanism of Action
AY-9944, chemically known as trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride (B599025), is a selective inhibitor of 7-dehydrocholesterol reductase (DHCR7)[1][2]. DHCR7 is a critical enzyme that catalyzes the NADPH-dependent reduction of the C7-C8 double bond in 7-DHC to synthesize cholesterol[1][3]. The inhibition of this final step in the cholesterol biosynthesis pathway leads to two primary biochemical consequences: a significant reduction in endogenous cholesterol levels and a pathological accumulation of the precursor, 7-DHC, and its metabolites in tissues and fluids[4][5][6].
The high specificity and potency of AY-9944 make it an invaluable pharmacological tool. It exhibits a strong inhibitory effect on DHCR7 with an IC50 value of approximately 13 nM[4][7][8][9]. This potent activity allows for the reliable induction of a SLOS-like state in animal models, providing a platform to study the pathophysiology of the disease and to test potential therapeutic interventions[2][10]. At higher concentrations, AY-9944 may exhibit off-target effects, including the inhibition of other enzymes in the sterol pathway such as Δ14-reductase, leading to the accumulation of other sterol intermediates[9].
Quantitative Data on AY-9944 Efficacy
The administration of AY-9944 profoundly alters sterol composition in both cell culture and animal models. The primary outcome is a shift in the 7-DHC to cholesterol ratio, which is the key biochemical marker for SLOS.
Table 1: In Vitro Efficacy of AY-9944
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 13 nM | Recombinant human DHCR7 expressed in yeast | [1][4][7][8][9] |
Table 2: In Vivo Effects of AY-9944 on Sterol Ratios in Rat Models
| Animal Model | Treatment Duration | Tissue | 7-DHC / Cholesterol Molar Ratio | Reference |
| Sprague-Dawley Rat | 1 Postnatal Month | Brain | ≥ 4:1 | [4][8] |
| Sprague-Dawley Rat | 1 Postnatal Month | Retina | ≥ 4:1 | [8] |
| Sprague-Dawley Rat | 1 Postnatal Month | Liver | ≥ 4:1 | [4][8] |
| Sprague-Dawley Rat | 1 Postnatal Month | Serum | ≥ 4:1 | [4][8] |
| Sprague-Dawley Rat | 3 Postnatal Months | Liver | > 11:1 | [4][8] |
| Sprague-Dawley Rat | 3 Postnatal Months | Serum | > 11:1 | [4][8] |
| Sprague-Dawley Rat | 3 Postnatal Months | Retina | ~ 7:1 | [8] |
Impact on the Hedgehog Signaling Pathway
The consequences of DHCR7 inhibition extend beyond sterol imbalance, critically impacting developmental signaling pathways. The Sonic Hedgehog (Hh) pathway is particularly vulnerable due to its intrinsic dependence on cholesterol. The disruption occurs via a dual mechanism:
-
Cholesterol Depletion: Normal Hh signaling requires cholesterol for two key processes. First, the Hh ligand itself undergoes covalent modification with cholesterol for its proper function and transport. Second, the essential Hh pathway transmembrane protein, Smoothened (SMO), requires cholesterol in the ciliary membrane for its activation and localization. AY-9944-induced cholesterol deficiency impairs both of these processes, thus attenuating the signaling cascade[1][11].
-
Direct SMO Inhibition by 7-DHC Metabolites: The accumulation of 7-DHC leads to its non-enzymatic oxidation, forming various oxysterols. A specific B-ring oxysterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been identified as a direct antagonist of SMO[7][11]. This molecule binds to SMO at a site distinct from other known inhibitors (like cyclopamine) and agonists, actively suppressing pathway activation[7]. This provides a secondary, potent mechanism by which AY-9944 inhibits Hh signaling.
Key Experimental Protocols
The following protocols are representative methodologies for the use of AY-9944 in research, based on established practices in the field.
Protocol 1: Induction of a SLOS Fetal Model in Pregnant Rats
This protocol describes the oral administration of AY-9944 to pregnant Sprague-Dawley rats to induce a SLOS-like phenotype in the developing fetuses[2][10].
Materials:
-
AY-9944 dihydrochloride
-
Vehicle: Sterile water or 0.9% saline
-
Timed-pregnant Sprague-Dawley rats
-
Animal scale
-
Oral gavage needles (flexible-tipped or stainless steel, appropriate size for rats)
-
Syringes
Procedure:
-
Dose Preparation: AY-9944 is water-soluble[1]. Prepare the dosing solution by dissolving AY-9944 dihydrochloride in sterile water to the desired concentration (e.g., 15 mg/mL for a 75 mg/kg dose in a 250g rat receiving 1.25 mL). Prepare fresh daily.
-
Animal Handling: Acclimate timed-pregnant rats to handling for several days prior to dosing. The day a sperm plug is observed is designated as gestation day 1 (D1).
-
Dosing: On gestation day 3 (D3), weigh the pregnant rat to calculate the precise volume of the dosing solution needed[2]. A typical teratogenic dose is 75 mg/kg[10].
-
Administration:
-
Securely restrain the rat.
-
Measure the gavage needle length from the rat's nose to the last rib to prevent stomach perforation.
-
Gently insert the gavage needle into the diastema and advance it along the upper palate into the esophagus. The tube should pass smoothly without resistance.
-
Administer the calculated volume via a single, smooth oral gavage.
-
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 15-30 minutes. Continue daily monitoring throughout the gestation period.
-
Sample Collection: At the desired embryonic or fetal time point (e.g., D21), euthanize the dam according to approved protocols and harvest fetuses and maternal tissues for subsequent analysis.
Protocol 2: Sterol Extraction and Quantification from Brain Tissue by GC-MS
This protocol provides a general workflow for the analysis of cholesterol and 7-DHC from brain tissue of AY-9944-treated animals.
Materials:
-
Brain tissue (flash-frozen in liquid nitrogen)
-
Internal Standards (e.g., d7-cholesterol, d7-7-DHC)
-
Chloroform, Methanol (HPLC grade)
-
Potassium Hydroxide (KOH) for saponification
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)
-
Tissue homogenizer
-
Centrifuge
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Homogenization and Extraction:
-
Weigh a frozen brain tissue sample (~50-100 mg).
-
Add the tissue to a homogenizer tube with a 2:1 (v/v) mixture of chloroform:methanol. Add a known amount of internal standards.
-
Homogenize thoroughly until no visible tissue remains.
-
Add water or saline to induce phase separation (modified Bligh-Dyer extraction). Vortex vigorously.
-
Centrifuge to pellet debris and separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Saponification (to hydrolyze sterol esters):
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in an ethanolic KOH solution.
-
Heat at 60-90°C for 1-2 hours to hydrolyze ester bonds.
-
-
Non-saponifiable Lipid Re-extraction:
-
After cooling, add water and re-extract the neutral sterols (cholesterol, 7-DHC) into hexane.
-
Vortex and centrifuge. Collect the upper hexane layer. Repeat the extraction 2-3 times.
-
Pool the hexane fractions and dry completely under nitrogen.
-
-
Derivatization:
-
To the dried sterol extract, add a silylating agent (e.g., BSTFA + 1% TMCS) and pyridine (B92270) or another suitable solvent.
-
Heat at 60-70°C for 1 hour to create trimethylsilyl (B98337) (TMS) ethers of the sterols, which are more volatile and suitable for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
GC Conditions (Typical): Use a capillary column (e.g., Agilent DB-5ms). Start with an oven temperature of ~180°C, hold for 2 min, then ramp up to ~280-300°C.
-
MS Conditions: Operate in Selective Ion Monitoring (SIM) mode to quantify specific ions for cholesterol-TMS and 7-DHC-TMS relative to their deuterated internal standards.
-
-
Quantification: Calculate the concentration of each sterol by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of the hypocholesteremic drug, AY 9944 on the synthesis of bile salts in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AY-9944 on the Cholesterol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AY-9944, a potent hypocholesterolemic agent, serves as a critical tool in the study of cholesterol metabolism and the pathophysiology of related genetic disorders. This technical guide provides an in-depth analysis of the effects of AY-9944 on the cholesterol biosynthesis pathway, with a focus on its mechanism of action, quantitative effects on sterol levels, and detailed experimental protocols for its use in research settings. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively utilize AY-9944 as a research tool.
Mechanism of Action of AY-9944
AY-9944 is a specific and potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2][3] DHCR7 catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol.[4] By inhibiting DHCR7, AY-9944 effectively blocks the production of cholesterol, leading to a significant accumulation of its immediate precursor, 7-DHC, and a corresponding decrease in cellular and systemic cholesterol levels.[3][5] This biochemical phenotype closely mimics that of Smith-Lemli-Opitz syndrome (SLOS), a human autosomal recessive disorder caused by mutations in the DHCR7 gene.[3][6][7] Consequently, AY-9944 is widely used to create animal and cellular models of SLOS, providing a valuable platform for studying the disease's pathogenesis and evaluating potential therapeutic interventions.[3][6][7] The IC50 value for AY-9944's inhibition of human DHCR7 has been determined to be 13 nM.[1][2] At higher concentrations, AY-9944 has also been reported to inhibit other enzymes in the cholesterol biosynthesis pathway, such as sterol Δ8-Δ7 isomerase.[1]
Quantitative Effects of AY-9944 on Sterol Levels
The administration of AY-9944 leads to profound and measurable changes in the sterol profiles of various tissues and cells. The primary effects are a dose-dependent decrease in cholesterol and a significant accumulation of 7-DHC. The following tables summarize the quantitative data from studies using rat models and cultured cells.
Table 1: Effect of AY-9944 on Sterol Levels in Rat Tissues
| Tissue | Treatment Details | Cholesterol (µg/g or µg/mL) | 7-Dehydrocholesterol (7-DHC) (µg/g or µg/mL) | 7-DHC/Cholesterol Ratio | Reference |
| Serum | Long-Evans rats, 7.5 mg/kg i.h. every 6 days from postnatal day 2 to 20 | Decreased | Increased | - | [1] |
| Liver | Long-Evans rats, 7.5 mg/kg i.h. every 6 days from postnatal day 2 to 20 | Decreased | Increased | - | [1] |
| Brain | Long-Evans rats, 7.5 mg/kg i.h. every 6 days from postnatal day 2 to 20 | Reduced | Increased | - | [1] |
| Serum | Sprague-Dawley rats, oral gavage, gestation day 3 | ~11 mg/dl (on day 9) | ~11 mg/dl (on day 9) | ~1 | [8] |
| Liver | Sprague-Dawley rats treated with AY9944 | ~1/20 of control | Dominant sterol | ~20 | [9] |
| Serum | Sprague-Dawley rats treated with AY9944 | ~4.0 ± 1.1 | ~71.2 ± 7.5 | ~18 | [9] |
| Brain | Sprague-Dawley rats treated with AY9944 | ~1.4 ± 0.3 | ~7.9 ± 0.2 | ~5.7 | [9] |
Table 2: Effect of AY-9944 on Sterol Levels in Cultured Cells
| Cell Line | AY-9944 Concentration | Treatment Duration | Effect on 7-DHC Levels | Effect on Cholesterol Levels | Reference |
| Keratinocytes | 1 µg/mL | 15 hours | Accumulation of 7-DHC | - | [1] |
| HCT-8 and RD cells | 15, 30 µM | 2 hours (pretreatment) | - | Reduced EV-A71 VP1 protein (indirectly related to cholesterol) | [1] |
| Neuro2a cells | 1-10 nM | 24 hours | Dose-dependent increase | Decrease in desmosterol | [10][11] |
| Neuro2a cells | >100 nM | 24 hours | Increase in 14-dehydrozymostenol and 14-dehydrozymosterol at the expense of 7-DHC | - | [10] |
| Huh-7 cells | 10-100 nM | - | Selective increase in 7-DHC | Modest decrease | [12] |
| Huh-7 cells | 300-1000 nM | - | Increase in 14-dehydrozymostenol | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving AY-9944.
In Vivo Model: Induction of Smith-Lemli-Opitz Syndrome Phenotype in Rats
This protocol describes the administration of AY-9944 to rats to create a well-established animal model of SLOS.
Materials:
-
AY-9944 dihydrochloride (B599025)
-
Vehicle (e.g., sterile water for injection)
-
Sprague-Dawley or Long-Evans rats (pregnant females for teratogenic studies or young pups for postnatal studies)
-
Gavage needles or syringes for injection
Procedure:
-
Preparation of AY-9944 Solution: Dissolve AY-9944 dihydrochloride in the appropriate vehicle to the desired concentration (e.g., for a 7.5 mg/kg dose in a 200g rat, dissolve 1.5 mg in a suitable volume for administration).
-
Administration:
-
Oral Gavage (for inducing teratogenic effects): Administer a single oral dose of AY-9944 to pregnant rats on a specific gestation day (e.g., day 3 or 7) to study developmental defects.[6][8]
-
Intraperitoneal or Subcutaneous Injection (for postnatal studies): Administer AY-9944 to rat pups via intraperitoneal or subcutaneous injection at regular intervals (e.g., every 6 days) to study the long-term biochemical and pathological consequences.[1]
-
-
Monitoring: Monitor the animals for any signs of toxicity. For developmental studies, collect embryos or fetuses at specific time points. For postnatal studies, tissues and blood can be collected after a specified duration of treatment.
-
Tissue and Sample Collection: At the end of the experiment, euthanize the animals and collect blood and tissues of interest (e.g., liver, brain, serum). Store samples appropriately (e.g., at -80°C) until analysis.
Sterol Extraction and Analysis from Tissues and Cells using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for extracting and quantifying sterols from biological samples.
Materials:
-
Homogenizer
-
Solvents: Chloroform (B151607), Methanol (B129727), Hexane
-
Internal standards (e.g., epicoprostanol, deuterated cholesterol)
-
Saponification reagent (e.g., ethanolic potassium hydroxide)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Homogenization: Homogenize tissue samples in an appropriate buffer. For cultured cells, they can be scraped and pelleted.
-
Lipid Extraction: Perform a lipid extraction using the Bligh and Dyer method.[7] This involves adding a mixture of chloroform and methanol to the sample to separate the lipids into an organic phase.
-
Saponification: To hydrolyze sterol esters to free sterols, treat the lipid extract with an ethanolic potassium hydroxide (B78521) solution and heat.
-
Extraction of Non-saponifiable Lipids: After saponification, extract the non-saponifiable lipids (containing the free sterols) with a non-polar solvent like hexane.
-
Derivatization: Evaporate the solvent and derivatize the sterols by adding a silylating agent such as BSTFA and heating. This step makes the sterols more volatile for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different sterols will be separated based on their retention times on the GC column and identified and quantified based on their mass spectra. Use internal standards for accurate quantification.
In Vitro DHCR7 Enzyme Activity Assay
This protocol describes a method to measure the activity of DHCR7 in liver microsomes and assess the inhibitory effect of AY-9944.
Materials:
-
Liver microsomes (can be prepared from control or treated animals)
-
7-dehydrocholesterol (substrate) or a suitable analog like ergosterol (B1671047)
-
NADPH (cofactor)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
AY-9944 (inhibitor)
-
Stopping solution (e.g., ethanolic KOH for saponification)
-
HPLC system for product analysis
Procedure:
-
Microsome Preparation: Isolate microsomes from liver tissue by differential centrifugation.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, liver microsomes, and NADPH.
-
Inhibitor Addition: For inhibitor studies, pre-incubate the microsomes with various concentrations of AY-9944 for a specific time before adding the substrate.
-
Initiation of Reaction: Start the reaction by adding the substrate (7-DHC or ergosterol).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping solution, which can also initiate the saponification step for subsequent sterol analysis.
-
Product Analysis: Extract the sterols as described in the GC-MS protocol. Analyze the conversion of the substrate to its product (e.g., 7-DHC to cholesterol, or ergosterol to brassicasterol) using HPLC or GC-MS.
-
Data Analysis: Calculate the enzyme activity as the rate of product formation. For inhibition studies, determine the IC50 value of AY-9944 by plotting the enzyme activity against the inhibitor concentration.
Mandatory Visualizations
Conclusion
AY-9944 is an invaluable pharmacological tool for investigating the cholesterol biosynthesis pathway and modeling disorders such as Smith-Lemli-Opitz syndrome. Its specific inhibition of DHCR7 provides a robust and reproducible method for studying the consequences of impaired cholesterol synthesis and 7-DHC accumulation. This technical guide has provided a comprehensive overview of AY-9944, including its mechanism of action, quantitative effects on sterol metabolism, and detailed experimental protocols. By utilizing the information and methodologies outlined in this document, researchers can further unravel the complexities of cholesterol homeostasis and develop novel therapeutic strategies for related diseases.
References
- 1. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Dehydrocholesterol reductase activity is independent of cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Markedly inhibited 7-dehydrocholesterol-delta 7-reductase activity in liver microsomes from Smith-Lemli-Opitz homozygotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active 7-Dehydrocholesterol Reductase (DHCR7) | APC270Hu01 | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 9. 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocat.com [biocat.com]
- 12. researchgate.net [researchgate.net]
The AY 9944 Protocol: A Technical Guide to Inducing 7-Dehydrocholesterol Accumulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AY 9944, a potent and specific inhibitor of 7-dehydrocholesterol (B119134) (7-DHC) reductase (DHCR7). Through the targeted inhibition of this key enzyme in the cholesterol biosynthesis pathway, this compound serves as an invaluable tool for inducing the accumulation of 7-DHC, thereby creating robust cellular and animal models for studying Smith-Lemli-Opitz Syndrome (SLOS) and investigating the downstream effects of altered sterol metabolism. This guide details the mechanism of action of this compound, presents quantitative data on its effects, outlines experimental protocols for its use, and visualizes the associated biochemical pathways.
Mechanism of Action of this compound
This compound is a specific inhibitor of the enzyme 7-dehydrocholesterol Δ7-reductase (DHCR7), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis—the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2][3] The inhibition of DHCR7 by this compound leads to a decrease in cellular cholesterol levels and a corresponding accumulation of the precursor, 7-DHC.[1][4] this compound exhibits a high potency, with an in vitro IC50 of 13 nM for DHCR7.[1][3] At higher concentrations (above 100 nM in Neuro2a cells), this compound can also inhibit other enzymes in the cholesterol biosynthesis pathway, such as Δ14-sterol reductase (DHCR14), leading to a more complex sterol profile with the accumulation of earlier precursors like 14-dehydrozymosterol.[5][6]
The accumulation of 7-DHC and its subsequent oxidative metabolites, known as oxysterols, can have significant downstream effects on various cellular signaling pathways.[7][8][9] These include the Hedgehog (Hh) and Wnt signaling pathways, which are crucial for embryonic development.[8][9][10] Furthermore, the altered sterol composition can impact cellular processes such as ferroptosis, a form of programmed cell death.[11]
Quantitative Data on this compound-Induced 7-DHC Accumulation
The following tables summarize quantitative data from various studies on the effects of this compound on 7-DHC and cholesterol levels in different experimental models.
Table 1: In Vitro Dose-Response Effects of this compound on Sterol Levels in Neuro2a Cells
| This compound Concentration | Effect on 7-DHC Levels | Effect on Precursor Sterols (e.g., 14-dehydrozymosterol) | Reference |
| 1 - 10 nM | Increase | No significant change | [5][6] |
| > 100 nM | Decrease (relative to peak at 1-10 nM) | Increase | [5][6] |
| 100 nM | Over 40-fold increase in 7-DHC (from 0.08 to 3.2 ng/µg protein) | Lowered levels of desmosterol (B1670304) and lanosterol | [7] |
Table 2: In Vivo Effects of this compound on Sterol Levels in Rats
| This compound Dosage | Animal Model | Tissue/Fluid | Key Findings | Reference |
| 7.5 mg/kg (i.h. every 6 days) | Long-Evans hooded rats | Brain, Plasma, Liver | Reduced brain cholesterol and increased 7-DHC. More severe effects on plasma and liver sterols in female rats. | [1] |
| Oral administration on gestation day 3 | Pregnant Rats | Serum | Rapid >50% reduction in cholesterol by day 6 with accumulation of 7-DHC, 8-DHC, and trienols. 7-DHC reached a maximum from day 9 to 12, equaling cholesterol levels on day 9 (11 mg/dl). | [12] |
| 25 mg/kg | C57BL/6J male mice | Liver, Serum | Increased 7-DHC levels in both liver tissue and serum. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to induce and measure 7-DHC accumulation.
In Vitro Induction of 7-DHC Accumulation in Cell Culture
Objective: To induce the accumulation of 7-DHC in a neuroblastoma cell line (Neuro2a) using this compound.
Materials:
-
Neuro2a cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
N2 supplement
-
This compound stock solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate Neuro2a cells at a density of 5 x 10⁴ cells/cm² in DMEM supplemented with 10% FBS.[13]
-
Cell Adherence: Allow cells to adhere and grow for 24 hours.
-
Serum Starvation and Treatment: Replace the growth medium with serum-free medium (DMEM with N2 supplement) containing the desired concentration of this compound (e.g., 10 nM for selective DHCR7 inhibition or higher concentrations to study broader effects).[13] A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours).[13]
-
Cell Harvesting: Wash the cells with cold PBS and centrifuge at 1,000 rpm for 10 minutes at 4°C.[13]
-
Storage: Store the cell pellets at -80°C until lipid extraction and analysis.[13]
Quantification of 7-Dehydrocholesterol by LC-MS/MS
Objective: To accurately quantify the levels of 7-DHC and other sterols in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with PTAD derivatization.
Materials:
-
Cell pellets or tissue homogenates
-
Folch solution (chloroform:methanol, 2:1 v/v)
-
Deuterium-labeled internal standards (e.g., d7-7-DHC)
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution in methanol
-
HPLC grade solvents
Procedure:
-
Lipid Extraction:
-
To the sample (e.g., 10 µL of blood), add 2 ml of Folch solution containing an internal standard (e.g., 25.8 ng of d7-7-DHC) and antioxidants like 0.005% BHT.[13]
-
Add 1 ml of 0.9% NaCl, vortex, and centrifuge to separate the phases.[13]
-
Collect the lower organic phase and dry it under a stream of nitrogen.[13]
-
-
PTAD Derivatization:
-
Reconstitute the dried lipid extract in 200 µL of a freshly prepared 1 mg/ml PTAD solution in methanol.[13]
-
Allow the reaction to proceed at room temperature for 30 minutes with occasional shaking.[13] This derivatization step improves the ionization efficiency and detection sensitivity of 7-DHC.[14][15]
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into an LC-MS/MS system.
-
Chromatographic separation can be achieved using a reversed-phase column (e.g., C18 or pentafluorophenyl).[14]
-
Use a gradient elution profile with mobile phases such as water and acetonitrile (B52724) containing 0.1% formic acid.[14]
-
Perform mass spectrometric detection in multiple reaction monitoring (MRM) mode to specifically and sensitively detect the PTAD adducts of 7-DHC and the internal standard.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental logic associated with this compound and 7-DHC accumulation.
Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound on DHCR7.
Caption: Experimental workflow for inducing and quantifying 7-DHC accumulation.
Caption: Signaling pathways affected by 7-DHC accumulation.
This guide provides a foundational understanding of the use of this compound as a tool to study the consequences of 7-DHC accumulation. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at further elucidating the complex roles of cholesterol and its precursors in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. AY9944 | DHCR7 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 9. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Smith-Lemli-Opitz syndrome: A pathophysiological manifestation of the Bloch hypothesis [frontiersin.org]
- 11. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
AY-9944 as a Tool to Study Hedgehog Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AY-9944 is a valuable pharmacological tool for the investigation of the Hedgehog (Hh) signaling pathway. This synthetic compound is a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] By blocking DHCR7, AY-9944 effectively reduces cellular cholesterol levels and leads to the accumulation of its precursor, 7-dehydrocholesterol (7-DHC).[1][2] This disruption of cholesterol homeostasis has profound effects on the Hedgehog signaling pathway, which is critically dependent on cholesterol for its proper function.[2] Consequently, AY-9944 serves as a powerful agent to dissect the intricate relationship between cholesterol metabolism and Hedgehog signaling in both normal physiological processes and in pathological conditions such as cancer.[2]
Mechanism of Action
The primary mechanism by which AY-9944 inhibits Hedgehog signaling is through its potent and specific inhibition of DHCR7.[1] The widely accepted IC50 value for this inhibition is approximately 13 nM.[1][3] The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor, Patched (PTCH1). In the absence of a ligand, PTCH1 represses the activity of the seven-transmembrane protein Smoothened (Smo). Upon ligand binding, this repression is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors and the expression of Hh target genes.
Cholesterol plays a crucial role in this process. The precise localization and function of Smo are thought to be regulated by the lipid environment of the cell membrane, particularly the primary cilium. By depleting cholesterol and causing the accumulation of 7-DHC, AY-9944 alters this lipid environment, thereby impairing the proper function and activation of Smo. At higher concentrations, some studies suggest that AY-9944 may have additional off-target effects that can also contribute to the inhibition of the Hedgehog pathway.[4][5]
Quantitative Data
The following tables summarize the key quantitative data for AY-9944 in the context of its effects on DHCR7 and the Hedgehog signaling pathway.
| Parameter | Value | System | Reference |
| IC50 for DHCR7 Inhibition | 13 nM | Recombinant human DHCR7 expressed in yeast | [1] |
| Assay | Cell Line | AY-9944 Concentration | Observed Effect | Reference |
| Gli-Luciferase Reporter Assay | NIH3T3 | 10⁻⁷ M | Maximal inhibition of DHCR7 activity | [4] |
| Gli-Luciferase Reporter Assay | NIH3T3 | High Concentrations | Complete inhibition of Shh-induced reporter activation | [4] |
| Sterol Profile Analysis | Neuro2a | 1-10 nM | Increase in 7-DHC and 7-dehydrodesmosterol | [5] |
| Sterol Profile Analysis | Neuro2a | >100 nM | Increase in substrates for DHCR14, indicating off-target effects | [5] |
| Cell Viability | Human Fibroblasts | 5-10 nM | Induction of a sterol profile similar to severe Smith-Lemli-Opitz Syndrome | |
| In vivo Model | Sprague-Dawley Rats | 25 mg/kg; s.c. | Accumulation of 7-DHC and decreased cholesterol in various tissues | [1] |
Experimental Protocols
Detailed methodologies for key experiments using AY-9944 to study Hedgehog signaling are provided below.
Protocol 1: In Vitro Inhibition of Hedgehog Signaling using a Gli-Luciferase Reporter Assay
This protocol describes how to quantify the inhibitory effect of AY-9944 on Hedgehog pathway activity using a cell line stably expressing a Gli-responsive luciferase reporter (e.g., Shh-Light II cells).
Materials:
-
Shh-Light II cells (or other suitable Gli-luciferase reporter cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Low-serum medium (e.g., DMEM with 0.5% FBS)
-
AY-9944 stock solution (e.g., 10 mM in DMSO)
-
Recombinant Shh ligand or a Smoothened agonist (e.g., SAG)
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh-Light II cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of AY-9944 in low-serum medium. The final DMSO concentration should be kept below 0.1%. Remove the growth medium and add the AY-9944 dilutions to the cells. Include a vehicle control (DMSO only).
-
Pathway Activation: Immediately after adding AY-9944, add the Shh ligand or SAG to the appropriate wells to stimulate the Hedgehog pathway. The optimal concentration of the agonist should be predetermined.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions. Measure both firefly (Gli-responsive) and Renilla (constitutive control) luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Calculate the percentage of inhibition of Hedgehog signaling for each AY-9944 concentration relative to the vehicle-treated, agonist-stimulated control.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Hedgehog Target Gene Expression
This protocol is for measuring the effect of AY-9944 on the expression of Hedgehog pathway target genes, such as Gli1 and Ptch1, in a relevant cell line (e.g., medulloblastoma cells).
Materials:
-
Medulloblastoma cell line (e.g., Daoy)
-
6-well cell culture plates
-
AY-9944 stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed medulloblastoma cells in 6-well plates and treat with various concentrations of AY-9944 for 24-48 hours.
-
RNA Extraction: Lyse the treated cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Prepare the qPCR reaction mix and run the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.
Protocol 3: In Vivo Efficacy Study in a Medulloblastoma Mouse Model
This protocol outlines a general procedure for assessing the in vivo anti-tumor activity of AY-9944 in a mouse model of medulloblastoma.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Medulloblastoma cells for implantation
-
AY-9944 for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant medulloblastoma cells into the mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer AY-9944 or vehicle control daily by an appropriate route (e.g., oral gavage or subcutaneous injection). Dosing will depend on the specific inhibitor's pharmacokinetic and pharmacodynamic properties. A previously used dosage in rats was 25 mg/kg via subcutaneous injection.[1]
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, qPCR for Hh target genes).
Visualizations
Hedgehog Signaling Pathway
Caption: The canonical Hedgehog signaling pathway.
Mechanism of AY-9944 Action
Caption: AY-9944 inhibits DHCR7, disrupting cholesterol synthesis and Hedgehog signaling.
Experimental Workflow for Evaluating AY-9944
References
- 1. apexbt.com [apexbt.com]
- 2. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line Shh Light II (CVCL_2721) [cellosaurus.org]
- 4. researchgate.net [researchgate.net]
- 5. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Consequences of DHCR7 Inhibition by AY9944: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, represents a critical intervention point for studying cholesterol metabolism and modeling developmental disorders such as Smith-Lemli-Opitz Syndrome (SLOS). AY9944 is a potent and specific small molecule inhibitor of DHCR7, widely used in research to induce a biochemical phenotype that mimics SLOS. This guide provides an in-depth analysis of the core biochemical consequences of DHCR7 inhibition by AY9944, including the profound shift in sterol profiles, the generation of bioactive and potentially cytotoxic oxysterols, and the downstream effects on cellular signaling. Quantitative data are presented in structured tables, and key experimental protocols are detailed to facilitate reproducible research.
Introduction: The Role of DHCR7 in Cholesterol Biosynthesis
Cholesterol is an indispensable structural component of cellular membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. Its de novo synthesis is a complex, multi-step process. The final step of the Kandutsch-Russell pathway is the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol, a reaction catalyzed by the NADPH-dependent enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2] Genetic mutations in the DHCR7 gene lead to SLOS, an autosomal recessive disorder characterized by elevated 7-DHC and reduced cholesterol levels, resulting in severe congenital abnormalities and neurological deficits.[2][3]
AY9944 is an experimental compound that serves as a powerful research tool by selectively inhibiting DHCR7 with a high degree of potency.[4][5][6] This inhibition effectively replicates the primary biochemical defect of SLOS in cell culture and animal models, providing an invaluable platform for investigating the disease's pathophysiology and exploring potential therapeutic strategies.[3][7]
Mechanism of Action of AY9944
AY9944 acts as a specific and potent inhibitor of the DHCR7 enzyme.[1] It has been shown to inhibit recombinant human DHCR7 with an IC50 value of 13 nM .[4][5][6] This targeted action blocks the conversion of 7-DHC to cholesterol.
At low nanomolar concentrations (1-10 nM), AY9944 primarily inhibits DHCR7. However, at higher concentrations (above 100 nM), it can also inhibit other enzymes in the sterol pathway, such as DHCR14, leading to a more complex shift in sterol intermediates.[8][9]
Logical Flow: Mechanism of AY9944 Inhibition
Caption: Mechanism of AY9944 action on the DHCR7 enzyme.
Core Biochemical Consequences
The primary and most direct consequence of DHCR7 inhibition by AY9944 is a dramatic alteration of the cellular sterol profile.
Accumulation of 7-Dehydrocholesterol (7-DHC)
With DHCR7 activity blocked, its substrate, 7-DHC, accumulates to supraphysiological levels within cells and tissues. In animal models treated with AY9944, 7-DHC becomes the dominant sterol, with 7-DHC/cholesterol ratios reaching 4:1 or higher in the brain, retina, liver, and serum.[10][11] This accumulation is the central event from which other biochemical consequences stem.
Reduction of Cholesterol
Concurrently with 7-DHC accumulation, the production of cholesterol is significantly reduced. In AY9944-treated rat models, cholesterol levels can be reduced by four-fold in the retina and up to nine-fold in the brain.[10][11] This cholesterol deficiency can disrupt the structure and function of cell membranes, including lipid rafts, and impair the synthesis of cholesterol-derived molecules.
Formation of 7-DHC-Derived Oxysterols
7-DHC is significantly more susceptible to oxidation than cholesterol.[11] Its accumulation leads to the formation of a variety of oxysterols through both enzymatic (P450-catalyzed) and non-enzymatic (free radical) oxidation.[10] These oxysterols are not typically found in healthy tissues and are considered key pathogenic molecules.
Identified 7-DHC-derived oxysterols in AY9944-treated models include:
-
3β,5α-dihydroxycholest-7-en-6-one (DHCEO)
-
4α- and 4β-hydroxy-7-DHC
-
7-ketocholesterol (7-kChol)
-
24-hydroxy-7-DHC
Levels of these oxysterols, particularly 7-kChol, can be elevated more than 30-fold in the retinas and other tissues of AY9944-treated rats compared to controls.[10][11] These oxysterols are cytotoxic and have been implicated in the retinal degeneration and other pathologies observed in SLOS models.[10]
Quantitative Data on Sterol Profile Alterations
The following tables summarize the quantitative changes in sterol and oxysterol levels observed in rat models following treatment with AY9944.
Table 1: Sterol Levels in Tissues of AY9944-Treated Rats vs. Controls
| Tissue | Sterol | Control (μg/g or μg/ml) | AY9944-Treated (μg/g or μg/ml) | Fold Change | Reference |
|---|---|---|---|---|---|
| Brain | Cholesterol | ~9000 | ~1000 | ~9-fold ↓ | [11] |
| 7-DHC | Not Detected | ~4000 | Significant ↑ | [11] | |
| Liver | Cholesterol | ~2000 | ~100 | ~20-fold ↓ | [11] |
| 7-DHC | Not Detected | ~2200 | Significant ↑ | [11] | |
| Serum | Cholesterol | ~297 | ~15 | ~20-fold ↓ | [11] |
| 7-DHC | Not Detected | ~60 | Significant ↑ | [11] | |
| Retina | Cholesterol | ~4 | ~1 | ~4-fold ↓ | [10] |
| | 7-DHC | Not Detected | ~4.8 | Significant ↑ |[10] |
Data are approximated from published studies for illustrative purposes. Absolute values vary based on age and treatment duration.
Table 2: 7-DHC-Derived Oxysterol Levels in Retina of AY9944-Treated Rats
| Oxysterol | Control (pmol/retina) | AY9944-Treated (pmol/retina) | Fold Change | Reference |
|---|---|---|---|---|
| 4α-hydroxy-7-DHC | Not Detected | 1.83 | Significant ↑ | [10] |
| 4β-hydroxy-7-DHC | Not Detected | 2.15 | Significant ↑ | [10] |
| DHCEO | Not Detected | 0.06 | Significant ↑ | [10] |
| 7-ketocholesterol | 0.09 | 3.12 | ~35-fold ↑ |[10] |
Impact on Signaling Pathways
The profound shift from cholesterol to 7-DHC and the emergence of novel oxysterols disrupt several critical signaling pathways.
-
Hedgehog (Hh) Signaling: Cholesterol is essential for the proper function of the Hh signaling pathway, as it covalently modifies the Smoothened (Smo) receptor. The reduction in cholesterol and potential interference by 7-DHC can attenuate Hh signaling.[5]
-
Liver X Receptor (LXR) Activity: Certain 7-DHC-derived oxysterols, such as 25-hydroxy-7-DHC and 27-hydroxy-7-DHC, can act as selective LXR modulators, altering the expression of LXR target genes involved in lipid metabolism.[12]
-
TGF-β Signaling: High levels of 7-DHC have been shown to suppress canonical TGF-β signaling by promoting the sequestration of its receptors into lipid rafts/caveolae, where they become inactive.[13]
-
Ferroptosis: The accumulation of 7-DHC has been demonstrated to protect hepatocytes from ferroptosis, a form of iron-dependent regulated cell death. 7-DHC can act as a radical-trapping antioxidant, thereby inhibiting lipid peroxidation.[14]
Signaling Pathway: 7-DHC and Ferroptosis Inhibition
Caption: 7-DHC accumulation inhibits ferroptosis by trapping radicals.
Experimental Protocols
Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quantification of sterols like cholesterol and 7-DHC from biological samples.
Objective: To extract and quantify sterols from cell or tissue samples.
Methodology:
-
Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer.
-
Lipid Extraction: Perform a total lipid extraction using a chloroform:methanol solvent system (e.g., 2:1, v/v), following a modified Bligh and Dyer method.[15][16]
-
Saponification: Hydrolyze the lipid extract with ethanolic potassium hydroxide (B78521) (KOH) to release esterified sterols. This step is critical for measuring total sterol content.
-
Non-saponifiable Lipid Extraction: Extract the non-saponifiable lipids (containing the free sterols) from the saponified mixture using a non-polar solvent like hexane (B92381) or petroleum ether.[17]
-
Derivatization: Evaporate the solvent under nitrogen and derivatize the sterols to make them volatile for GC analysis. A common method is silylation using agents like BSTFA with 1% TMCS.[17][18]
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system.
-
Column: Use a capillary column suitable for sterol separation (e.g., VF-5ms or equivalent).[15]
-
Temperature Program: An optimized temperature gradient is crucial for separating different sterol isomers. A typical program might start at a lower temperature (~180°C) and ramp up to a higher temperature (~300°C).[18]
-
Detection: Use selected ion monitoring (SIM) mode for high sensitivity and specificity, targeting characteristic ions for the derivatized sterols of interest (e.g., cholesterol, 7-DHC) and internal standards.[18]
-
-
Quantification: Calculate the concentration of each sterol by comparing its peak area to that of a known amount of an internal standard (e.g., d7-cholesterol) and referencing a standard curve.
Experimental Workflow: Sterol Analysis via GC-MS
Caption: Workflow for quantitative sterol analysis using GC-MS.
DHCR7 Enzyme Activity Assay
This assay measures the functional activity of the DHCR7 enzyme in microsomal preparations.
Objective: To determine the rate of conversion of a DHCR7 substrate to its product.
Methodology:
-
Microsome Preparation: Isolate the microsomal fraction from tissue homogenates (e.g., liver) by differential centrifugation. This fraction is enriched in DHCR7.
-
Substrate Preparation: Prepare the substrate. While 7-DHC is the natural substrate, ergosterol (B1671047) is often used as a stable and easily detectable alternative, as it is converted by DHCR7 to brassicasterol.[19] Dissolve the substrate in a delivery vehicle like 2-hydroxypropyl-β-cyclodextrin.
-
Incubation: Incubate a known amount of microsomal protein (e.g., 0.5 mg) with the substrate (e.g., 30 µM ergosterol) in a buffered solution (e.g., 100 mM potassium phosphate, pH 7.4).[19][20]
-
Reaction Initiation: Start the enzymatic reaction by adding an NADPH-generating system or a fixed concentration of NADPH (e.g., 1.0 mM).[19]
-
Reaction Conditions: Incubate at 37°C for a specific time period (e.g., 10-60 minutes) where the reaction is linear with respect to time and protein concentration.[19]
-
Reaction Termination & Extraction: Stop the reaction by adding a strong base (e.g., KOH in ethanol) and an internal standard. Proceed with saponification and extraction as described in the sterol analysis protocol.
-
Analysis: Analyze the extracted sterols by HPLC or GC-MS to quantify the amount of product (e.g., brassicasterol) formed.[19]
-
Activity Calculation: Express DHCR7 activity as the rate of product formation per unit of time per milligram of protein (e.g., nmol/mg protein/hour).
Conclusion
The inhibition of DHCR7 by AY9944 provides a robust and reproducible method for studying the multifaceted roles of cholesterol and its precursors. The primary biochemical consequences—a profound accumulation of 7-DHC, a deficit in cholesterol, and the production of novel, bioactive oxysterols—trigger a cascade of downstream effects on critical cellular signaling pathways. Understanding these intricate biochemical shifts is paramount for researchers in neurobiology, developmental biology, and drug development, particularly for those investigating cholesterol-related disorders and the off-target effects of pharmaceuticals that may inadvertently inhibit the sterol biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AY9944 | DHCR7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.4. Sterol Extraction and Gas Chromatography–Mass Spectrometry Analysis [bio-protocol.org]
- 16. Research Portal [scholarship.miami.edu]
- 17. mdpi.com [mdpi.com]
- 18. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
The Impact of AY-9944 on Cellular Cholesterol Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic compound AY-9944 and its profound impact on cellular cholesterol homeostasis. AY-9944 is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. This inhibition leads to a significant decrease in cellular cholesterol levels and a corresponding accumulation of its precursor, 7-dehydrocholesterol (7-DHC). This biochemical phenotype faithfully mimics the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS), making AY-9944 an invaluable tool for studying the pathophysiology of this disease and for investigating the broader roles of cholesterol and its precursors in cellular function. This document details the mechanism of action of AY-9944, presents quantitative data on its effects on sterol profiles, outlines key experimental protocols, and visualizes its impact on critical cellular signaling pathways.
Mechanism of Action
AY-9944, chemically known as trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, exerts its primary effect by directly inhibiting the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2][3] DHCR7 is an NADPH-dependent enzyme responsible for the reduction of the C7-C8 double bond in 7-dehydrocholesterol (7-DHC) to synthesize cholesterol.[3][4] AY-9944 is a highly potent inhibitor of DHCR7, with a reported half-maximal inhibitory concentration (IC50) of 13 nM in recombinant human Δ7-sterol reductase expressed in yeast cells.[2][3][5]
At higher concentrations, AY-9944 can exhibit off-target effects, inhibiting other enzymes in the cholesterol biosynthesis pathway. Notably, it has been shown to inhibit DHCR14 and, at very high doses, sterol Δ8-Δ7 isomerase.[1][2] This can lead to the accumulation of other sterol intermediates besides 7-DHC.[2] The dose-dependent effects of AY-9944 are critical for experimental design, as low nanomolar concentrations primarily target DHCR7, while concentrations exceeding 100 nM can lead to a more complex sterol profile due to the inhibition of multiple enzymes.[1][2]
The inhibition of DHCR7 by AY-9944 has two major consequences for cellular sterol composition:
-
Decreased Cholesterol Levels: By blocking the final step in its synthesis, AY-9944 leads to a significant reduction in cellular cholesterol levels.[1][4]
-
Accumulation of 7-Dehydrocholesterol (7-DHC): The substrate of DHCR7, 7-DHC, accumulates within the cell, often to levels far exceeding those of cholesterol in treated cells and tissues.[1][4]
This dramatic shift in the cellular sterol landscape is the primary driver of the physiological and pathological effects observed with AY-9944 treatment.
Quantitative Data on Sterol Profile Alterations
The following tables summarize the quantitative effects of AY-9944 on sterol levels in various experimental models.
Table 1: Dose-Response Effect of AY-9944 on 7-Dehydrocholesterol (7-DHC) Levels in Neuro2a Cells
| AY-9944 Concentration | 7-DHC Levels (ng/µg protein) | Fold Increase vs. Control |
| Control (0 nM) | ~0.08 | 1 |
| 1 nM | > 0.5 | > 6.25 |
| 10 nM | ~1.5 | ~18.75 |
| 100 nM | > 3.0 | > 37.5 |
Data synthesized from studies in Neuro2a cells, showing a dose-dependent increase in 7-DHC with AY-9944 treatment.[5]
Table 2: Effect of AY-9944 on Sterol Composition in Rat Brain
| Sterol | Control | AY-9944 Treated |
| Cholesterol | High | Significantly Reduced |
| 7-Dehydrocholesterol (7-DHC) | Very Low / Undetectable | Significantly Increased |
Qualitative summary based on findings in a rat model of SLOS induced by AY-9944 treatment. Specific quantitative values can vary based on the duration and dose of treatment.[4][6]
Table 3: Sterol Levels in Tissues of AY-9944-Treated Rats
| Tissue | Sterol | Control (µg/ml or µg/g) | AY-9944 Treated (µg/ml or µg/g) | 7-DHC/Cholesterol Ratio (Treated) |
| Serum | Cholesterol | 297 ± 43 | 4.0 ± 1.1 | ~18 |
| 7-DHC | 0 | 71.2 ± 7.5 | ||
| Liver | Cholesterol | 2.1 ± 0.2 | 0.11 ± 0.02 | ~20 |
| 7-DHC | 0 | 2.2 ± 0.1 | ||
| Brain | Cholesterol | 12.4 ± 0.2 | 1.4 ± 0.3 | ~5.7 |
| 7-DHC | 0.16 ± 0.01 | 7.9 ± 0.2 |
Data from a study on Sprague-Dawley rats treated with AY-9944, demonstrating the dramatic shift in the 7-DHC to cholesterol ratio across different tissues.[4]
Impact on Cellular Signaling Pathways
The profound alteration in the cellular sterol profile induced by AY-9944 has significant consequences for various signaling pathways that are crucial for cell development, function, and survival. The accumulation of 7-DHC and its oxidized derivatives (oxysterols) is a key driver of these effects, often more so than cholesterol deficiency alone.
Hedgehog (Shh) Signaling Pathway
The Hedgehog signaling pathway is essential for embryonic development. The Shh protein requires covalent modification with cholesterol for its proper function and signaling activity. The depletion of cholesterol and accumulation of 7-DHC and its derivatives due to AY-9944 treatment can disrupt this pathway. Some 7-DHC-derived oxysterols have been shown to inhibit the key Hh pathway component, Smoothened (Smo).
SREBP (Sterol Regulatory Element-Binding Protein) Pathway
The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. When cellular cholesterol levels are low, SREBP-2 is processed and activated, leading to the upregulation of genes involved in cholesterol synthesis and uptake. Treatment with AY-9944, by depleting cellular cholesterol, leads to the activation of the SREBP-2 pathway as a compensatory mechanism.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation. Accumulation of 7-DHC has been shown to inhibit this pathway, which may contribute to some of the developmental abnormalities seen in SLOS. Oxysterols can also modulate Wnt signaling.
Glucocorticoid Receptor (GR) and TrkB Signaling
Recent studies have shown that a major 7-DHC-derived oxysterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), can mediate premature neurogenesis by activating the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB. This highlights a direct role for 7-DHC metabolites in neuronal development.
Experimental Protocols
Cell Culture and AY-9944 Treatment
This protocol describes the general procedure for treating cultured cells with AY-9944 to induce a SLOS-like biochemical phenotype.
-
Cell Lines: Neuro2a (mouse neuroblastoma), CHO (Chinese hamster ovary), and human fibroblast cell lines are commonly used.
-
Culture Media: Use appropriate media for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
AY-9944 Stock Solution: Prepare a stock solution of AY-9944 in a suitable solvent such as sterile water or DMSO. Store at -20°C.
-
Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of AY-9944. A dose-response curve is recommended to determine the optimal concentration for the intended experiment (typically in the range of 10 nM to 1 µM).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Harvest the cells for downstream analysis (e.g., sterol quantification, gene expression analysis, or protein analysis).
-
Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for extracting and quantifying cellular sterols.
-
Materials:
-
Cell pellet from control and AY-9944-treated cells.
-
Internal standards (e.g., epicoprostanol (B1214048) or deuterated sterols).
-
Chloroform:Methanol (2:1, v/v).
-
Saponification reagent (e.g., 1 M KOH in 90% ethanol).
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
-
Procedure:
-
Homogenization and Lipid Extraction:
-
Resuspend the cell pellet in phosphate-buffered saline (PBS).
-
Add the internal standard.
-
Extract lipids by adding chloroform:methanol (2:1, v/v) and vortexing vigorously.
-
Centrifuge to separate the phases and collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification (to hydrolyze sterol esters):
-
Resuspend the dried lipid extract in the saponification reagent.
-
Incubate at 60°C for 1 hour.
-
Extract the non-saponifiable lipids (including free sterols) with hexane.
-
Dry the hexane extract under nitrogen.
-
-
Derivatization:
-
Add the silylating agent to the dried sterol extract to convert sterols to their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the silylating agent under nitrogen.
-
-
GC-MS Analysis:
-
Resuspend the derivatized sample in hexane.
-
Inject an aliquot into the GC-MS system.
-
Use a suitable temperature program to separate the different sterol-TMS ethers.
-
Identify and quantify the sterols based on their retention times and mass spectra compared to known standards.
-
-
7-Dehydrocholesterol Reductase (DHCR7) Activity Assay
This assay measures the enzymatic activity of DHCR7 in microsomal preparations.
-
Materials:
-
Liver microsomes from control and experimental animals.
-
Ergosterol (B1671047) (as a substrate, its conversion to brassicasterol (B190698) is monitored).
-
NADPH.
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
2-hydroxypropyl-β-cyclodextrin (to solubilize ergosterol).
-
-
Procedure:
-
Prepare a solution of ergosterol in 2-hydroxypropyl-β-cyclodextrin.
-
In a microcentrifuge tube, combine the microsomal protein, ergosterol solution, and potassium phosphate buffer.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a saponification reagent.
-
Extract the sterols with hexane.
-
Analyze the sterol composition by HPLC or GC-MS to quantify the amount of brassicasterol produced.
-
Enzyme activity is expressed as the rate of product formation per unit of time per milligram of microsomal protein.
-
Conclusion
AY-9944 is a powerful pharmacological tool for dissecting the intricate roles of cholesterol and its precursors in cellular biology. Its specific inhibition of DHCR7 provides a robust and reproducible method for inducing a Smith-Lemli-Opitz Syndrome-like state in vitro and in vivo. The consequent accumulation of 7-dehydrocholesterol and its metabolites triggers a cascade of effects on cellular signaling pathways, profoundly impacting cell fate and function. A thorough understanding of the dose-dependent effects of AY-9944 and the downstream consequences for cellular homeostasis is essential for its effective use in research and drug development. This guide provides a foundational understanding of these aspects, enabling researchers to design and interpret experiments that leverage the unique properties of this important chemical probe.
References
- 1. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apexbt.com [apexbt.com]
- 4. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain sterols in the AY-9944 rat model of atypical absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Teratogenic Effects of AY 9944
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the teratogenic effects of AY 9944, a potent inhibitor of cholesterol biosynthesis. The information presented herein is intended to support research and development efforts in toxicology, developmental biology, and drug safety assessment.
Introduction
This compound, chemically known as trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, is a powerful pharmacological tool used to induce a phenocopy of Smith-Lemli-Opitz Syndrome (SLOS) in animal models. SLOS is a human congenital disorder characterized by a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), leading to impaired cholesterol production and an accumulation of its precursor, 7-dehydrocholesterol (7-DHC). The teratogenic effects of this compound are primarily attributed to its inhibitory action on DHCR7, resulting in a cascade of developmental abnormalities, most notably holoprosencephaly (HPE).
Mechanism of Action
This compound exerts its teratogenic effects by specifically inhibiting the DHCR7 enzyme, which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis—the conversion of 7-DHC to cholesterol. This inhibition leads to two critical biochemical consequences: a significant decrease in cellular and plasma cholesterol levels and a concurrent accumulation of 7-DHC.
Cholesterol is an indispensable component of cell membranes and a precursor for steroid hormones and bile acids. Crucially, it is also essential for the proper functioning of the Sonic hedgehog (Shh) signaling pathway, a key regulator of embryonic development. The autocatalytic processing and subsequent activation of the Shh protein require covalent attachment of a cholesterol molecule. By depleting the available cholesterol, this compound disrupts Shh signaling, leading to severe developmental defects.
Quantitative Data on Teratogenic Effects
The teratogenic effects of this compound are dose-dependent and highly sensitive to the timing of administration during gestation. The most profound and well-documented teratogenic outcome is holoprosencephaly.
Dose-Response Relationship for Holoprosencephaly in Wistar Rats
| This compound Dose (mg/kg) | Gestation Day of Administration | Percentage of Fetuses with Holoprosencephaly/Pituitary Agenesis | Reference |
| 50 | 4 | Dose-related increase | [1] |
| 75 | 4 | Dose-related increase, up to 80% with pituitary agenesis | [1][2] |
Correlation between Maternal Plasma Sterol Levels and Fetal Malformations in Wistar Rats
| Maternal Plasma Cholesterol Level on Gestation Day 10 (g/L) | Rate of Malformed Fetuses (Pituitary Agenesis) | Reference |
| < 0.30 | High incidence of holoprosencephaly | [3] |
| Strong negative correlation (r = -0.97, P < 0.01) | Rate of fetal anomalies | [1] |
Experimental Protocols
In Vivo Administration of this compound to Pregnant Rats
This protocol outlines the methodology for inducing teratogenic effects in a rat model.
Materials:
-
Pregnant Wistar or Sprague-Dawley rats (timed pregnancy)
-
This compound
-
Vehicle (e.g., sterile water, methylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Acclimatization: House pregnant rats individually under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Dose Preparation: Prepare a fresh solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration: On the selected day of gestation (e.g., day 3 or 4 for inducing holoprosencephaly), administer a single oral dose of this compound to the pregnant rats using a gavage needle.[2][4] The volume administered should be based on the individual animal's body weight.
-
Monitoring: Monitor the animals daily for any signs of toxicity.
-
Sample Collection: On a predetermined day of gestation (e.g., day 10 for plasma analysis or day 21 for fetal examination), euthanize the pregnant rats.[4]
-
Fetal Examination: Collect the fetuses and examine for gross malformations, particularly craniofacial defects indicative of holoprosencephaly.
-
Plasma Collection: Collect maternal blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma and store at -80°C until analysis.
Analysis of 7-Dehydrocholesterol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of 7-DHC in plasma samples.
Materials:
-
Plasma samples
-
Internal standard (e.g., epicoprostanol)
-
Ethanolic potassium hydroxide (B78521) (KOH)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a capillary column
Procedure:
-
Sample Preparation: To a known volume of plasma, add the internal standard.
-
Saponification: Add ethanolic KOH to hydrolyze the sterol esters. Incubate at an elevated temperature.
-
Extraction: After cooling, add water and extract the non-saponifiable lipids (including 7-DHC) with hexane.
-
Drying: Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried residue in a derivatizing agent to form trimethylsilyl (B98337) (TMS) ethers of the sterols.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation and detection parameters should be optimized for the analysis of sterols.
-
Quantification: Quantify the amount of 7-DHC by comparing its peak area to that of the internal standard.
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis and the Impact of this compound
Caption: Inhibition of DHCR7 by this compound in the cholesterol biosynthesis pathway.
Disruption of Sonic Hedgehog (Shh) Signaling by this compound
Caption: Disruption of Sonic hedgehog signaling by this compound-induced cholesterol deficiency.
Experimental Workflow for Investigating Teratogenic Effects
Caption: Workflow for studying the teratogenic effects of this compound in a rat model.
Conclusion
This compound is a critical tool for understanding the role of cholesterol in embryonic development and the pathogenesis of disorders like Smith-Lemli-Opitz Syndrome. Its potent and specific inhibition of DHCR7 provides a reliable method for inducing holoprosencephaly and other developmental defects in animal models. This guide has provided a detailed overview of the quantitative effects, experimental protocols, and underlying signaling pathways associated with this compound-induced teratogenesis. This information is intended to facilitate further research into the molecular mechanisms of developmental toxicology and the development of potential therapeutic interventions.
References
- 1. Cholesterol prevents the teratogenic action of this compound: importance of the timing of cholesterol supplementation to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Teratogenic effect of an inhibitor of cholesterol synthesis (this compound) in rats: correlation with maternal cholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AY-9944: An In Vitro Experimental Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
AY-9944 is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, AY-9944 serves as an invaluable tool for in vitro studies investigating the roles of cholesterol and its precursors in various cellular processes. Its application has been instrumental in creating cellular models of Smith-Lemli-Opitz Syndrome (SLOS), a congenital disorder caused by DHCR7 mutations, and in exploring the impact of cholesterol dysregulation on cellular signaling, lipid peroxidation, and viral infections.[2][3] This document provides detailed protocols for key in vitro experiments using AY-9944, along with data presentation and visualizations to facilitate experimental design and interpretation.
Mechanism of Action
AY-9944 selectively inhibits DHCR7, leading to a decrease in cellular cholesterol levels and a corresponding accumulation of its precursor, 7-DHC.[4] The dihydrochloride (B599025) salt of AY-9944 has been shown to inhibit recombinant human DHCR7 with an IC50 of 13 nM.[5][6][7] This targeted inhibition allows for the precise investigation of the consequences of altered sterol metabolism.
Data Presentation
The following table summarizes the quantitative data related to the in vitro effects of AY-9944 from various studies.
| Parameter | Cell Line | Concentration/Dose | Effect | Reference |
| IC50 (DHCR7 inhibition) | Recombinant human DHCR7 | 13 nM | Inhibition of enzyme activity | [5][6][7] |
| Cholesterol Biosynthesis | Keratinocytes | 1 µg/mL (15 h) | Inhibition of cholesterol and desmosterol (B1670304) synthesis; increase in 7-DHC and zymosterol | [5] |
| Neuro2a cells | 5-10 nM | Induces a sterol profile similar to severe SLOS | [8] | |
| Protein Expression | HCT-8 and RD cells | 30 µM (2 h) | Significant inhibition of EV-A71 VP1 protein expression | [5] |
| Lipid Peroxidation | Huh-7 cells | Not specified | Suppression of lipid peroxidation | [9] |
| Viral Replication | Neuro2a cells | ~10 nM (IC50) | Reduction of Vesicular Stomatitis Virus (VSV) titer by 50% | [10] |
Experimental Protocols
Cell Culture and AY-9944 Treatment
This protocol provides a general guideline for treating adherent cell lines with AY-9944. Specific conditions such as cell seeding density, media, and treatment duration should be optimized for each cell line and experimental endpoint.
Materials:
-
Cell line of interest (e.g., Huh-7, Neuro2a, HepG2)
-
Complete cell culture medium
-
AY-9944 dihydrochloride
-
Sterile water or DMSO for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding: Plate cells at a desired density in the appropriate cell culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
AY-9944 Stock Solution: Prepare a stock solution of AY-9944 dihydrochloride. It is soluble in sterile water at 50 mM.[6] For long-term storage, it is recommended to store stock solutions at -20°C for up to one year or -80°C for up to two years.[5]
-
Treatment Preparation: Dilute the AY-9944 stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing AY-9944 to the cells.
-
Incubation: Incubate the cells for the desired duration (e.g., 2, 15, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired experimental assay, such as cell viability, western blotting, or lipid analysis.
Assessment of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a hallmark of ferroptosis, which can be influenced by AY-9944 treatment.[9]
Materials:
-
Cells treated with AY-9944 as described in Protocol 1
-
C11-BODIPY 581/591 fluorescent probe
-
High-quality anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Protocol:
-
Probe Preparation: Prepare a 10 mM stock solution of C11-BODIPY 581/591 by dissolving 1 mg of the probe in 198.26 µL of DMSO.
-
Cell Staining:
-
For microscopy: Incubate cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.
-
For flow cytometry: Incubate cells with 10 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.
-
-
Washing: Remove the staining solution and wash the cells three times with PBS or HBSS.
-
Imaging/Analysis:
-
Microscopy: Examine the cells using a fluorescence microscope. The reduced probe has excitation/emission maxima of 581/591 nm (red fluorescence), while the oxidized probe has excitation/emission maxima of 488/510 nm (green fluorescence). An increase in the green-to-red fluorescence intensity ratio indicates increased lipid peroxidation.
-
Flow Cytometry: Detach adherent cells and analyze using a flow cytometer. The ratio of fluorescence emission at 510 nm to 590 nm provides a quantitative measure of lipid peroxidation.
-
Western Blot Analysis of Protein Expression
This protocol outlines the steps for analyzing changes in protein expression in response to AY-9944 treatment.
Materials:
-
Cells treated with AY-9944 as described in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against DHCR7, EV-A71 VP1, or Hedgehog pathway components)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Analysis of Cellular Cholesterol Levels
This protocol describes a method for detecting changes in unesterified cholesterol using the fluorescent dye Filipin III.
Materials:
-
Cells treated with AY-9944 as described in Protocol 1, grown on glass coverslips
-
Cholesterol Detection Assay Kit (containing Filipin III, fixative, and wash buffers)
-
100% Ethanol
-
Fluorescence microscope
Protocol:
-
Filipin III Stock Solution: Dissolve the vial of Filipin III in 200 µL of 100% ethanol. Aliquot and store at -80°C.
-
Cell Fixation: Fix the treated cells according to the kit manufacturer's instructions (typically with a provided fixative).
-
Washing: Wash the cells three times with the provided wash buffer.
-
Filipin III Staining: Dilute the Filipin III stock solution 1:100 in the assay buffer. Add the diluted solution to each well and incubate in the dark for 30-60 minutes.
-
Washing: Wash the cells twice with the wash buffer.
-
Imaging: Immediately examine the staining using a fluorescence microscope with excitation at 340-380 nm and emission at 385-470 nm. A decrease in fluorescence intensity would indicate a reduction in unesterified cholesterol.
Mandatory Visualizations
References
- 1. Quantitative Proteomics Analysis of Inborn Errors of Cholesterol Synthesis: IDENTIFICATION OF ALTERED METABOLIC PATHWAYS IN DHCR7 and SC5D DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. abpbio.com [abpbio.com]
- 6. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 8. 7tmantibodies.com [7tmantibodies.com]
- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Effective Concentration of AY 9944 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AY 9944 is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2][3][4] By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, this compound serves as an invaluable tool for studying the roles of cholesterol and its precursors in various cellular processes. It is widely used to create cellular and animal models of Smith-Lemli-Opitz Syndrome (SLOS), a human genetic disorder caused by mutations in the DHCR7 gene.[2][5][6] Furthermore, recent studies have highlighted its role in modulating ferroptosis and viral infections, expanding its application in biomedical research.[1][3][7][8][9]
This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture, with a focus on determining its effective concentration for various research purposes.
Mechanism of Action
This compound selectively inhibits the DHCR7 enzyme, leading to an accumulation of its substrate, 7-DHC, and a subsequent depletion of cellular cholesterol.[1][4] At higher concentrations, this compound may also exhibit off-target effects, including the inhibition of other enzymes in the cholesterol biosynthesis pathway, such as sterol Δ8-Δ7 isomerase and DHCR14.[1] The accumulation of 7-DHC is a key biochemical hallmark of this compound treatment and is responsible for many of its downstream effects.[1][10]
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Effective Concentrations of this compound in Various Cell Lines
The effective concentration of this compound can vary significantly depending on the cell type, the duration of treatment, and the specific biological question being addressed. The following table summarizes reported effective concentrations and their observed effects in different cell culture models.
| Cell Line | Concentration Range | Duration | Observed Effect | Reference |
| Human Hepatocellular Carcinoma (Huh-7) | 10 - 100 nM | 1 h pretreatment, then 24 h | Suppression of RSL-3-induced ferroptosis.[1][7] | [1][7] |
| Human Fibrosarcoma (HT1080) | 30 - 100 nM | 1 h pretreatment, then 24 h | Little to no effect on RSL-3-induced ferroptosis. | [1] |
| Human Ovarian Clear Cell Carcinoma (OVISE) | 30 - 100 nM | 1 h pretreatment, then 24 h | Little to no effect on RSL-3-induced ferroptosis. | [1] |
| Murine Primary Hepatocytes | Not specified | Not specified | Suppression of ferroptosis induced by RSL-3, iron overload, and cysteine deprivation. | [1] |
| Neuroblastoma (Neuro2a) | ~10 nM (IC50) | 15 h | 50% reduction in Vesicular Stomatitis Virus (VSV) titers.[8][9] | [8][9] |
| Neuroblastoma (Neuro2a) | 1 - 10 nM | 24 h | Increased levels of 7-DHC.[8][9] | [8][9] |
| Human Colon Adenocarcinoma (HCT-8) | 15 - 30 µM | 2 h pretreatment | Significant inhibition of EV-A71 VP1 protein expression. | [4] |
| Human Rhabdomyosarcoma (RD) | 30 µM | 2 h pretreatment | Significant inhibition of EV-A71 VP1 protein expression. | [4] |
| Human Keratinocytes | 1 µg/mL (~1.6 µM) | 15 h | Altered free sterol profile, with increased 7-DHC. | [4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) from HIV-1 infected patients | 3 x 10⁻⁶ M (3 µM) | 2 weeks | Restored mitogen-induced proliferation and stimulated IL-12 and interferon-γ production. | [11] |
| Recombinant Human DHCR7 (in yeast) | 13 nM (IC50) | Not applicable | 50% inhibition of DHCR7 enzyme activity.[4][11] | [4][11] |
Experimental Protocols
Protocol 1: Determination of the Effective Concentration of this compound for Ferroptosis Inhibition
This protocol outlines a general procedure to determine the optimal concentration of this compound for inhibiting ferroptosis in a chosen cell line.
Materials:
-
Cell line of interest (e.g., Huh-7)
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., sterile water[11])
-
Ferroptosis inducer (e.g., RSL-3, erastin)
-
Cell viability assay kit (e.g., MTT, LDH release, or SYTOX Green)
-
96-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Pre-treatment: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 1 nM to 1 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the this compound stock). Incubate for 1 to 24 hours.
-
Induction of Ferroptosis: After the pre-treatment period, add the ferroptosis inducer (e.g., RSL-3 at a pre-determined cytotoxic concentration) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for a duration sufficient to induce cell death in the positive control wells (typically 24-48 hours).
-
Assessment of Cell Viability: Following incubation, assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the effective concentration range for ferroptosis inhibition.
Caption: Workflow for determining the effective concentration of this compound.
Protocol 2: Analysis of 7-Dehydrocholesterol Accumulation
This protocol describes a method to confirm the inhibitory activity of this compound by measuring the accumulation of its substrate, 7-DHC.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well or 10 cm cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Solvents for lipid extraction (e.g., hexane/isopropanol)
-
Internal standard for mass spectrometry (e.g., deuterated 7-DHC)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluency in 6-well or 10 cm plates. Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge to obtain a cell pellet.
-
Lipid Extraction: Resuspend the cell pellet in a suitable solvent mixture for lipid extraction (e.g., hexane/isopropanol). Add an internal standard to normalize for extraction efficiency. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Sample Preparation: Collect the organic phase containing the lipids and dry it under a stream of nitrogen.
-
Derivatization (Optional but Recommended): For improved detection by LC-MS/MS, the sterols can be derivatized.[8]
-
LC-MS/MS Analysis: Reconstitute the dried lipid extract in a suitable solvent and analyze by LC-MS/MS to quantify the levels of 7-DHC and cholesterol.
-
Data Analysis: Normalize the 7-DHC and cholesterol peak areas to the internal standard. Compare the levels of 7-DHC and the 7-DHC/cholesterol ratio between the treated and control samples.
Considerations and Troubleshooting
-
Cytotoxicity: At high concentrations, this compound can be cytotoxic.[6] It is essential to perform a dose-response curve to determine a concentration that effectively inhibits DHCR7 without causing significant cell death, unless cytotoxicity is the endpoint of interest.
-
Off-target Effects: Be aware of potential off-target effects at higher concentrations, which may include the inhibition of other enzymes in the cholesterol biosynthesis pathway.[1] Measuring the accumulation of other sterol intermediates can help to assess the specificity of the treatment.
-
Cell Line Variability: The response to this compound can be highly cell-type dependent.[1] An effective concentration in one cell line may not be optimal in another. Therefore, it is crucial to empirically determine the effective concentration for each cell line used.
-
Solubility: this compound dihydrochloride (B599025) is soluble in sterile water.[11] Ensure complete dissolution before adding to the cell culture medium. It is advisable to warm the stock solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[11] Stock solutions can be stored at -20°C for several months.[11]
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the multifaceted roles of cholesterol and its precursors in health and disease.
References
- 1. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Differential Cytotoxic Effects of 7-Dehydrocholesterol-derived Oxysterols on Cultured Retina-derived Cells: Dependence on Sterol Structure, Cell Type, and Density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols for Developing a Smith-Lemli-Opitz Syndrome Rat Model with AY-9944
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive genetic disorder characterized by a deficiency in the enzyme 7-dehydrocholesterol (B119134) (7-DHC) reductase (DHCR7).[1][2] This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, the conversion of 7-DHC to cholesterol.[3][4] A deficiency in DHCR7 leads to an accumulation of 7-DHC and a decrease in cholesterol levels, resulting in a wide range of developmental and physiological abnormalities.[5][6] These include distinctive facial features, microcephaly, intellectual disability, and malformations of various organs.[1][6] The AY-9944-treated rat is a well-established pharmacological model that mimics the key biochemical features of SLOS, providing a valuable tool for studying the pathophysiology of the disease and for the preclinical evaluation of potential therapeutic interventions.[7][8] AY-9944 is a potent and specific inhibitor of DHCR7, and its administration to rats leads to the characteristic biochemical phenotype of elevated 7-DHC and reduced cholesterol levels.[9][10]
These application notes provide detailed protocols for inducing a SLOS-like phenotype in rats using AY-9944, along with methods for biochemical and behavioral assessment.
Biochemical and Phenotypic Data Summary
The administration of AY-9944 to rats results in significant and measurable changes in sterol levels and elicits various physiological and behavioral phenotypes reminiscent of SLOS.
Table 1: Sterol Levels in AY-9944-Treated Rats vs. Controls
| Tissue | Sterol | Control Rats (µg/g or µg/ml) | AY-9944-Treated Rats (µg/g or µg/ml) | Fold Change | Citation |
| Serum | Cholesterol | ~297 µg/ml | ~75.2 µg/ml | ~4-fold decrease | [10] |
| 7-DHC | Not detectable | - | - | [10] | |
| Liver | Cholesterol | - | 309 µg/g | - | [11] |
| 7-DHC | Not detectable | 1546 µg/g | - | [11] | |
| Brain | Cholesterol | - | - | 1/9 of control | [10] |
| 7-DHC | ~60-fold less than cholesterol | - | - | [10] | |
| Retina | 7-DHC/Cholesterol Ratio | - | >5:1 | - | [12] |
Note: Absolute values can vary based on the specific protocol, duration of treatment, and analytical methods used. The fold change provides a general indication of the expected biochemical shift.
Table 2: Reported Phenotypes in AY-9944-Treated Rat Models
| Phenotype Category | Observed Phenotype | Citation |
| Biochemical | Hypocholesterolemia, accumulation of 7-DHC, 8-DHC, and trienols. | [13] |
| Altered bile acid metabolism, membrane dynamics, and amino acid catabolism. | [14] | |
| Morphological | Retinal degeneration (progressive and irreversible). | [8][15] |
| Facial dysmorphism, pituitary agenesis (in prenatal models). | [13] | |
| Behavioral/Neurological | Learning deficits. | [15] |
| Signs of altered neurological development. | [16] |
Experimental Protocols
Protocol 1: Postnatal Induction of SLOS Phenotype in Rats
This protocol is suitable for studying the progressive effects of SLOS-like biochemistry in juvenile and adult rats.
Materials:
-
Sprague-Dawley or Long-Evans rats (postnatal day 2)
-
AY-9944 dihydrochloride (B599025)
-
Sterile saline or appropriate vehicle
-
Standard rat chow
-
High-cholesterol diet (2% cholesterol) (optional, for therapeutic intervention studies)
-
Animal handling and injection equipment
Procedure:
-
AY-9944 Preparation: Dissolve AY-9944 dihydrochloride in sterile saline to the desired concentration. A common dosage is 7.5 mg/kg.
-
Administration: Administer AY-9944 via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A suggested dosing regimen is once every 6 days, starting from postnatal day 2 and continuing until postnatal day 20.[9] Another approach involves incorporating 0.02% AY-9944 into the rat chow for chronic administration.[11]
-
Monitoring: Monitor the animals regularly for general health, body weight, and any observable phenotypic changes.
-
Tissue Collection: At the desired experimental endpoint, euthanize the animals according to approved institutional protocols. Collect blood (for serum), liver, brain, and retina for biochemical analysis.
-
Biochemical Analysis: Analyze sterol levels (cholesterol and 7-DHC) in the collected tissues using gas chromatography-mass spectrometry (GC-MS).[13]
Protocol 2: Prenatal Induction of SLOS Phenotype for Developmental Studies
This protocol is designed to investigate the impact of DHCR7 inhibition on embryonic and fetal development.
Materials:
-
Timed-pregnant Sprague-Dawley rats
-
AY-9944 dihydrochloride
-
Vehicle for oral administration (e.g., corn oil)
-
Gavage needles
-
Surgical equipment for fetus collection
Procedure:
-
AY-9944 Preparation: Prepare a suspension of AY-9944 in the chosen vehicle.
-
Administration: Administer AY-9944 orally to pregnant dams. A single dose on gestation day 3 has been shown to be effective.[13] The dose will need to be optimized depending on the desired severity of the phenotype.
-
Monitoring: Monitor the pregnant dams for any signs of toxicity.
-
Fetus Collection: On the desired gestation day (e.g., day 21), euthanize the pregnant dam and collect the fetuses.
-
Analysis: Examine the fetuses for morphological abnormalities. Tissues can be collected for biochemical analysis of sterol levels.
Protocol 3: Behavioral Assessment of AY-9944-Treated Rats
Behavioral testing should be conducted in a controlled environment to minimize variability.
Apparatus and Procedures:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior, place the rat in an open field arena (e.g., 100 x 100 cm) for a set duration (e.g., 10 minutes).[17] Track the total distance traveled and the time spent in the center versus the periphery of the arena using an automated tracking system.
-
Novel Object Recognition Test: This test evaluates recognition memory. Habituate the rat to an open field arena. During the training phase, present two identical objects. After a retention interval, replace one of the familiar objects with a novel one. The time spent exploring the novel object compared to the familiar one is a measure of recognition memory.[17]
-
Y-maze or T-maze: These mazes are used to assess spatial working memory. The rat is allowed to explore the maze, and the sequence of arm entries is recorded. Spontaneous alternation (entering a different arm on each successive entry) is a measure of spatial memory.
-
Social Interaction Test: To evaluate social behavior, place the test rat in an arena with a novel, unfamiliar rat.[18] The duration and nature of social interactions (e.g., sniffing, grooming, following) are recorded and analyzed.
Visualizations
References
- 1. Smith-Lemli-Opitz Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pathogenesis, Epidemiology, Diagnosis and Clinical Aspects of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DHCR7: A vital enzyme switch between cholesterol and vitamin D production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smith–Lemli–Opitz syndrome - Wikipedia [en.wikipedia.org]
- 6. Smith-Lemli-Opitz syndrome: MedlinePlus Genetics [medlineplus.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Smith-Lemli-Opitz syndrome produced in rats with AY 9944 treated by intravenous injection of lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retinal Degeneration in a Rat Model of Smith-Lemli-Opitz Syndrome: Thinking Beyond Cholesterol Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DHCR7 links cholesterol synthesis with neuronal development and axonal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioral phenotyping of a rat model of the BDNF Val66Met polymorphism reveals selective impairment of fear memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Behavioral Phenotypes in Heterozygous DAT Rat Based on Pedigree - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of AY-9944 to Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of AY-9944 to rodents. This document is intended to guide researchers in establishing a robust in vivo model for studying the inhibition of cholesterol biosynthesis, particularly for mimicking the biochemical phenotype of Smith-Lemli-Opitz Syndrome (SLOS).
Introduction
AY-9944, with the chemical name trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, is a potent and specific inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1] This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. By inhibiting DHCR7, AY-9944 administration in rodents leads to a significant reduction in cholesterol levels and a concurrent accumulation of 7-DHC in various tissues and bodily fluids.[2][3][4] This biochemical profile closely mimics that of the human autosomal recessive disorder, Smith-Lemli-Opitz Syndrome (SLOS), making AY-9944-treated rodents a valuable animal model for studying the pathophysiology of this disease and for the preclinical evaluation of potential therapeutic interventions.[5][6]
Mechanism of Action
The primary mechanism of action of AY-9944 is the competitive inhibition of DHCR7. This inhibition blocks the reduction of the C7-C8 double bond in the sterol B ring of 7-DHC, preventing its conversion to cholesterol. At higher doses, AY-9944 may also inhibit sterol Δ7-Δ8 isomerase, leading to the accumulation of cholest-8-en-3β-ol.[1] The accumulation of 7-DHC and the deficiency of cholesterol have profound effects on cellular function and signaling pathways, most notably the Sonic Hedgehog (Shh) signaling pathway, which is crucial for embryonic development.
Data Presentation
The oral administration of AY-9944 to rodents results in significant and dose-dependent alterations in sterol composition across various tissues. The following tables summarize the quantitative data reported in the literature.
Table 1: Effects of AY-9944 on Sterol Levels in Rat Tissues
| Tissue | Treatment Group | Cholesterol (µg/g or µg/mL) | 7-Dehydrocholesterol (7-DHC) (µg/g or µg/mL) | 7-DHC/Cholesterol Ratio | Reference |
| Serum | Control | 297 | Not Detected | ~0 | [5] |
| AY-9944 Treated | 75.2 | Elevated | >11:1 (at 3 months) | [5] | |
| Liver | Control | High | Not Detected | ~0 | [5] |
| AY-9944 Treated | Significantly Reduced | Markedly Elevated | >11:1 (at 3 months) | [5] | |
| Brain | Control | High | Not Detected | ~0 | [5] |
| AY-9944 Treated | Reduced | Elevated | ≥4:1 (at 1 month) | [5] | |
| Retina | Control | High | Not Detected | ~0 | [5] |
| AY-9944 Treated | Reduced | Elevated | ~4:1 (at 1 month) | [5] |
Note: The exact concentrations can vary based on the dose, duration of treatment, and analytical methods used. The data presented are indicative of the expected trends.
Experimental Protocols
Protocol 1: Induction of a Smith-Lemli-Opitz Syndrome (SLOS) Rat Model via Oral Administration of AY-9944
This protocol describes the oral administration of AY-9944 to rats to create a well-established model of SLOS.
Materials:
-
AY-9944 dihydrochloride
-
Vehicle for suspension (e.g., sterile water, 0.5% carboxymethyl cellulose)
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles (stainless steel, appropriate size for the age and weight of the rats)
-
Animal balance
-
Standard laboratory equipment for animal handling and housing
Procedure:
-
Animal Acclimation: Upon arrival, allow the rats to acclimate to the animal facility for at least one week under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to a standard cholesterol-free rodent chow and water.[5]
-
Preparation of AY-9944 Suspension:
-
On the day of administration, prepare a suspension of AY-9944 in the chosen vehicle. The concentration of the suspension will depend on the desired dosage and the volume to be administered. A common dosage for inducing SLOS-like features is in the range of 50-75 mg/kg body weight.[7]
-
For example, to prepare a 10 mg/mL suspension for a 200g rat receiving a 50 mg/kg dose, you would need to administer 1 mL of the suspension.
-
Thoroughly vortex or sonicate the suspension to ensure it is homogenous before each administration.
-
-
Oral Gavage Administration:
-
Weigh each rat to determine the precise volume of the AY-9944 suspension to be administered.
-
Gently restrain the rat. For a right-handed person, hold the rat in the left hand, securing the head and neck.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The rat should swallow the tube. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Once the needle is in the stomach, slowly administer the AY-9944 suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
-
Treatment Schedule: The frequency and duration of AY-9944 administration will depend on the specific research question. For chronic models of SLOS, administration may occur daily or on alternate days for several weeks or months.[3] For developmental studies, administration to pregnant dams on specific gestational days is common.[4][8]
-
Monitoring and Sample Collection:
-
Monitor the animals regularly for any clinical signs of toxicity or developmental abnormalities.
-
At the end of the study period, euthanize the animals using an approved method.
-
Collect blood and tissues of interest (e.g., liver, brain, serum) for subsequent analysis. Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.[5]
-
Protocol 2: Analysis of Sterols in Rodent Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the extraction and analysis of cholesterol and 7-DHC from rodent tissues.
Materials:
-
Tissue homogenizer
-
Chloroform (B151607), Methanol (B129727) (HPLC grade)
-
Internal standards (e.g., epicoprostanol, deuterated cholesterol)
-
Saponification reagent (e.g., methanolic KOH)
-
Hexane (B92381), Water (HPLC grade)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Lipid Extraction:
-
Accurately weigh a portion of the frozen tissue.
-
Homogenize the tissue in a mixture of chloroform and methanol (typically 2:1, v/v).
-
Add an internal standard to each sample for quantification.
-
After homogenization, add chloroform and water to achieve a biphasic separation (Folch method).
-
Centrifuge to separate the layers. The lower organic layer contains the lipids.
-
Carefully collect the lower organic layer and dry it under a stream of nitrogen.
-
-
Saponification (to hydrolyze sterol esters):
-
Resuspend the dried lipid extract in a saponification reagent.
-
Incubate at an elevated temperature (e.g., 60°C) for 1-2 hours.
-
After cooling, add water and extract the non-saponifiable lipids (including sterols) with hexane.
-
Collect the hexane layer and dry it under nitrogen.
-
-
Derivatization:
-
To improve volatility and thermal stability for GC analysis, derivatize the sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS).
-
Incubate at an elevated temperature (e.g., 60°C) for 30-60 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate the sterols.
-
The mass spectrometer should be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification of known sterols.
-
Identify cholesterol and 7-DHC based on their retention times and mass spectra compared to authentic standards.
-
Quantify the sterols by comparing the peak areas of the analytes to the peak area of the internal standard.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Cholesterol biosynthesis pathway indicating the inhibitory action of AY-9944 on DHCR7.
Experimental Workflow Diagram
Caption: Experimental workflow for the oral administration of AY-9944 to rodents.
Logical Relationship Diagram
Caption: Logical relationships between AY-9944 administration and the resulting biochemical and pathological outcomes.
References
- 1. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
- 4. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.fsu.edu [research.fsu.edu]
- 7. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Pharmacological Inhibition of DHCR7 in Mice using AY-9944
Introduction
AY-9944 is a potent and specific inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1] DHCR7 catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. Inhibition of this enzyme by AY-9944 leads to a systemic reduction in cholesterol levels and a concurrent accumulation of its precursor, 7-DHC.[2][3][4] This induced biochemical phenotype mimics the metabolic state of Smith-Lemli-Opitz Syndrome (SLOS), a human genetic disorder caused by mutations in the DHCR7 gene.[5][2] Consequently, the administration of AY-9944 to rodents is a widely used method to create a pharmacological model of SLOS, enabling research into the pathophysiology of the disease and the evaluation of potential therapeutic strategies.[5][2]
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
AY-9944 selectively targets and inhibits DHCR7, effectively blocking the reduction of the C7-8 double bond in 7-DHC. This leads to a build-up of 7-DHC and other upstream sterols in tissues and circulation, which are thought to contribute to the pathology observed in SLOS. At higher concentrations, AY-9944 may also exhibit off-target effects on other enzymes in the sterol pathway, such as sterol Δ8-Δ7 isomerase and DHCR14.[1][6][7]
Experimental Protocols
This section provides a detailed protocol for the preparation and intraperitoneal (IP) administration of AY-9944 to mice to induce a biochemical model of Smith-Lemli-Opitz Syndrome.
1. Materials and Reagents
-
AY-9944 dihydrochloride (B599025) (CAS: 366-93-8)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Dimethyl sulfoxide (B87167) (DMSO), if required for solubilization
-
1 mL syringes
-
25-30 gauge needles (1/2 to 3/4 inch length)
-
70% Ethanol
-
Sterile gauze or cotton swabs
-
Appropriate mouse restraint device
-
Analytical balance and sterile microcentrifuge tubes
2. Preparation of AY-9944 Injection Solution
-
Vehicle Selection: AY-9944 is soluble in water.[1] Sterile PBS or 0.9% saline is the recommended vehicle for intraperitoneal injection. If solubility issues arise, a minimal amount of DMSO can be used to create a stock solution, which is then further diluted in sterile PBS or saline to the final concentration. The final DMSO concentration should be kept low (ideally <5%) to avoid irritation.
-
Calculation: Determine the required amount of AY-9944 based on the desired dose (e.g., 25 mg/kg), the weight of the mice, and the injection volume (typically 100-200 µL for a 25g mouse).
-
Example for a 25g mouse at 25 mg/kg dose:
-
Dose = 0.025 kg * 25 mg/kg = 0.625 mg
-
-
To prepare a solution for 10 mice with an injection volume of 0.2 mL each:
-
Total AY-9944 needed = 0.625 mg/mouse * 10 mice = 6.25 mg (plus extra for pipetting loss)
-
Total volume = 0.2 mL/mouse * 10 mice = 2.0 mL (plus extra)
-
Concentration = 6.25 mg / 2.0 mL = 3.125 mg/mL
-
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of AY-9944 powder and place it in a sterile tube.
-
Add the calculated volume of sterile PBS or saline.
-
Vortex or sonicate briefly until the AY-9944 is completely dissolved.
-
If necessary, sterile filter the solution using a 0.22 µm syringe filter before injection.
-
Warm the solution to room temperature before injection to minimize discomfort to the animal.[8]
-
3. Intraperitoneal Injection Protocol
The following workflow outlines the key steps for successful IP administration.
Step-by-Step Method:
-
Restraint: Gently restrain the mouse using a preferred method (e.g., scruffing) to expose the abdomen. Tilt the mouse so its head is slightly lower than its body to move the abdominal organs forward.[9]
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen. This site is chosen to avoid injuring the cecum, urinary bladder, and major organs.[8][9][10]
-
Disinfection: Wipe the injection site with a gauze pad moistened with 70% ethanol.
-
Needle Insertion: Using a new sterile needle for each animal, gently insert the needle (bevel up) through the skin and abdominal wall at a 30-45 degree angle.[8][9]
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (blood in syringe) or the bladder (yellow fluid). If either is present, withdraw the needle and inject at a new site.[10]
-
Injection: Once correct placement is confirmed, slowly and steadily depress the plunger to administer the full volume.
-
Withdrawal: Smoothly withdraw the needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, pain, or adverse reaction.
Data Presentation
Table 1: Properties of AY-9944
| Property | Value | Reference |
|---|---|---|
| Full Name | trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride | [11] |
| CAS Number | 366-93-8 | [1] |
| Molecular Weight | 464.30 g/mol | [1] |
| Mechanism | DHCR7 Inhibitor | [1] |
| In Vitro IC₅₀ | 13 nM (for human DHCR7) |[1] |
Table 2: Recommended Intraperitoneal (IP) Injection Parameters for Mice
| Parameter | Recommendation | Rationale / Notes |
|---|---|---|
| Dosage | 25 mg/kg (single dose) | A single IP injection of 25 mg/kg has been shown to be effective in mice for studying acute effects on liver biochemistry.[7] Dose-response studies are recommended for chronic models. |
| Vehicle | Sterile PBS or 0.9% Saline | AY-9944 is water-soluble.[1] This is a standard, non-irritating vehicle for in vivo use. |
| Injection Volume | < 10 mL/kg | Standard maximum recommended volume for IP injection in mice. For a 25g mouse, this is < 0.25 mL.[9] |
| Needle Gauge | 25-30 G | Appropriate size for minimizing tissue damage while allowing for smooth injection.[8][9] |
| Frequency | Single or multiple doses | A single dose is sufficient to induce biochemical changes.[7] For chronic studies, multiple injections (e.g., 3x per week) may be required, but protocols should be optimized. |
Table 3: Expected Biochemical Changes in Rodent Tissues Following AY-9944 Administration
| Tissue | Change in Cholesterol | Change in 7-DHC | Timeframe | Reference |
|---|---|---|---|---|
| Liver | Significantly decreased | Dramatically increased | Hours to days post-injection | [3][7] |
| Serum/Plasma | Significantly decreased | Dramatically increased | Hours to days post-injection | [3][7] |
| Brain | Decreased | Significantly increased | Slower onset, but changes are persistent | [2][3] |
| General | 7-DHC/Cholesterol ratio increases from near zero to ≥4:1 | Accumulation of 7-DHC is the primary biochemical marker of successful DHCR7 inhibition.[2] | Varies by tissue |[2] |
References
- 1. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the hypocholesteremic drug, AY 9944 on the synthesis of bile salts in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of hypocholesterolemic drug AY9944 on cultured nervous tissue: morphologic and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the cholesterol biosynthesis inhibitor ay9944 on organotypic cultures ofmouse spinal cord. Retarded myelinogenesis and induction of cytoplasmic inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Retinal Degeneration Using AY-9944 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing AY-9944 to induce retinal degeneration in animal models. This model is particularly relevant for studying the pathophysiology of diseases involving disrupted cholesterol biosynthesis, such as Smith-Lemli-Opitz Syndrome (SLOS), and for evaluating potential therapeutic interventions.
Introduction
AY-9944 is a potent and selective inhibitor of 7-dehydrocholesterol (B119134) (7DHC) reductase (DHCR7), the enzyme that catalyzes the final step in cholesterol biosynthesis, the conversion of 7DHC to cholesterol.[1][2][3][4] Inhibition of this enzyme by AY-9944 leads to a systemic accumulation of 7DHC and a corresponding reduction in cholesterol levels, mimicking the biochemical phenotype of SLOS.[1][2][3] Chronic administration of AY-9944 in animal models, particularly Sprague-Dawley rats, results in a progressive and irreversible retinal degeneration characterized by photoreceptor cell death, thinning of the outer nuclear layer (ONL), and functional deficits detectable by electroretinography (ERG).[1][5] The underlying mechanism is thought to involve the cytotoxic effects of 7DHC-derived oxysterols that accumulate in the retina.[1][6][7][8]
Key Experimental Observations
Treatment with AY-9944 leads to a series of well-documented pathological changes in the retina:
-
Biochemical Alterations: A significant increase in the 7DHC/cholesterol ratio in the retina and serum is a primary hallmark of this model.[5][9] This is accompanied by a marked reduction in total serum sterol levels.[5]
-
Histological Degeneration: Progressive thinning of the ONL, shortening of rod outer segments (ROS), and an increase in pyknotic (dead) photoreceptor nuclei are observed.[1][5][10] Ultrastructural analysis also reveals abnormalities in the retinal pigment epithelium (RPE), including the accumulation of membranous and lipid-laden inclusions.[5][10]
-
Functional Deficits: Electroretinography (ERG) reveals significant reductions in both rod and cone photoreceptor-mediated responses.[5] Specifically, the amplitudes of a- and b-waves are diminished, and implicit times are prolonged, indicating compromised retinal function.[5][11][12]
Experimental Protocols
Protocol 1: Induction of Retinal Degeneration in Rats (Long-Term Model)
This protocol is adapted from studies demonstrating profound retinal degeneration after extended treatment.[5]
Animal Model: Sprague-Dawley rats.
Materials:
-
AY-9944 (custom synthesized or commercially available).
-
Cholesterol-free rodent chow.
-
Olive oil.
-
Fat-soluble vitamins A, D, and E supplement.
-
Standard animal husbandry equipment.
Procedure:
-
Gestational Treatment:
-
Six days after fertilization, place pregnant Sprague-Dawley rats on a cholesterol-free chow diet containing AY-9944 at a concentration of 1 mg/100 g of chow.
-
Provide a maximum of 40 g of this medicated chow daily for the last two weeks of the three-week gestation period.[5]
-
-
Postnatal Treatment:
-
After birth, the progeny will be treated with AY-9944.
-
Prepare an aqueous olive oil emulsion containing AY-9944 at a concentration of 10 mg/mL.
-
Administer the AY-9944 emulsion to the pups via intraperitoneal (IP) or subcutaneous (SC) injection at a dosage of 25-30 mg/kg of body weight.[5]
-
Injections should be performed on alternating days, three times per week.[5]
-
Concurrently, administer a mixture of fat-soluble vitamins A, D, and E to the pups.
-
Continue this treatment regimen for up to 10 postnatal weeks to induce significant retinal degeneration.[5]
-
Assessment of Retinal Degeneration:
-
Electroretinography (ERG): Perform dark- and light-adapted ERGs to assess rod and cone function, respectively.[5][9]
-
Histology: Euthanize the animals and enucleate the eyes. Process the eyes for paraffin (B1166041) or Epon embedding and sectioning. Stain with hematoxylin (B73222) and eosin (B541160) (H&E) or toluidine blue to visualize retinal layers.[1][10]
-
Morphometry: Measure the thickness of the outer nuclear layer (ONL) and the length of the rod outer segments (ROS) from histological sections.[5][10] Count the number of pyknotic nuclei in the ONL.[5]
-
Sterol Analysis: Collect retina and serum samples for sterol composition analysis by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to determine the 7DHC/cholesterol ratio.[5][9]
Protocol 2: Dose-Response Evaluation of AY-9944 in Adult Rats
This protocol is designed to assess the dose-dependent effects of AY-9944 on retinal structure and function in adult animals using osmotic pumps for continuous delivery.[13]
Animal Model: Adult Sprague-Dawley rats (approximately 250 g).
Materials:
-
AY-9944.
-
Phosphate-buffered saline (PBS).
-
Alzet osmotic pumps.
-
Cholesterol-free rodent chow.
-
Surgical equipment for pump implantation.
Procedure:
-
Pump Preparation and Implantation:
-
Dissolve AY-9944 in PBS to achieve the desired final concentration for delivery.
-
Prepare two dose groups:
-
Fill Alzet osmotic pumps with the respective AY-9944 solutions.
-
Surgically implant the pumps subcutaneously in the adult rats.
-
Replace the pumps every 4 weeks.[13]
-
-
Treatment and Monitoring:
Assessment:
-
At the 12-week time point, perform ERG, histological analysis, morphometry, and sterol analysis as described in Protocol 1.[13]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies using AY-9944 to induce retinal degeneration.
Table 1: Effects of Long-Term AY-9944 Treatment (10 weeks) on Retinal Morphology and Function [5]
| Parameter | Control Group | AY-9944 Treated Group | Percentage Change |
| ONL Thickness | ~100% | Reduced by ~18% | ↓ 18% |
| Rod Outer Segment Length | ~100% | Reduced by ~33% | ↓ 33% |
| ONL Pyknotic Nuclei | Baseline | ~4.5-fold greater | ↑ 350% |
| Maximal Rod ERG Response | ~100% | Reduced by ~50% | ↓ 50% |
| Maximal Cone ERG Response | ~100% | Reduced by at least 40% | ↓ ≥40% |
Table 2: Dose-Dependent Effects of AY-9944 Treatment (12 weeks) in Adult Rats [13]
| Parameter | Control Group | Low Dose (0.37 mg/kg/day) | High Dose (2.5 mg/kg/day) |
| Retina 7DHC/Cholesterol Mole Ratio | 0 | 0.51 ± 0.10 | 1.00 ± 0.18 |
| Maximum Rod ERG Amplitude (RmP3) | ~100% | Comparable to control | Reduced by 82% |
| Phototransduction Sensitivity (S) | ~100% | Comparable to control | Reduced by 45% |
| ONL Thickness & ROS Length | Normal | Moderately reduced | Markedly reduced |
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. Retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome: thinking beyond cholesterol deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinal Degeneration in a Rat Model of Smith-Lemli-Opitz Syndrome: Thinking Beyond Cholesterol Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Retinal Degeneration in a Rodent Model of Smith-Lemli-Opitz Syndrome: Electrophysiologic, Biochemical, and Morphologic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 8. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinal degeneration in a rodent model of Smith-Lemli-Opitz syndrome: electrophysiologic, biochemical, and morphologic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
AY-9944: Application Notes and Protocols for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AY-9944 is a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, AY-9944 leads to an accumulation of 7-DHC and a reduction in cellular cholesterol levels.[3][4] This modulation of cholesterol metabolism has been identified as a promising strategy in antiviral research. AY-9944 has demonstrated efficacy against a range of viruses by interfering with viral replication processes that are dependent on host cell cholesterol and by activating innate immune responses.[1][5] This document provides detailed application notes and experimental protocols for the use of AY-9944 in antiviral research.
Mechanism of Action in Antiviral Research
AY-9944's primary mechanism of antiviral activity stems from its inhibition of DHCR7.[6][7] This inhibition has two major consequences that impact viral replication:
-
Alteration of Cellular Cholesterol Homeostasis: Many viruses rely on host cell cholesterol for various stages of their life cycle, including entry, replication, and egress. By depleting cellular cholesterol, AY-9944 disrupts these processes. For some viruses, such as Enterovirus A71 (EV-A71), the addition of exogenous cholesterol can rescue viral replication in AY-9944-treated cells, highlighting the importance of cholesterol depletion in its antiviral effect.[1]
-
Activation of the Interferon Response: The accumulation of 7-DHC, the substrate of DHCR7, has been shown to trigger an antiviral innate immune response.[1] Specifically, AY-9944 treatment can promote the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon signaling pathway.[1][8] This leads to the production of interferons and the expression of interferon-stimulated genes (ISGs), which establish an antiviral state in the cell.[8]
Some studies have also indicated that AY-9944 can have a more complex inhibitory profile, acting on both DHCR7 and DHCR14, another enzyme in the cholesterol biosynthesis pathway.[9][10][11]
Data Presentation
Table 1: In Vitro Efficacy of AY-9944 Against Various Viruses
| Virus | Cell Line | Assay | Endpoint | AY-9944 Concentration | Result | Reference |
| Vesicular Stomatitis Virus (VSV) | Neuro2a | GFP Fluorescence | Viral Replication | Not specified | Decrease in fluorescence to 30-40% of untreated cells | [9][10] |
| Enterovirus A71 (EV-A71) | HCT-8, RD | Western Blot | VP1 Protein Expression | 30 µM | Significant inhibition | [6] |
| Coxsackievirus B3 (CVB3) | In vitro | Not specified | Viral Infection | Not specified | Effective clearance | [1] |
| Coxsackievirus A16 (CVA16) | In vitro | Not specified | Viral Infection | Not specified | Effective clearance | [1] |
| Zika Virus (ZIKV) | U251 | Not specified | Viral Infection | Dose-dependent | Inhibition of infection | [8] |
| Zika Virus (ZIKV) | Vero | Plaque Assay | Viral Titer | Not specified | Significant suppression | [8] |
| Human Immunodeficiency Virus 1 (HIV-1) | PBMCs | Proliferation Assay | Mitogen-induced proliferation | Not specified | Restored proliferation | [12] |
Table 2: IC50 Values and Other Quantitative Data for AY-9944
| Parameter | Value | Enzyme/Cell Line | Notes | Reference |
| IC50 | 13 nM | DHCR7 | [6][7] |
Experimental Protocols
Protocol 1: General Cell Culture and AY-9944 Treatment
This protocol provides a general guideline for treating cultured cells with AY-9944. Specific cell lines and conditions should be optimized for the virus and assay being used.
Materials:
-
AY-9944 (stock solution prepared in a suitable solvent, e.g., sterile water, and stored at -20°C or -80°C)[6][12]
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., Neuro2a, HCT-8, RD, U251, Vero)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Prepare working solutions of AY-9944 by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 15 µM, 30 µM).[6]
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of AY-9944 to the cells. For control wells, add medium with the same concentration of the vehicle used to dissolve AY-9944.
-
Incubate the cells for the desired pretreatment time (e.g., 2 hours) before viral infection.[6]
Protocol 2: Viral Infection and Quantification (Plaque Assay)
This protocol describes a standard plaque assay to determine viral titers following AY-9944 treatment.
Materials:
-
AY-9944 treated and control cells in 6-well plates
-
Virus stock of known titer
-
Serum-free medium
-
Overlay medium (e.g., 2X Eagle's Minimum Essential Medium mixed 1:1 with 1.2% carboxymethylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%)
Procedure:
-
Pre-treat cells with AY-9944 as described in Protocol 1.
-
Remove the AY-9944 containing medium and infect the cells with serial dilutions of the virus in serum-free medium for 1 hour at 37°C.
-
After the incubation period, remove the viral inoculum and wash the cells with PBS.
-
Add 2 mL of overlay medium to each well and incubate at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Once plaques are visible, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
-
Remove the overlay and formalin, and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the plaques to determine the viral titer (plaque-forming units per mL).
Protocol 3: Western Blot Analysis of Viral Protein Expression
This protocol outlines the steps for analyzing the expression of viral proteins in AY-9944 treated cells.
Materials:
-
AY-9944 treated and control cell lysates
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the viral protein of interest (e.g., EV-A71 VP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the AY-9944 treated and control cells with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
References
- 1. Targeting 7-dehydrocholesterol reductase against EV-A71 replication by upregulating interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the hypocholesteremic drug, AY 9944 on the synthesis of bile salts in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AY9944 | DHCR7 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Zika virus non-structural protein 4B interacts with DHCR7 to facilitate viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
Preparing AY 9944 Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AY 9944 is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] This inhibition leads to the accumulation of 7-dehydrocholesterol (7-DHC) and a reduction in cholesterol levels. Due to its mechanism of action, this compound is a valuable pharmacological tool for studying the roles of cholesterol and its precursors in various biological processes. It is frequently used to create cellular and animal models of Smith-Lemli-Opitz Syndrome (SLOS), a human disorder caused by mutations in the DHCR7 gene.[2] Additionally, research has demonstrated its utility in investigating ferroptosis, viral infections, and Hedgehog signaling pathways.
These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experiments, ensuring accurate and reproducible results.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for preparing accurate stock solutions.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈Cl₂N₂ · 2HCl | [2][3][4] |
| Molecular Weight | 464.3 g/mol | [1][2][3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | ≥98% | [2][3][4] |
| Solubility (Water) | Up to 50 mM | [3][4][5] |
| Solubility (DMSO) | Up to 5 mM | [3][4] |
| Solubility (Ethanol) | Slightly soluble | [2] |
| Solubility (PBS, pH 7.2) | Slightly soluble | [2] |
Recommended Concentrations for Experiments
The optimal concentration of this compound will vary depending on the experimental system and the desired biological effect. The following table summarizes concentrations reported in the literature for various applications.
| Application | Cell Type/Animal Model | Concentration/Dosage | Observed Effect | Source |
| DHCR7 Inhibition (in vitro) | Recombinant human DHCR7 | IC₅₀ = 13 nM | Inhibition of enzyme activity | [1][3][4] |
| Antiviral Activity (in vitro) | Neuro2a cells (VSV infection) | IC₅₀ ≈ 10 nM | 50% reduction in viral titer | |
| Ferroptosis Inhibition (in vitro) | Huh-7 cells | 100 nM | Suppression of RSL-3 induced ferroptosis | [6] |
| Hedgehog Signaling Modulation (in vitro) | Not specified | Not specified | Blocks Hedgehog signaling | [2] |
| SLOS Model (in vivo) | Sprague-Dawley rats | 7.5 mg/kg (s.c.) | Reduced brain cholesterol, increased 7-DHC | [1] |
| Ferroptosis Inhibition (in vivo) | Mice | 25 mg/kg (i.p.) | Inhibition of hepatic ischemia-reperfusion injury | [6] |
Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Experiments
Materials:
-
This compound dihydrochloride (B599025) powder
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Protocol for Water-Based Stock Solution (up to 50 mM):
-
Calculate the required mass of this compound. For a 10 mM stock solution, for example, you would need 4.643 mg of this compound per 1 mL of water.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.[5]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for DMSO-Based Stock Solution (up to 5 mM):
-
Calculate the required mass of this compound. For a 5 mM stock solution, you would need 2.3215 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Brief sonication can be used to facilitate dissolution.[1]
-
Aliquot the stock solution into smaller volumes.
-
Store the aliquots at -20°C or -80°C.
Note on Working Solutions:
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final concentration of DMSO is not cytotoxic to the cells (typically <0.5%).
Preparation of this compound for In Vivo Administration
Materials:
-
This compound dihydrochloride powder
-
Sterile phosphate-buffered saline (PBS)
-
Sterile vehicle solution (e.g., saline, corn oil)
-
Sterile vials
-
Vortex mixer
-
Syringes and needles appropriate for the chosen route of administration
Protocol for PBS-Based Formulation (for intraperitoneal or subcutaneous injection):
-
Determine the required concentration and total volume based on the animal's weight and the desired dosage.
-
Prepare a stock solution of this compound in sterile water or PBS. Given its solubility, direct preparation in PBS at lower concentrations may be feasible. For higher concentrations, a concentrated stock in water can be diluted with PBS.
-
Ensure the final solution is sterile. If prepared from non-sterile components, filter sterilization is recommended.
-
Administer the solution to the animal via the chosen route (e.g., intraperitoneal or subcutaneous injection).
Note on Vehicle Selection:
The choice of vehicle will depend on the desired route of administration and the required dosage. For subcutaneous or intraperitoneal injections of the water-soluble dihydrochloride salt, sterile PBS or saline are common choices.[6] For other formulations, vehicles such as corn oil have been used, though this may require a different salt form of this compound.
Storage and Stability
Proper storage of this compound and its stock solutions is critical to maintain its activity.
| Form | Storage Temperature | Stability | Source |
| Solid Powder | Room Temperature (desiccated) | Stable | [3][4] |
| Stock Solution (-20°C) | -20°C | Up to 1 year | [1] |
| Stock Solution (-80°C) | -80°C | Up to 2 years | [1] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
When using DMSO stock solutions, be aware that DMSO is hygroscopic and can absorb water from the air, which may affect the solubility of the compound. Use freshly opened DMSO for best results.[1]
Visualizations
Signaling Pathway: Cholesterol Biosynthesis Inhibition by this compound
Caption: Inhibition of DHCR7 by this compound in the cholesterol biosynthesis pathway.
Experimental Workflow: Preparing and Using this compound Stock Solutions
Caption: Workflow for preparing and using this compound stock solutions.
Logical Relationship: this compound Mechanism and Downstream Effects
Caption: Downstream consequences of this compound-mediated DHCR7 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound dihydrochloride | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AY 9944 off-target effects on cholesterol synthesis enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AY-9944 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AY-9944?
AY-9944 is a potent and specific inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2] DHCR7 is the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, responsible for converting 7-dehydrocholesterol (7-DHC) to cholesterol.[3][4][5] Inhibition of DHCR7 leads to a decrease in cellular cholesterol levels and an accumulation of its precursor, 7-DHC.[1][6] This biochemical profile mimics the human genetic disorder Smith-Lemli-Opitz Syndrome (SLOS).[3][4][7]
Q2: What are the known off-target effects of AY-9944?
While AY-9944 is highly specific for DHCR7 at low nanomolar concentrations, off-target effects have been observed, particularly at higher doses. These include the inhibition of:
-
Sterol Δ8-Δ7 isomerase (EBP): At high concentrations, AY-9944 can inhibit EBP, leading to the accumulation of cholest-8-en-3β-ol.[1]
-
DHCR14: Inhibition of DHCR14 has been observed at concentrations exceeding 100 nM, resulting in the accumulation of upstream sterols like 14-dehydrozymosterol.[8][9]
To confirm that the observed experimental effects are due to DHCR7 inhibition and not off-target activities, researchers can consider using another structurally different DHCR7 inhibitor, such as BM15766, as a control.[10][11][12]
Q3: What is the recommended storage and handling for AY-9944?
For long-term storage, AY-9944 stock solutions should be kept at -80°C for up to two years or at -20°C for up to one year in a sealed container, protected from moisture.[1] If using a water-based stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[1] For aqueous solutions, warming the tube at 37°C for 10 minutes or using an ultrasonic bath can aid in solubilization.[13]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No significant decrease in cholesterol levels observed. | Insufficient concentration of AY-9944. | Increase the concentration of AY-9944. The IC50 for DHCR7 inhibition is approximately 13 nM.[1][2][13] |
| High baseline cholesterol in the experimental system (e.g., from serum in cell culture media). | Use serum-free or lipid-depleted serum media for cell culture experiments. For in vivo studies, consider that dietary cholesterol can counteract the effects of AY-9944.[6] | |
| Degradation of AY-9944. | Ensure proper storage and handling of the compound. Prepare fresh stock solutions.[1] | |
| Accumulation of unexpected sterol precursors (e.g., cholest-8-en-3β-ol, 14-dehydrozymosterol). | Off-target inhibition of other cholesterol synthesis enzymes. | This is likely due to using a high concentration of AY-9944. Reduce the concentration to the low nanomolar range to maintain specificity for DHCR7.[1][8][9] Consider using a lower dose and a longer incubation time. |
| Cell toxicity or unexpected morphological changes. | Off-target effects or cellular stress due to cholesterol depletion. | Lower the concentration of AY-9944. Reduce the duration of exposure. Ensure the health of the cell line or animal model before starting the experiment. In some cell lines, AY-9944 treatment can lead to the formation of cytoplasmic inclusions.[14] |
| Inconsistent results between experiments. | Variability in experimental conditions. | Standardize all experimental parameters, including cell density, treatment duration, and AY-9944 concentration. Ensure consistent preparation of AY-9944 working solutions. |
| Reversibility of AY-9944 effects. | The effects of AY-9944 are reversible.[6] Ensure that the timing of sample collection and analysis is consistent across experiments. |
Data Presentation
Table 1: In Vitro Efficacy of AY-9944 on Cholesterol Synthesis Enzymes
| Enzyme Target | IC50 | Observed Effect | Cell/System | Reference |
| 7-dehydrocholesterol reductase (DHCR7) | 13 nM | Inhibition | Recombinant human DHCR7 expressed in yeast | [1][2][13] |
| Sterol Δ8-Δ7 isomerase (EBP) | High doses | Inhibition, accumulation of cholest-8-en-3β-ol | Cultured embryos | [1] |
| DHCR14 | >100 nM | Inhibition, accumulation of 14-dehydrozymosterol | Neuro2a cells | [8][9] |
Table 2: Example In Vivo Effects of AY-9944 Treatment in Rats
| Tissue | Effect on Cholesterol | Effect on 7-Dehydrocholesterol (7-DHC) | Reference |
| Serum | Decreased | Increased | [6] |
| Liver | Decreased | Increased | [6][15] |
| Brain | Decreased | Increased | [1][6] |
| Adrenals | Decreased | - | [6] |
| Lungs | - | Accumulated | [6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cholesterol Synthesis in Cultured Cells
-
Cell Seeding: Plate cells (e.g., Neuro2a, Huh-7) in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of AY-9944: Prepare a stock solution of AY-9944 in a suitable solvent (e.g., sterile water or DMSO).[13] Perform serial dilutions to achieve the desired final concentrations (e.g., 10 nM to 10 µM).
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of AY-9944 or vehicle control. For experiments sensitive to exogenous lipids, use lipid-depleted serum.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Cell Lysis and Sterol Extraction: After incubation, wash the cells with PBS, and then lyse them. Extract the lipids using a suitable method, such as the Folch procedure.
-
Sterol Analysis: Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify cholesterol and 7-DHC levels.[3][7]
Protocol 2: Induction of a Smith-Lemli-Opitz Syndrome (SLOS) Model in Rats
-
Animal Model: Use an appropriate rat strain (e.g., Sprague-Dawley or Long-Evans hooded rats).[1][16]
-
AY-9944 Administration: AY-9944 can be administered orally or via injection. For example, oral administration to pregnant rats on gestation day 3 can be used to induce SLOS-like features in the fetuses.[7] For long-term studies, AY-9944 can be included in the diet.[15] A dosage of 7.5 mg/kg administered every 6 days has been used in postnatal rats.[1]
-
Monitoring: Monitor the animals for any adverse effects. Collect blood and tissue samples at specified time points.
-
Tissue Processing and Sterol Analysis: Euthanize the animals at the end of the study and collect tissues of interest (e.g., liver, brain, serum). Process the tissues for lipid extraction and analyze the sterol profiles by GC-MS or LC-MS to measure cholesterol and 7-DHC levels.[7][16]
Mandatory Visualizations
Caption: Cholesterol biosynthesis pathway showing AY-9944 inhibition points.
Caption: Troubleshooting workflow for experiments using AY-9944.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Smith–Lemli–Opitz syndrome | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 12. mdpi.com [mdpi.com]
- 13. apexbt.com [apexbt.com]
- 14. Effects of the cholesterol biosynthesis inhibitor ay9944 on organotypic cultures ofmouse spinal cord. Retarded myelinogenesis and induction of cytoplasmic inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Smith-Lemli-Opitz syndrome produced in rats with AY 9944 treated by intravenous injection of lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing AY 9944 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the cytotoxic effects of AY 9944 in primary cell cultures. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme that catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] This inhibition leads to a decrease in cellular cholesterol levels and an accumulation of the cholesterol precursor, 7-dehydrocholesterol (7-DHC).[1][2]
Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with this compound?
High cytotoxicity can stem from the disruption of cholesterol homeostasis, which is crucial for cell membrane integrity, signaling, and survival. The extent of cytotoxicity can be influenced by the concentration of this compound, the duration of exposure, and the specific primary cell type being used, as different cells have varying dependencies on de novo cholesterol synthesis.
Q3: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between the two, you can perform a time-course experiment and measure both cell viability (e.g., using a Trypan Blue exclusion assay or an LDH assay) and cell proliferation (e.g., using a BrdU incorporation assay or cell counting). A cytotoxic effect will show a decrease in the percentage of viable cells, while a cytostatic effect will result in a plateau of the total cell number with viability remaining high.
Q4: Can the cytotoxic effects of this compound be reversed?
The effects of this compound on cholesterol levels and the accumulation of 7-dehydrocholesterol have been shown to be reversible.[2] This suggests that removing the compound from the culture medium may allow cells to recover, provided the cytotoxic damage is not too severe.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed even at low concentrations of this compound. | - High sensitivity of the primary cell type to cholesterol depletion.- Extended incubation time. | - Optimize this compound Concentration: Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your specific primary cell type. Start with a low concentration (e.g., 10-100 nM) and titrate upwards.[3][4][5]- Reduce Incubation Time: Conduct a time-course experiment to find the shortest exposure time that still achieves the desired inhibitory effect on cholesterol biosynthesis. |
| Variable cytotoxicity between experiments. | - Inconsistent cell seeding density.- Variations in this compound stock solution stability.- Differences in cell passage number or health. | - Standardize Protocols: Ensure consistent cell seeding densities and use cells within a narrow passage number range.- Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Monitor Cell Health: Regularly assess the morphology and viability of your primary cells before initiating experiments. |
| Desired DHCR7 inhibition is achieved, but is accompanied by unacceptable levels of cell death. | - On-target cytotoxicity due to cholesterol depletion. | - Cholesterol Supplementation: Co-treat cells with this compound and a water-soluble cholesterol complex (e.g., cholesterol-methyl-β-cyclodextrin).[6] This can help replenish cellular cholesterol pools and mitigate the cytotoxic effects. Start with a range of cholesterol concentrations to find the optimal rescue concentration.- Lipid-Rich Media: Culture cells in a medium supplemented with lipids to provide an exogenous source of cholesterol. |
| Conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH). | - Different assays measure different cellular events. MTT measures metabolic activity, which can be affected by factors other than cell death. LDH assay measures membrane integrity, a more direct indicator of cytotoxicity. | - Use Multiple Assays: Employ at least two different cytotoxicity assays based on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH) to get a more complete picture of this compound's effect on your cells. |
Quantitative Data Summary
| Compound | Cell Type | Concentration | Effect | Reference |
| This compound | Murine Primary Hepatocytes | Not specified | Suppressed ferroptosis induced by RSL-3, iron overload, and cysteine deprivation. | [3] |
| This compound | CHO Cells | 2 µg/mL | Altered cholesterol biosynthesis without cytotoxicity. | [7] |
| This compound | Neuro2a Cells | >100 nM | Modest declines in cell counts at the highest concentrations. | [5] |
| This compound | Human Hepatocellular Carcinoma (Huh-7) | 30 and 100 nM | Pretreatment for 1 hour before RSL-3 treatment to assess cell viability. | [3][4] |
| This compound | HIV-1-infected PBMCs | Not specified | Restored mitogen-induced proliferation. | [8] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an LDH Assay
This protocol outlines the steps to assess the cytotoxicity of this compound by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO in medium) at the same final concentration as the highest this compound concentration.
-
Treatment: Carefully remove the medium from the cells and replace it with the prepared this compound dilutions and vehicle control. Include wells with untreated cells as a negative control and wells with a lysis buffer (provided with the LDH assay kit) as a positive control for maximum LDH release.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from a commercial kit to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol. Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided by the manufacturer, typically by normalizing to the positive and negative controls.
Protocol 2: Cholesterol Rescue Experiment to Mitigate this compound Cytotoxicity
This protocol describes how to supplement the culture medium with cholesterol to counteract the cytotoxic effects of this compound.
-
Cell Seeding: Plate primary cells in a 96-well plate as described in Protocol 1.
-
Preparation of Treatment Solutions:
-
Prepare a range of this compound concentrations in cell culture medium.
-
Prepare a stock solution of water-soluble cholesterol (e.g., cholesterol-methyl-β-cyclodextrin).
-
Prepare co-treatment solutions containing a fixed concentration of this compound (a concentration known to cause cytotoxicity) and varying concentrations of the water-soluble cholesterol.
-
Include controls: untreated cells, cells treated with this compound only, cells treated with the vehicle only, and cells treated with the highest concentration of cholesterol only.
-
-
Treatment: Replace the medium in the wells with the prepared treatment solutions.
-
Incubation: Incubate the plate for the desired duration.
-
Assessment of Viability: Following incubation, assess cell viability using a preferred method, such as the LDH assay (as described in Protocol 1) or an MTT assay.
-
Analysis: Compare the viability of cells co-treated with this compound and cholesterol to those treated with this compound alone to determine the rescue effect of cholesterol supplementation.
Visualizations
Caption: Mechanism of this compound action and induced cytotoxicity.
Caption: Troubleshooting workflow for minimizing this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cholesterol prevents the teratogenic action of this compound: importance of the timing of cholesterol supplementation to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
Technical Support Center: Optimizing AY 9944 Dosage for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo dosage of AY 9944. All information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2] DHCR7 catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[3] By inhibiting DHCR7, this compound leads to an accumulation of 7-DHC and a reduction in cholesterol levels in various tissues.[4][5]
Q2: What are the main in vivo applications of this compound?
A2: this compound is widely used in preclinical research to:
-
Model Smith-Lemli-Opitz Syndrome (SLOS): Due to its specific inhibition of DHCR7, this compound administration in animals mimics the biochemical phenotype of SLOS, a human genetic disorder caused by mutations in the DHCR7 gene.[6]
-
Investigate the role of cholesterol and its precursors: It is a valuable tool for studying the physiological and pathophysiological roles of cholesterol and 7-DHC in various biological processes.
-
Explore therapeutic potentials: this compound has been investigated for its effects on ferroptosis, viral replication, and autophagy, suggesting potential therapeutic applications in related diseases.[7][8][9]
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly specific for DHCR7, off-target effects have been reported, particularly at higher concentrations. It may inhibit other enzymes in the cholesterol biosynthesis pathway, such as DHCR14 and sterol Δ8-Δ7 isomerase (EBP), leading to the accumulation of other sterol precursors.[7]
Q4: What are the potential toxicities associated with this compound administration?
A4: The primary toxicity associated with this compound is its teratogenicity, as it can induce developmental abnormalities, particularly in the central nervous system, consistent with the clinical features of SLOS.[10][11] Chronic administration in rats has also been shown to cause progressive and irreversible retinal degeneration.[6][12]
Troubleshooting Guide
Formulation and Administration
Q5: What is the recommended vehicle for in vivo administration of this compound?
A5: this compound dihydrochloride (B599025) is soluble in aqueous solutions.[2][13] Commonly used vehicles for in vivo administration include:
-
Sterile Water: Suitable for various administration routes.[2]
-
Phosphate-Buffered Saline (PBS): A common vehicle for intraperitoneal injections.[7][14]
Q6: How can I prepare this compound for in vivo administration?
A6: For this compound dihydrochloride, which is soluble in water up to 50 mM, you can directly dissolve it in your chosen sterile aqueous vehicle.[2][13] To aid dissolution, gentle warming to 37°C or brief sonication can be employed.[2] Always prepare fresh solutions for injection and filter-sterilize before use.
Dosage and Efficacy
Q7: How do I determine the optimal in vivo dosage of this compound?
A7: The optimal dosage of this compound depends on the animal model, the research question, and the desired level of DHCR7 inhibition. It is crucial to perform a dose-response study to determine the most effective dose with minimal toxicity for your specific experimental setup. The provided data tables summarize dosages used in various published studies.
Q8: What are the signs of this compound efficacy in vivo?
A8: The primary indicator of this compound efficacy is a change in the sterol profile of tissues and serum. Specifically, you should observe:
-
Increased levels of 7-dehydrocholesterol (7-DHC).
-
Decreased levels of cholesterol.
These can be measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Q9: What are the signs of toxicity to monitor in animals treated with this compound?
A9: Monitor animals for general signs of distress, including weight loss, lethargy, and changes in behavior. For long-term studies, be aware of the potential for retinal degeneration.[6][12] In studies involving pregnant animals, be vigilant for teratogenic effects on the fetuses.[10][11]
Data Presentation
Table 1: Summary of In Vivo this compound Dosages in Rats
| Strain | Dosage | Administration Route | Vehicle | Frequency | Key Findings | Reference |
| Long-Evans Hooded | 7.5 mg/kg | Intraperitoneal (i.h. in source) | Not Specified | Every 6 days | Reduced brain cholesterol and increased 7-DHC | [15] |
| Sprague-Dawley | 25 mg/kg | Subcutaneous (s.c.) | Not Specified | Not Specified | Increased 7-DHC accumulation | [2] |
| Wistar | 50 or 75 mg/kg | Oral | Not Specified | Single dose on day 4 of gestation | Dose-related teratogenic effects | [14] |
| Not Specified | Not Specified | Oral (in diet) | Diet | Long-term | Lowered cholesterol, increased 7-DHC | [4][16] |
| Not Specified | Not Specified | Oral | Not Specified | Single dose | Inhibition of bile salt synthesis | [17] |
Table 2: Summary of In Vivo this compound Dosages in Mice
| Strain | Dosage | Administration Route | Vehicle | Frequency | Key Findings | Reference |
| C57BL/6J | 25 mg/kg | Intraperitoneal (i.p.) | PBS | Single dose 1h prior to procedure | Attenuated liver injury in a model of hepatic ischemia-reperfusion | [14] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Mouse Model of Hepatic Ischemia-Reperfusion Injury (Ferroptosis Model)
-
Animal Model: Use male C57BL/6J mice.
-
This compound Preparation: Dissolve this compound in sterile PBS to the desired concentration.
-
Administration: Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 25 mg/kg) or vehicle (PBS) one hour prior to the surgical procedure.[14]
-
Ischemia-Reperfusion Injury (IRI) Model:
-
Anesthetize the mice.
-
Perform a laparotomy to expose the liver.
-
Induce hepatic ischemia by clamping the portal triad (B1167595) (hepatic artery, portal vein, and bile duct) to the left and median liver lobes.
-
After the ischemic period (e.g., 60 minutes), remove the clamp to allow reperfusion.
-
Suture the abdominal incision.
-
-
Endpoint Analysis:
-
At a predetermined time post-reperfusion (e.g., 24 hours), collect blood samples for serum analysis of liver injury markers (AST, ALT).
-
Euthanize the mice and harvest the liver tissue.
-
Fix a portion of the liver in formalin for histological analysis (e.g., H&E staining) to assess tissue damage.
-
Snap-freeze a portion of the liver for analysis of lipid peroxidation products (e.g., malondialdehyde) and sterol profiles (7-DHC and cholesterol) by LC-MS/MS.[14]
-
Protocol 2: In Vivo Efficacy of this compound in a Vesicular Stomatitis Virus (VSV) Infection Model
-
Animal Model: Use a suitable mouse strain for VSV infection studies.
-
This compound Preparation: Prepare this compound in a sterile vehicle suitable for the chosen administration route.
-
Administration: Administer this compound at the desired dosage and schedule. This may involve pre-treatment before viral challenge and continued treatment post-infection.
-
Viral Challenge:
-
Infect mice with a pre-determined dose of VSV via the appropriate route (e.g., intranasal, intravenous).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, morbidity) and survival.
-
At specific time points post-infection, euthanize subsets of mice.
-
Collect tissues of interest (e.g., lungs, brain, spleen) to determine viral titers (e.g., by plaque assay).
-
Analyze tissues for inflammatory markers and histopathological changes.
-
Assess sterol profiles in relevant tissues to confirm this compound activity.
-
Mandatory Visualizations
Caption: Cholesterol Biosynthesis Pathways and the Site of this compound Inhibition.
Caption: The Sonic Hedgehog Signaling Pathway and the Influence of Cholesterol Biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural enzymology of cholesterol biosynthesis and storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Assessment of Ferroptosis and Ferroptotic Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Teratogenic effect of an inhibitor of cholesterol synthesis (this compound) in rats: correlation with maternal cholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of the hypocholesteremic drug, this compound on the synthesis of bile salts in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
AY 9944 solubility problems and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of AY 9944, a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7). This enzyme is responsible for the final step in cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. By inhibiting DHCR7, this compound leads to a decrease in cellular cholesterol levels and an accumulation of 7-DHC. This makes it a valuable tool for studying cholesterol metabolism and its role in various physiological and pathological processes, including its use as a research model for Smith-Lemli-Opitz Syndrome (SLOS), a disorder caused by mutations in the DHCR7 gene.
Q2: What are the recommended solvents for dissolving this compound?
This compound is available as a dihydrochloride (B599025) salt, which has solubility in both aqueous solutions and organic solvents. The choice of solvent will depend on the specific experimental requirements.
-
Water: this compound dihydrochloride is soluble in sterile water.
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) is another common solvent for this compound.
For cell culture experiments, it is crucial to use a final concentration of DMSO that is not toxic to the cells, typically below 0.5%. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
Q3: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent it?
Precipitation of this compound upon dilution into aqueous-based cell culture media is a common issue that can arise from several factors:
-
Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted into the aqueous medium can cause the compound to fall out of solution.
-
High Final Concentration: The intended final concentration of this compound in the media may exceed its aqueous solubility limit.
-
Media Composition: Interactions with components in the complex cell culture media, such as salts or proteins, can reduce solubility.
-
Temperature: Changes in temperature can affect the solubility of the compound.
To troubleshoot and prevent precipitation, consider the following:
-
Pre-warm the media: Before adding the this compound stock, ensure your cell culture media is pre-warmed to 37°C.
-
Rapid Mixing: Add the stock solution directly to the media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in pre-warmed media.
-
Optimize DMSO Concentration: While minimizing DMSO is important for cell health, a slightly higher (but still non-toxic) final DMSO concentration may aid solubility.
-
Determine Maximum Soluble Concentration: Before your main experiment, perform a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific cell culture media under your experimental conditions (e.g., 37°C, 5% CO₂).
Q4: How should I prepare and store this compound stock solutions?
For consistent results, proper preparation and storage of stock solutions are critical.
-
Preparation:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the desired solvent (e.g., sterile water or DMSO) to the appropriate concentration.
-
To aid dissolution, you can gently warm the solution to 37°C for about 10 minutes and/or use an ultrasonic bath for a short period. Ensure the compound is fully dissolved before use.
-
-
Storage:
-
Store stock solutions in tightly sealed vials to prevent evaporation and contamination.
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Inaccurate concentration of stock solution- Degradation of this compound in solution- Incomplete dissolution of this compound | - Re-verify calculations and preparation of the stock solution.- Prepare fresh stock solutions regularly and store them properly in aliquots.- Ensure complete dissolution by warming and/or sonication before use. Visually inspect for any particulate matter. |
| Visible precipitate in stock solution upon thawing | - Poor solubility at lower temperatures- Freeze-thaw cycles | - Warm the stock solution to 37°C and vortex or sonicate to redissolve.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Low or no inhibitory effect observed | - Incorrect dosage or concentration- Degradation of the compound- Cell line resistance | - Perform a dose-response experiment to determine the optimal concentration for your cell line.- Use freshly prepared or properly stored stock solutions.- Verify the expression of DHCR7 in your cell line. |
| Cell toxicity observed | - High concentration of this compound- High concentration of DMSO | - Determine the IC50 for your cell line and use concentrations accordingly.- Ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). Always include a vehicle control. |
Quantitative Data Summary
The following table summarizes the solubility information for this compound dihydrochloride. Please note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent.
| Solvent | Reported Solubility | Notes |
| Water | 50 mM | Warming to 37°C and/or sonication may be required to achieve this concentration. |
| DMSO | ≥ 10.77 mM (5 mg/mL) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
Materials:
-
This compound dihydrochloride powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the mass of this compound dihydrochloride required to make the desired volume of a 10 mM stock solution (Molecular Weight: 464.3 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes. Vortex intermittently.
-
For difficult-to-dissolve batches, a brief sonication (1-5 minutes) in an ultrasonic bath can be applied.
-
Visually inspect the solution to ensure there is no visible particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells in appropriate growth medium
-
10 mM this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment based on literature or preliminary dose-response studies.
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture volume.
-
In a sterile tube, prepare a working solution by diluting the this compound stock solution in pre-warmed cell culture medium. For example, to treat cells with a final concentration of 10 µM this compound, you can perform a 1:1000 dilution of the 10 mM stock solution into the final volume of media.
-
Remove the existing media from your cultured cells.
-
Add the media containing the desired final concentration of this compound to the cells.
-
For the vehicle control, add the same volume of media containing the equivalent concentration of the solvent (e.g., water or DMSO) used for the this compound stock.
-
Incubate the cells for the desired experimental duration.
Visualizations
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Caption: A general experimental workflow for using this compound in cell culture.
Technical Support Center: Mitigating AY 9944-Induced Teratogenicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the teratogenic effects of AY 9944 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause birth defects?
A1: this compound is a chemical compound that acts as a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2][3][4] This enzyme is crucial for the final step of cholesterol biosynthesis, converting 7-dehydrocholesterol (7-DHC) to cholesterol.[1][3] By blocking DHCR7, this compound administration leads to a decrease in cholesterol levels and a toxic accumulation of 7-DHC and its oxidized derivatives (oxysterols).[1][5][6] This disruption of cholesterol homeostasis during embryonic development is the primary cause of the observed teratogenic effects, which can include severe malformations like holoprosencephaly (a brain development disorder).[7][8][9] The administration of this compound in pregnant rats is a well-established experimental model for studying Smith-Lemli-Opitz Syndrome (SLOS), a human genetic disorder caused by mutations in the DHCR7 gene.[1][3][5]
Q2: What is the primary strategy to counteract the teratogenic effects of this compound?
A2: The primary and most effective strategy to mitigate this compound-induced teratogenicity is dietary cholesterol supplementation.[9][10][11] By providing an external source of cholesterol, it is possible to bypass the enzymatic block caused by this compound and restore normal developmental processes. The timing of this supplementation is critical for its efficacy.[10]
Q3: How critical is the timing of cholesterol supplementation?
A3: The timing of cholesterol supplementation is extremely critical. For maximal preventive action against fetal malformations, cholesterol should be administered concurrently with the this compound treatment.[10] Studies in Wistar rats have shown that when cholesterol is added to the diet on the same day as this compound administration and continued through mid-gestation, the prevention of malformations is almost complete.[10] The preventive effect of cholesterol supplementation decreases significantly if it is initiated later in gestation.[10]
Q4: Are there any known toxic metabolites that accumulate following this compound treatment?
A4: Yes, the inhibition of DHCR7 by this compound leads to the accumulation of 7-dehydrocholesterol (7-DHC).[1][5] 7-DHC is highly susceptible to oxidation and can form various oxysterols, which are considered to be toxic.[1][2][6] These accumulating aberrant sterols are thought to contribute significantly to the developmental defects observed.[5]
Troubleshooting Guides
Problem 1: High incidence of fetal malformations despite cholesterol supplementation.
| Possible Cause | Troubleshooting Step |
| Delayed Cholesterol Supplementation | Ensure cholesterol supplementation begins on the same day as this compound administration. The protective effect is highly dependent on early intervention.[10] |
| Insufficient Cholesterol Dose | Verify the dose of dietary cholesterol. The amount of cholesterol required may need to be optimized for the specific animal model and dose of this compound used. |
| Poor Bioavailability of Cholesterol | Ensure the cholesterol in the diet is in a form that is readily absorbed by the maternal system. |
| Severity of this compound Dose | A very high dose of this compound may overwhelm the protective effects of cholesterol supplementation. Consider a dose-response experiment to find the optimal balance. A strong negative correlation exists between maternal plasma sterol levels and the rate of fetal anomalies.[10] |
Problem 2: High variability in teratogenic outcomes between experimental animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure precise and consistent administration of both this compound and the cholesterol-supplemented diet to all animals. |
| Genetic Variability in Animal Strain | Different rat strains may have varying sensitivities to this compound. Ensure the use of a consistent and well-characterized strain (e.g., Wistar rats).[7][10] |
| Differences in Maternal Metabolism | Maternal plasma cholesterol levels are a key factor.[7][8] Monitor maternal cholesterolemia to assess the effectiveness of the supplementation and its correlation with fetal outcomes. |
Quantitative Data Summary
Table 1: Effect of this compound and Cholesterol Supplementation on Fetal Malformations in Wistar Rats
| Treatment Group | This compound Dose (mg/kg) | Cholesterol Supplementation | Incidence of Malformed Fetuses (%) | Reference |
| Control | 0 | None | 0 | [10] |
| This compound | 50 | None | Dose-related increase | [10] |
| This compound | 75 | None | Dose-related increase | [10] |
| This compound + Cholesterol | 50 or 75 | Initiated same day as this compound | Almost complete prevention | [10] |
| This compound + Cholesterol | 50 or 75 | Initiated later | Decreased prevention | [10] |
Table 2: Maternal Plasma Sterol Levels and Fetal Anomalies
| Parameter | Correlation with Fetal Anomalies | r-value | p-value | Reference |
| Maternal Plasma Sterol Levels on Day 10 of Gestation | Strong negative correlation | -0.97 | < 0.01 | [10] |
Experimental Protocols
Key Experiment: Induction and Mitigation of this compound-Induced Teratogenicity in Rats
Objective: To induce teratogenicity using this compound and assess the mitigating effect of dietary cholesterol supplementation.
Animal Model: Pregnant Wistar rats.[10]
Materials:
-
This compound (trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride)
-
Standard rat chow
-
Cholesterol-supplemented rat chow
-
Vehicle for this compound administration (e.g., water or saline)
Procedure:
-
Animal Acclimatization: Acclimate pregnant Wistar rats to the housing conditions for a specified period.
-
Group Assignment: Randomly assign pregnant rats to different treatment groups (e.g., Control, this compound only, this compound + Cholesterol).
-
This compound Administration: On a specific day of gestation (e.g., day 4), administer a single oral dose of this compound (e.g., 50 or 75 mg/kg) to the designated groups.[8][10] The control group receives the vehicle only.
-
Dietary Intervention:
-
The "this compound + Cholesterol" group should be provided with the cholesterol-supplemented diet starting on the same day as the this compound administration and continued until day 15 of gestation.[10]
-
The "Control" and "this compound only" groups should be maintained on the standard rat chow.
-
-
Monitoring: Monitor the animals daily for any signs of toxicity.
-
Fetal Examination: On a specific day of gestation (e.g., day 21), euthanize the pregnant rats and examine the fetuses for external and internal malformations, particularly focusing on craniofacial abnormalities like holoprosencephaly.[5]
-
Biochemical Analysis: Collect maternal blood samples at specified time points (e.g., day 10 of gestation) to measure plasma levels of cholesterol and 7-dehydrocholesterol.[10]
Visualizations
Caption: Signaling pathway of this compound-induced teratogenicity.
Caption: Experimental workflow for in vivo mitigation studies.
Caption: Logical relationship of the mitigation strategy.
References
- 1. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterol Biosynthesis Inhibition in Pregnant Women Taking Prescription Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malformation syndromes caused by disorders of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teratogenic effect of an inhibitor of cholesterol synthesis (this compound) in rats: correlation with maternal cholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Teratogenic effect of this compound in rats: importance of the day of administration and maternal plasma cholesterol level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Teratogenic action and embryo lethality of AY 9944R. Prevention by a hypercholesterolemia-provoking diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholesterol prevents the teratogenic action of this compound: importance of the timing of cholesterol supplementation to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting inconsistent results with AY 9944 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AY-9944, a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for AY-9944?
AY-9944 is a specific inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][2] DHCR7 is responsible for catalyzing the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[2] By inhibiting DHCR7, AY-9944 treatment leads to a decrease in cellular cholesterol levels and an accumulation of its precursor, 7-DHC.[1][2][3] This mechanism is instrumental in creating animal and cellular models for Smith-Lemli-Opitz Syndrome (SLOS), a developmental disorder caused by mutations in the DHCR7 gene.[2][4][5]
Q2: I am observing inconsistent or no effect of AY-9944 in my experiments. What are the possible causes?
Inconsistent results with AY-9944 treatment can arise from several factors, ranging from experimental setup to the biological system being studied. Here are some common causes and troubleshooting tips:
-
Cell Type Variability: The efficacy of AY-9944 can be highly dependent on the cell type. For instance, while it effectively suppresses ferroptosis in human hepatocellular carcinoma Huh-7 cells, it has shown little effect in other cancer cell lines like human fibrosarcoma HT1080 and human ovarian clear cell carcinoma OVISE cells.[6] This difference may be linked to the expression levels of DHCR7 in the specific cells.[6]
-
Recommendation: Before extensive experiments, perform a dose-response curve to determine the optimal concentration for your specific cell line. Consider quantifying DHCR7 expression to correlate with the observed sensitivity to the inhibitor.
-
-
Off-Target Effects at High Concentrations: While AY-9944 is a specific inhibitor of DHCR7, high concentrations can lead to off-target effects.[6] For example, at high doses, it can also inhibit other enzymes in the cholesterol biosynthesis pathway, such as sterol Δ8-Δ7 isomerase and DHCR14.[1][6] This can lead to the accumulation of other sterol precursors and potentially confounding results.[6]
-
Recommendation: Use the lowest effective concentration of AY-9944 as determined by your dose-response experiments. If high concentrations are necessary, consider using a second, structurally different DHCR7 inhibitor, such as BM15766, to confirm that the observed phenotype is due to DHCR7 inhibition.[4][6]
-
-
Compound Stability and Storage: AY-9944, like many small molecules, can degrade over time if not stored properly.
-
Recommendation: Store the stock solution at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year), ensuring it is sealed and protected from moisture.[1] Prepare fresh working solutions from the stock for each experiment.
-
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and, consequently, the response to AY-9944.
-
Recommendation: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for all experiments.
-
Q3: What are the expected biochemical changes in cells treated with AY-9944?
The primary and expected biochemical consequence of AY-9944 treatment is the inhibition of DHCR7, leading to:
-
Decreased Cholesterol Levels: A reduction in the cellular concentration of cholesterol.[3]
-
Increased 7-Dehydrocholesterol (7-DHC) Levels: A significant accumulation of the cholesterol precursor, 7-DHC.[1][3]
These changes can be quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following tables summarize key quantitative data for AY-9944 from various studies.
Table 1: In Vitro Efficacy of AY-9944
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ for DHCR7 | 13 nM | Not specified | [1] |
| Effective Concentration (Inhibition of EV-A71 VP1) | 15-30 µM | HCT-8 and RD cells | [1] |
| Effective Concentration (Ferroptosis Suppression) | 10-100 nM (selective for 7-DHC accumulation) | Huh-7 cells | [6] |
| Concentration with Potential Off-Target Effects | 300-1000 nM (accumulation of 14DZyme) | Not specified | [6] |
Table 2: In Vivo Efficacy of AY-9944
| Parameter | Dosage and Administration | Animal Model | Key Finding | Reference |
| Brain Cholesterol Reduction | 7.5 mg/kg; i.h. every 6 days (postnatal) | Long-Evans hooded rats | Reduced brain cholesterol and increased 7-DHC | [1] |
| Hepatic Ischemia-Reperfusion Injury Inhibition | 25 mg/kg; intraperitoneal injection | C57BL/6J male mice | Attenuated liver injury | [6] |
Experimental Protocols
General Protocol for In Vitro Treatment of Adherent Cells with AY-9944
This protocol provides a general framework. Optimization of concentrations and incubation times is crucial for each specific cell line and experimental goal.
-
Cell Seeding:
-
Plate cells at a desired density in a suitable culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
-
Preparation of AY-9944 Working Solution:
-
Prepare a stock solution of AY-9944 in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. It is advisable to prepare a series of concentrations for a dose-response analysis.
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the various concentrations of AY-9944 to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the AY-9944 stock).
-
Incubate the cells for the desired period (e.g., 2, 15, or 24 hours), depending on the experimental endpoint.[1]
-
-
Downstream Analysis:
-
After the incubation period, proceed with the planned downstream assays, such as:
-
Cell Viability/Toxicity Assays: (e.g., MTT, LDH assay)
-
Biochemical Analysis: Lipid extraction for cholesterol and 7-DHC quantification by GC-MS or HPLC.
-
Protein Analysis: Western blotting for target proteins of interest.
-
Gene Expression Analysis: qRT-PCR or RNA-seq.
-
-
Visualizations
Caption: Mechanism of action of AY-9944 in the cholesterol biosynthesis pathway.
Caption: Troubleshooting flowchart for inconsistent AY-9944 results.
Caption: General experimental workflow for in vitro AY-9944 treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of Sterol Biosynthesis | MDPI [mdpi.com]
- 5. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AY-9944 Models for Smith-Lemli-Opitz Syndrome (SLOS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AY-9944 to model Smith-Lemli-Opitz Syndrome (SLOS). The information is designed to address common challenges and improve the penetrance and consistency of SLOS phenotypes in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AY-9944 in inducing SLOS phenotypes?
AY-9944 is a potent inhibitor of the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7).[1][2][3][4][5][6] This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[7] Inhibition of DHCR7 leads to a biochemical state that mimics SLOS, characterized by elevated levels of 7-DHC and reduced levels of cholesterol in tissues and bodily fluids.[1][2] This disruption in sterol metabolism is thought to be a primary driver of the developmental and pathological abnormalities observed in SLOS.[8][9]
Q2: What are the expected biochemical and phenotypic outcomes in a successful AY-9944 SLOS model?
A well-established AY-9944 model should exhibit the following key characteristics:
-
Biochemical Hallmarks:
-
Phenotypic Manifestations:
-
Retinal Degeneration: Progressive and irreversible retinal dysfunction and degeneration are common findings in chronically treated animals.[3][4][5][10]
-
Skeletal Malformations: Embryological dysgenesis and skeletal defects can be observed, particularly when AY-9944 is administered during gestation.[1][3][4]
-
Neurological and Behavioral Changes: While more complex to assess, some studies report behavioral alterations.
-
Reduced Postnatal Viability: Historically, a significant challenge with this model has been poor postnatal survival, although improved protocols have extended viability.[1]
-
Q3: How can the postnatal viability of AY-9944-treated animals be improved?
Improving the survival rate of animals in the AY-9944 model is crucial for studying the progression of SLOS-like phenotypes. One key strategy that has been successfully employed is the continuous administration of AY-9944 via osmotic pumps to pregnant dams, which allows for a consistent and controlled dosage. This method has been shown to extend the postnatal viability of the offspring to at least three months, enabling the characterization of later-onset pathologies like retinal degeneration.[1]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or low 7-DHC/cholesterol ratios | - Improper AY-9944 dosage or administration: Incorrect concentration, degradation of the compound, or inconsistent delivery can lead to variable DHCR7 inhibition. - Timing of sample collection: Sterol levels can fluctuate, and the timing of tissue or blood collection is critical. - Analytical method variability: Issues with gas chromatography/mass spectrometry (GC/MS) or other analytical techniques can lead to inaccurate measurements. | - Verify AY-9944 solution: Ensure the correct concentration and proper storage of the AY-9944 stock solution. Consider using a fresh batch if degradation is suspected. - Standardize administration protocol: Utilize a consistent method of administration, such as oral gavage at the same time each day or the use of osmotic pumps for continuous delivery.[11] - Optimize sample collection timing: Based on literature, establish a consistent time point for sample collection relative to the last AY-9944 dose. - Validate analytical methods: Run control samples with known concentrations of 7-DHC and cholesterol to ensure the accuracy and reproducibility of your analytical method.[8] |
| High mortality rate in offspring | - Toxicity of AY-9944: The compound can be teratogenic and toxic, especially at higher doses.[3][4][5] - Severe SLOS phenotype: A highly penetrant phenotype can lead to developmental abnormalities incompatible with life. | - Optimize AY-9944 dosage: Perform a dose-response study to identify the lowest effective dose that produces the desired biochemical and phenotypic changes without causing excessive mortality.[8] - Refine administration timing: The timing of AY-9944 administration during gestation can significantly impact offspring survival. Adjusting the start and end dates of treatment may be necessary.[8] - Provide supportive care: Ensure optimal housing conditions, nutrition, and monitoring for the dams and pups. |
| Variability in phenotypic expression | - Genetic background of the animal model: Different strains of rats or mice may have varying sensitivities to AY-9944 and the resulting metabolic changes. - Environmental factors: Diet, housing conditions, and light exposure can influence the development and severity of certain phenotypes, such as retinal degeneration.[1] - Incomplete penetrance: As with many genetic disorders, the penetrance of SLOS phenotypes can be incomplete, meaning not all animals with the biochemical defect will exhibit the same physical abnormalities.[12][13] | - Use a consistent animal strain: Employ the same inbred strain of animals for all experiments to minimize genetic variability. - Control environmental variables: Standardize diet, light-dark cycles, and other housing conditions. For retinal studies, carefully control light exposure.[1] - Increase sample size: A larger cohort of animals can help to account for incomplete penetrance and provide more statistically robust data. |
| Unexpected off-target effects | - AY-9944 is not entirely specific to DHCR7: At higher concentrations, AY-9944 may inhibit other enzymes in the cholesterol biosynthesis pathway, such as DHCR14.[14] - Disruption of cellular processes: Altered sterol composition can have widespread effects on cell membrane properties and signaling pathways beyond those directly related to SLOS.[15] | - Use the lowest effective dose: This minimizes the risk of off-target inhibition of other enzymes. - Consider alternative inhibitors: For some studies, another DHCR7 inhibitor, BM15766, may be used as a comparison to confirm that the observed effects are due to DHCR7 inhibition.[15] - Thoroughly characterize the model: In addition to sterol analysis, consider evaluating other metabolic pathways or cellular functions that may be affected. |
Key Experimental Protocols
AY-9944 Administration via Osmotic Pumps
This protocol is adapted from methods shown to improve postnatal viability.[1]
-
Pump Preparation: Under sterile conditions, fill Alzet osmotic pumps (e.g., model 2ML4) with a concentrated solution of AY-9944 dissolved in an appropriate vehicle (e.g., 0.1X PBS, pH 7.4).
-
Surgical Implantation: On a specific day of gestation (e.g., gestational day 3 or 6), implant the osmotic pump subcutaneously in the pregnant dam.[8][11] The pump will deliver a continuous, controlled dose of AY-9944.
-
Dosage: The dosage should be optimized for the specific animal model and desired phenotype. A previously reported effective dosage is 0.37 mg AY-9944/kg/day.[11]
-
Monitoring: Monitor the dam's health throughout the remainder of the pregnancy.
-
Postnatal Care: Provide standard postnatal care for the dam and her pups.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Collection: Collect blood (for serum) and tissues (e.g., liver, brain) from control and AY-9944-treated animals.
-
Lipid Extraction: Perform a lipid extraction using a standard method, such as the Folch procedure.
-
Saponification: Saponify the lipid extract to release the sterols.
-
Derivatization: Derivatize the sterols to make them volatile for GC analysis.
-
GC-MS Analysis: Analyze the derivatized sterols using a GC-MS system. Use appropriate internal standards for quantification of cholesterol and 7-DHC.[1][8]
Histological Analysis of the Retina
-
Tissue Fixation: Euthanize the animal and enucleate the eyes. Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Tissue Processing: Dehydrate the fixed tissue through a series of ethanol (B145695) washes and embed in paraffin (B1166041) or resin.
-
Sectioning: Cut thin sections of the retina using a microtome.
-
Staining: Stain the retinal sections with a standard histological stain, such as hematoxylin (B73222) and eosin (B541160) (H&E), to visualize the cellular layers.
-
Microscopy: Examine the stained sections under a light microscope to assess the morphology of the retina and identify any signs of degeneration.[10]
Visualizations
Caption: The cholesterol biosynthesis pathway highlighting the inhibitory action of AY-9944 on the DHCR7 enzyme.
Caption: A generalized experimental workflow for creating and analyzing an AY-9944-induced SLOS model.
Caption: A logical flow diagram for troubleshooting common issues in AY-9944 SLOS model experiments.
References
- 1. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of Sterol Biosynthesis | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxyzine Effects on Post-Lanosterol Biosynthesis in Smith–Lemli–Opitz Syndrome (SLOS) Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incomplete Penetrance and Variable Expressivity: From Clinical Studies to Population Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are reduced penetrance and variable expressivity?: MedlinePlus Genetics [medlineplus.gov]
- 14. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduced cholesterol levels impair Smoothened activation in Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of AY-9944 in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the side effects of AY-9944 in long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
Issue 1: Animal Health and Well-being
Question: What are the general signs of toxicity to monitor for in animals treated with AY-9944 long-term?
Answer: Long-term administration of AY-9944 can lead to a range of clinical signs that require careful monitoring. These include:
-
Weight Loss or Reduced Growth Rate: AY-9944 can impact overall metabolic health, leading to a failure to gain weight or weight loss compared to control animals. Regular weight monitoring is crucial.
-
Adrenal Gland Hypertrophy: A noticeable enlargement of the adrenal glands has been observed in rats treated with AY-9944.[1]
-
General Ill Health: Look for signs such as lethargy, rough coat, hunched posture, and reduced activity levels.
-
Neurological Abnormalities: While less commonly reported in adult animal models, be observant for any unusual behaviors, tremors, or ataxia, especially in developmental studies, as cholesterol is vital for neurodevelopment.[2]
Troubleshooting Steps:
-
Dose Adjustment: If signs of toxicity are observed, consider a dose-response study to determine the minimum effective dose that induces the desired biochemical phenotype with fewer adverse effects.[3]
-
Dietary Supplementation: Ensure the diet is palatable and provides adequate nutrition. As detailed in the protocols below, cholesterol supplementation can mitigate some toxic effects.[4][5][6]
-
Veterinary Consultation: If animal health deteriorates significantly, consult with a veterinarian for supportive care options.
Issue 2: Retinal Degeneration
Question: My animals are developing vision problems. How can I identify and manage AY-9944-induced retinal degeneration?
Answer: Progressive and irreversible retinal degeneration is a significant side effect of long-term AY-9944 administration.[7][8] The pathology is linked to the accumulation of 7-dehydrocholesterol (B119134) (7-DHC) and its toxic oxidation products (oxysterols) in the retina.
Early Signs of Retinal Degeneration:
-
Behavioral Changes: Animals may exhibit reluctance to move in dimly lit environments or bump into objects, indicating vision loss.
-
Electroretinogram (ERG) Abnormalities: ERG is a sensitive tool to detect functional changes in the retina often before structural changes are apparent. Reduced rod and cone amplitudes and delayed implicit times are key indicators.[9]
-
Histological Changes: Early histological signs include the accumulation of phagosomes and lipid inclusions in the retinal pigment epithelium (RPE).[7] As degeneration progresses, you will observe thinning of the outer nuclear layer (ONL), shortening of rod outer segments, and an increase in pyknotic (dying) photoreceptor nuclei.[7][9]
Troubleshooting and Management Protocol:
-
Prophylactic Treatment: The most effective approach is to prevent or slow the degeneration from the outset.
-
Environmental Modifications: House animals in a low-light environment to reduce phototoxic stress on the retina.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AY-9944?
A1: AY-9944 is a potent and specific inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7).[2] DHCR7 catalyzes the final step in the cholesterol biosynthesis pathway, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. By inhibiting this enzyme, AY-9944 leads to a decrease in cholesterol levels and a significant accumulation of 7-DHC and its metabolites in tissues and bodily fluids.[5][7]
Q2: Why is AY-9944 used to create animal models of Smith-Lemli-Opitz Syndrome (SLOS)?
A2: Smith-Lemli-Opitz Syndrome (SLOS) is a human genetic disorder caused by mutations in the DHCR7 gene, leading to deficient DHCR7 enzyme activity.[7] The resulting biochemical phenotype of low cholesterol and high 7-DHC levels is faithfully mimicked in animals treated with AY-9944. This makes it a valuable pharmacological tool to study the pathophysiology of SLOS and to test potential therapeutic interventions.[2][7]
Q3: What are the teratogenic effects of AY-9944, and can they be prevented?
A3: AY-9944 is a known teratogen, causing developmental abnormalities, particularly when administered during gestation.[7] These malformations can include holoprosencephaly (a brain defect) and pituitary agenesis.[4] The teratogenic effects are thought to be primarily due to cholesterol deficiency during critical developmental periods. Dietary cholesterol supplementation provided to dams during pregnancy has been shown to be effective in preventing these fetal malformations.[4][6]
Q4: How does AY-9944 affect the Sonic Hedgehog (Shh) signaling pathway?
A4: The Sonic Hedgehog (Shh) signaling pathway is crucial for embryonic development, and its proper function is dependent on cholesterol. The Shh protein requires covalent attachment of a cholesterol molecule for its correct processing, secretion, and signaling activity. By reducing cholesterol availability, AY-9944 can disrupt Shh signaling, contributing to the observed developmental defects. Some studies also suggest a more complex regulatory role of DHCR7 in Shh signaling, independent of its role in cholesterol synthesis.
Q5: Are there any off-target effects of AY-9944 I should be aware of?
A5: While AY-9944 is a specific inhibitor of DHCR7, at higher doses, it can also inhibit other enzymes in the cholesterol biosynthesis pathway, such as sterol Δ8-Δ7 isomerase and DHCR14.[2][11][12][13] This can lead to the accumulation of other sterol precursors, which may have their own biological effects. It is advisable to use the lowest effective dose to minimize off-target effects.
Data Presentation
Table 1: Dose-Dependent Effects of AY-9944 on Retinal Structure and Function in Rats (12 weeks of treatment)
| Parameter | Control | Low Dose (0.37 mg/kg/day) | High Dose (2.5 mg/kg/day) |
| Retina 7-DHC/Cholesterol Mole Ratio | 0 | 0.51 ± 0.10 | 1.00 ± 0.18 |
| Maximum Rod ERG Amplitude (RmP3) | Normal | Comparable to controls | 82% reduction |
| Phototransduction Sensitivity (S) | Normal | Comparable to controls | 45% reduction |
| Outer Nuclear Layer (ONL) Thickness | Normal | Moderately reduced | Markedly reduced |
| Rod Outer Segment (ROS) Length | Normal | Moderately reduced | Markedly reduced |
| Data adapted from Fliesler et al., 2004.[3] |
Table 2: Sterol Composition in Retina and Serum of Rats Treated with AY-9944 (10 weeks)
| Tissue | Sterol | Control | AY-9944 Treated |
| Retina | Cholesterol (µg/mg protein) | 18.2 ± 1.1 | 4.5 ± 0.5 |
| 7-DHC (µg/mg protein) | Not Detected | 21.9 ± 2.4 | |
| 7-DHC/Cholesterol Ratio | 0 | 4.9 | |
| Serum | Cholesterol (µg/ml) | 78.4 ± 4.2 | 11.3 ± 1.5 |
| 7-DHC (µg/ml) | Not Detected | 45.6 ± 6.1 | |
| 7-DHC/Cholesterol Ratio | 0 | 4.0 | |
| Data adapted from Fliesler et al., 2002.[9] |
Experimental Protocols
Protocol 1: Management of Retinal Degeneration with Cholesterol and Antioxidant Supplementation
This protocol is adapted from a study that demonstrated complete prevention of retinal degeneration in an AY-9944-induced rat model.[7]
Materials:
-
AY-9944
-
Cholesterol-free rodent chow
-
Cholesterol (powder)
-
Vitamin C (ascorbic acid)
-
Vitamin E (α-tocopherol)
-
Sodium selenite
-
Drinking water bottles
Procedure:
-
Animal Model Induction: Administer AY-9944 to induce the SLOS phenotype as per your established protocol. A common method is subcutaneous injection (e.g., 30 mg/kg, three times a week) starting from postnatal day one.[8]
-
Dietary Groups: At the start of the study, randomize animals into the following groups:
-
Group A (Control): AY-9944 treated, fed a cholesterol-free diet.
-
Group B (Cholesterol): AY-9944 treated, fed a diet enriched with 2% (w/w) cholesterol.
-
Group C (Cholesterol + Antioxidants): AY-9944 treated, fed a 2% cholesterol-enriched diet and provided with drinking water containing a mixture of antioxidants.
-
-
Diet Preparation:
-
For Group B and C, mix cholesterol powder thoroughly with the cholesterol-free chow to achieve a final concentration of 2% by weight.
-
-
Antioxidant Solution Preparation:
-
Prepare a fresh solution of antioxidants in the drinking water daily. The concentrations can be based on established antioxidant therapies. For example:
-
Vitamin C: 1 g/L
-
Vitamin E: 0.5 g/L (may require a solubilizing agent)
-
Sodium selenite: 0.1 mg/L
-
-
-
Monitoring:
-
Monitor animal health, body weight, and food/water consumption regularly.
-
Perform functional assessments (e.g., ERG) and histological analysis of the retina at predetermined time points to evaluate the efficacy of the treatments.
-
Protocol 2: Monitoring Neurodevelopmental Toxicity
Objective: To assess potential neurodevelopmental side effects of AY-9944, particularly in studies involving prenatal or early postnatal exposure.
Materials:
-
AY-9944
-
Pregnant or neonatal rodents
-
Standardized behavioral testing apparatus (e.g., open field, elevated plus maze, Morris water maze)
Procedure:
-
Treatment Administration: Administer AY-9944 to pregnant dams or neonatal pups according to the study design.
-
Developmental Milestones: Monitor and record the attainment of key developmental milestones in the pups, such as:
-
Pinna detachment
-
Eye opening
-
Incisor eruption
-
Righting reflex
-
-
Behavioral Testing: At appropriate ages (juvenile and adult stages), subject the animals to a battery of behavioral tests to assess:
-
Locomotor activity and anxiety-like behavior: Open field test, elevated plus maze.
-
Learning and memory: Morris water maze, novel object recognition test.
-
Motor coordination and balance: Rotarod test.
-
-
Neurochemical Analysis: At the end of the study, collect brain tissue for analysis of:
-
Cholesterol and 7-DHC levels in different brain regions.
-
Levels of key neurotransmitters and their metabolites.
-
Markers of neuroinflammation or oxidative stress.
-
-
Histological Examination: Perform histological analysis of brain sections to look for any structural abnormalities.
Mandatory Visualization
Caption: Cholesterol biosynthesis pathway showing the inhibition of DHCR7 by AY-9944.
Caption: Sonic Hedgehog signaling pathway and the critical role of cholesterol.
Caption: Experimental workflow for managing AY-9944 side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Cholesterol prevents the teratogenic action of AY 9944: importance of the timing of cholesterol supplementation to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinal Degeneration in a Rodent Model of Smith-Lemli-Opitz Syndrome: Electrophysiologic, Biochemical, and Morphologic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: AY-9944 Treatment in Rat Models and the Influence of Diet
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 7-dehydrocholesterol (B119134) reductase (DHCR7) inhibitor, AY-9944, in rat models. A significant focus is placed on the impact of dietary composition on experimental outcomes, providing a critical resource for scientists in pharmacology, neuroscience, and drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving AY-9944 treatment in rats, with a focus on dietary interactions.
| Issue | Potential Cause | Recommended Action |
| High mortality or teratogenic effects in offspring | AY-9944 is a known teratogen.[1][2] Dietary cholesterol deficiency exacerbates these effects. | Supplement the maternal diet with cholesterol. A diet enriched with 2% (by weight) cholesterol has been shown to mitigate the teratogenic effects of AY-9944.[1] |
| Unexpected variability in sterol levels between animals | Differences in food intake, individual metabolic responses, or inconsistencies in AY-9944 administration. | Ensure consistent and accurate administration of AY-9944. Monitor food intake to ensure uniform consumption of the specialized diet. Consider using osmotic pumps for continuous and controlled drug delivery. |
| Lower than expected 7-dehydrocholesterol (7-DHC) accumulation | Incorrect dosage of AY-9944, degradation of the compound, or high dietary cholesterol intake. | Verify the dosage and administration protocol of AY-9944. Ensure proper storage of the compound to maintain its stability. Use a cholesterol-free diet to maximize the inhibitory effect of AY-9944 on DHCR7.[1] |
| Retinal degeneration not observed or less severe than expected | Insufficient duration of AY-9944 treatment, low dosage, or protective effects of dietary components. | Ensure a sufficiently long treatment period, as retinal degeneration is a progressive process.[1][3] Confirm the AY-9944 dosage is adequate to induce the desired biochemical phenotype. Be aware that dietary antioxidants can ameliorate retinal degeneration.[1] |
| Inconsistent behavioral phenotypes | High variability in individual animal response, subtle differences in handling and environmental conditions, or the complex neurological effects of altered sterol metabolism. | Increase the number of animals per group to enhance statistical power. Standardize all experimental procedures, including animal handling and housing conditions. Consider a battery of behavioral tests to assess a wider range of neurological functions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AY-9944?
A1: AY-9944 is a potent inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][3] This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, which is the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. By inhibiting DHCR7, AY-9944 treatment leads to a decrease in cholesterol levels and a significant accumulation of 7-DHC in various tissues.[1][4][5]
Q2: Why is dietary cholesterol an important consideration in AY-9944 studies?
A2: Dietary cholesterol can significantly influence the outcomes of AY-9944 treatment. The addition of cholesterol to the diet can reduce the inhibitory effect of AY-9944 by providing an exogenous source of cholesterol, thereby bypassing the enzymatic block.[4] This is particularly crucial in studies investigating the teratogenic effects of AY-9944, where dietary cholesterol supplementation can prevent developmental abnormalities.[2] Conversely, a cholesterol-free diet will potentiate the effects of AY-9944, leading to more pronounced accumulation of 7-DHC.[1]
Q3: How does a cholesterol-enriched diet affect sterol levels in AY-9944-treated rats?
A3: A cholesterol-enriched diet in AY-9944-treated rats leads to a significant reduction in the accumulation of 7-dehydrocholesterol (7-DHC) and a partial restoration of cholesterol levels in various tissues compared to animals on a cholesterol-free diet.
Q4: What are the downstream consequences of 7-DHC accumulation caused by AY-9944?
A4: The accumulation of 7-DHC has several significant downstream consequences. 7-DHC is highly susceptible to oxidation, leading to the formation of various oxysterols.[6][7] These oxysterols are implicated in the cellular toxicity and pathology observed in animal models, including the progressive and irreversible retinal degeneration seen in AY-9944-treated rats.[1][8] Furthermore, the altered sterol profile can impact the structure and function of cell membranes, including lipid rafts.[9]
Q5: Can dietary interventions other than cholesterol supplementation modify AY-9944 treatment outcomes?
A5: Yes, other dietary interventions can modulate the effects of AY-9944. For instance, supplementing the diet with antioxidants, such as a combination of vitamins E and C and sodium selenite, has been shown to prevent the retinal degeneration observed in AY-9944-treated rats.[1] This is thought to be due to the reduction of oxidative stress and the formation of toxic 7-DHC-derived oxysterols.
Experimental Protocols
AY-9944 Administration via Oral Gavage
This protocol is adapted from studies investigating the teratogenic effects of AY-9944.
-
Animals: Pregnant Sprague-Dawley rats.
-
Materials:
-
AY-9944
-
Vehicle (e.g., sterile water)
-
Oral gavage needles
-
-
Procedure:
-
Prepare a solution of AY-9944 in the chosen vehicle at the desired concentration.
-
On gestation day 3, administer the AY-9944 solution to the pregnant rats via oral gavage.[2]
-
Control animals should receive an equivalent volume of the vehicle.
-
Monitor the animals daily for any signs of toxicity.
-
Collect serum and tissue samples at specified time points (e.g., gestation days 6, 9, 12, and 21) for sterol analysis.[2]
-
Dietary Intervention in AY-9944-Treated Rats
This protocol is designed to assess the impact of a cholesterol-enriched and antioxidant-supplemented diet on AY-9944-induced pathology.
-
Animals: Adult male Sprague-Dawley rats.
-
Materials:
-
AY-9944
-
Alzet osmotic pumps
-
Standard cholesterol-free rat chow
-
Custom diets:
-
2% (w/w) Cholesterol-enriched chow
-
Cholesterol-enriched chow supplemented with antioxidants (e.g., Vitamin E, Vitamin C, sodium selenite)
-
-
-
Procedure:
-
Implant Alzet osmotic pumps subcutaneously to deliver a constant infusion of AY-9944.
-
Divide the rats into the following dietary groups:
-
Group A: AY-9944 + Cholesterol-free diet
-
Group B: AY-9944 + 2% Cholesterol-enriched diet
-
Group C: AY-9944 + Cholesterol-enriched diet with antioxidants
-
Group D: Control (no AY-9944) + Standard diet
-
-
Maintain the animals on their respective diets for the duration of the experiment (e.g., up to three postnatal months).[1]
-
At the end of the study, collect tissues (e.g., retina, liver, brain, serum) for histological and biochemical analysis.
-
Quantitative Data
Table 1: Effect of Dietary Cholesterol on Serum Sterol Levels in AY-9944-Treated Pregnant Rats (mg/dl)
| Gestation Day | Treatment Group | Cholesterol | 7-Dehydrocholesterol (7-DHC) |
| Day 9 | Control | ~25 | Not Detected |
| AY-9944 (oral) | ~11 | ~11 | |
| Day 21 | Control | ~30 | Not Detected |
| AY-9944 (oral) | ~15 | ~5 |
Data synthesized from Kolf-Clauw et al., 1996.[2]
Table 2: 7-DHC to Cholesterol Molar Ratios in Tissues of Postnatal Rats Treated with AY-9944 on a Cholesterol-Free Diet
| Tissue | 1 Postnatal Month | 3 Postnatal Months |
| Retina | ≥ 4:1 | > 5:1 |
| Brain | ≥ 4:1 | Data not specified |
| Liver | ≥ 4:1 | > 11:1 |
| Serum | ≥ 4:1 | > 11:1 |
Data from Xu et al., 2011 and Fliesler et al., 2004.[1][5]
Visualizations
Caption: Cholesterol biosynthesis pathway indicating the site of AY-9944 inhibition.
Caption: Experimental workflow for studying dietary impacts on AY-9944 treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Inhibition of Sterol Biosynthesis [mdpi.com]
- 4. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Formation of 7-dehydrocholesterol-containing membrane rafts in vitro and in vivo, with relevance to the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in AY 9944 response across different cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the DHCR7 inhibitor, AY-9944.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with AY-9944 in a question-and-answer format.
Question: Why am I observing little to no effect of AY-9944 in my cell line?
Answer: The lack of a significant response to AY-9944 can stem from several factors related to the specific biology of your cell line. Here are the primary reasons and troubleshooting steps:
-
Low DHCR7 Expression: The target of AY-9944 is the 7-dehydrocholesterol (B119134) reductase (DHCR7) enzyme. Cell lines with inherently low expression of DHCR7 will be less sensitive to its inhibition. For instance, some human hepatocellular carcinoma-derived cells have shown little response to AY-9944, which correlated with lower DHCR7 expression compared to more sensitive liver cancer cell lines like Huh-7.[1]
-
Recommendation: Before starting your experiment, check the DHCR7 expression level in your cell line of interest using databases like the Cancer Cell Line Encyclopedia (CCLE) or by performing a baseline qPCR or Western blot.
-
-
Low Sterol Biosynthesis Activity: The efficacy of AY-9944 is dependent on active cholesterol synthesis. If a cell line has low intrinsic sterol synthesis, inhibiting DHCR7 will have a minimal impact. This has been observed in ferroptosis-sensitive cancer cells like HT1080 and OVISE, which showed little response to AY-9944.[1]
-
Recommendation: Culture cells in a sterol-depleted medium to stimulate the endogenous cholesterol synthesis pathway before AY-9944 treatment.
-
-
Genetic Drift and Cell Line Heterogeneity: Cell lines can evolve in culture, leading to genetic and phenotypic differences between strains of the same cell line from different laboratories or even at different passage numbers.[2][3][4] This can result in significant variations in drug response.
-
Recommendation: Use low-passage number cells and regularly characterize your cell lines. If possible, obtain cell lines from a reputable cell bank.
-
Question: I'm observing unexpected or off-target effects. What could be the cause?
Answer: Off-target effects of AY-9944 are typically observed at higher concentrations.
-
Inhibition of Other Enzymes in the Cholesterol Pathway: At high doses (e.g., 300-1000 nM), AY-9944 can inhibit other enzymes upstream of DHCR7, such as DHCR14 and sterol Δ8-Δ7 isomerase.[1][5][6] This can lead to the accumulation of other sterol precursors, complicating the interpretation of your results.[1][6]
-
Alterations in Signaling Pathways: AY-9944 can indirectly affect signaling pathways that are dependent on cholesterol, such as the Sonic Hedgehog (Shh) signaling pathway.[7][8]
-
Recommendation: When analyzing the effects of AY-9944, consider its potential impact on cholesterol-dependent signaling pathways.
-
A troubleshooting workflow for addressing variability in AY-9944 response is provided below.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of AY-9944?
AY-9944 is a potent and specific inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis: the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[5][9] Inhibition of DHCR7 leads to the accumulation of 7-DHC and a reduction in cellular cholesterol levels.[5][9] The IC50 for DHCR7 inhibition by AY-9944 is approximately 13 nM.[5]
The cholesterol biosynthesis pathway and the site of AY-9944 action are illustrated below.
What are the known signaling pathways affected by AY-9944?
The primary effects of AY-9944 are mediated through the inhibition of cholesterol synthesis and the accumulation of 7-DHC. This can, in turn, affect several downstream signaling pathways:
-
Ferroptosis Suppression: Both genetic and pharmacological inhibition of DHCR7 with AY-9944 has been shown to suppress ferroptosis in human hepatocellular carcinoma Huh-7 cells.[1][6] The accumulation of 7-DHC, which can act as a radical trapping agent, is believed to be the primary mechanism for this protective effect.[1][6]
-
PI3K/AKT/mTOR Pathway: In colorectal cancer cell lines (SW480 and HCT116), inhibition of DHCR7 has been shown to inactivate the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and invasion.[10]
-
Sonic Hedgehog (Shh) Signaling: Proper functioning of the Shh signaling pathway requires cholesterol.[11] The accumulation of 7-DHC and depletion of cholesterol due to AY-9944 treatment can impair Shh signaling.[7][11]
-
Autophagy: In dermal fibroblasts from individuals with Smith-Lemli-Opitz syndrome (a condition caused by defective DHCR7) and in cells treated with AY-9944, an increase in autophagic markers has been observed.[12]
The signaling pathways affected by AY-9944 are depicted below.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of AY-9944 in various cell lines based on published literature.
| Cell Line | Concentration | Observed Effect | Reference |
| Huh-7 (Human hepatocellular carcinoma) | 30 nM | Suppression of ferroptosis | [1] |
| HCT-8 and RD cells | 30 µM | Inhibition of EV-A71 VP1 protein expression | [5] |
| Keratinocytes | 1 µg/mL | Altered free sterol types | [5] |
| Neuro2a (Mouse neuroblastoma) | 1-10 nM | Increase in 7-DHC and 7-DHD | [13][14] |
| HT1080 (Human fibrosarcoma) & OVISE (Human ovarian clear cell carcinoma) | 30 and 100 nM | Little effect on ferroptosis | [1] |
| MIA PaCa-2 (Human pancreatic cancer) | Not specified | Increased autophagosome formation | [12] |
| SW480 and HCT116 (Human colorectal cancer) | Not specified | Decreased cell viability and colony formation | [10] |
Experimental Protocols
General Protocol for AY-9944 Treatment in Cell Culture
This protocol provides a general framework for treating adherent cell lines with AY-9944. Optimization of cell density, AY-9944 concentration, and incubation time is recommended for each specific cell line and experiment.
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere and recover for 24 hours in a standard incubator (37°C, 5% CO2).
-
-
Preparation of AY-9944 Stock Solution:
-
Prepare a high-concentration stock solution of AY-9944 (e.g., 10 mM) in a suitable solvent such as DMSO.
-
Store the stock solution at -20°C or -80°C for long-term storage.[5]
-
-
Treatment:
-
On the day of the experiment, prepare working solutions of AY-9944 by diluting the stock solution in a complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of AY-9944. Include a vehicle control (medium with the same concentration of DMSO used for the highest AY-9944 concentration).
-
For experiments investigating ferroptosis, pre-treatment with AY-9944 for 1 hour before inducing ferroptosis is a common practice.[1] For other endpoints, treatment times can range from hours to days (e.g., 2 hours for viral protein expression, 48 hours for autophagy studies).[5][12]
-
-
Analysis:
-
Following treatment, cells can be harvested for various downstream analyses, such as:
-
Cell Viability Assays: MTT or LDH release assays.[1]
-
Western Blotting: To analyze protein expression levels (e.g., DHCR7, LC3B-II, viral proteins).[5][10][12]
-
qPCR: To analyze gene expression levels (e.g., DHCR7).[10]
-
Lipid Peroxidation Assays: Using probes like C11-BODIPY581/591 followed by flow cytometry.[1]
-
Sterol Analysis: Using gas chromatography-mass spectrometry (GC-MS) to measure levels of cholesterol and 7-DHC.
-
-
An example of an experimental workflow is provided below.
References
- 1. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.harvard.edu [news.harvard.edu]
- 4. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. DHCR7: from sterol biosynthesis to oncogenic role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
- 12. researchgate.net [researchgate.net]
- 13. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of AY 9944 and BM 15766 as DHCR7 Inhibitors
For researchers investigating the intricacies of cholesterol metabolism and related disorders like Smith-Lemli-Opitz Syndrome (SLOS), potent and specific inhibitors of 7-dehydrocholesterol (B119134) reductase (DHCR7) are indispensable tools. DHCR7 is the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, catalyzing the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2][3] Inhibition of this enzyme leads to a decrease in cholesterol and an accumulation of its precursor, 7-DHC, effectively mimicking the biochemical phenotype of SLOS.[1][4] This guide provides a detailed comparison of two widely used DHCR7 inhibitors: AY 9944 and BM 15766.
Mechanism of Action
Both this compound and BM 15766 are specific, competitive inhibitors of the DHCR7 enzyme.[4] They bind to the enzyme, preventing it from converting 7-DHC into cholesterol.[3] This targeted disruption of the final step in cholesterol synthesis makes them valuable for studying the physiological roles of cholesterol and the pathological consequences of its dysregulation.[2][4]
Quantitative Efficacy and Potency
The following table summarizes the key quantitative data regarding the inhibitory potency of this compound and BM 15766. While both are potent inhibitors, the reported IC50 values vary depending on the experimental system.
| Parameter | This compound | BM 15766 |
| Target Enzyme | 7-dehydrocholesterol reductase (DHCR7) | 7-dehydrocholesterol reductase (DHCR7) |
| IC50 Value | 13 nM (recombinant human DHCR7 expressed in yeast)[5][6][7][8][9] | 500 nM (inhibition of cholesterol biosynthesis in human HL-60 cells)[10] |
| Mechanism | Specific, competitive inhibitor[4] | Specific, competitive inhibitor[4] |
Comparative Experimental Data
In Vitro Studies
Both compounds have been extensively used in cell culture models to investigate the effects of DHCR7 inhibition.
-
This compound: Treatment of various cell lines, including keratinocytes, Neuro2a cells, and human fibroblasts, with this compound leads to a dose-dependent increase in 7-DHC and a decrease in cholesterol.[4][5][11] It has been shown to affect Hedgehog (Hh) signaling, a pathway crucial for embryonic development where cholesterol plays a key role.[4][6][7] Recent studies have also demonstrated that DHCR7 inhibition by this compound can suppress ferroptosis, a form of iron-dependent cell death, in hepatocellular carcinoma cells.[12][13] Furthermore, this compound has been observed to inhibit the replication of viruses like the vesicular stomatitis virus (VSV).[14] However, at higher concentrations (above 100 nM), this compound can exhibit off-target effects, inhibiting other enzymes in the cholesterol pathway such as DHCR14.[12][15]
-
BM 15766: This piperazine (B1678402) derivative has been shown to reduce cholesterol biosynthesis by over 90% in primary monolayer cultures of adult rat hepatocytes, with a corresponding increase in cellular 7-DHC levels.[16][17] It has also been used to study the role of de novo cholesterol synthesis in corticosteroid production in isolated adrenal cells.[18] In other applications, BM 15766 has been used to investigate the link between cholesterol metabolism and Alzheimer's disease, where it was found to reduce the production of amyloid-β in vitro.[19][20]
In Vivo Studies
Animal models are crucial for understanding the systemic effects of DHCR7 inhibition. Both this compound and BM 15766 are teratogenic in rats and are used to create animal models that replicate features of SLOS.[4]
-
This compound: Administration of this compound to pregnant rats induces a SLOS-like phenotype in the offspring, characterized by elevated 7-DHC and reduced cholesterol in various tissues, including the brain.[4][5][14] This model has been instrumental in studying the developmental abnormalities associated with cholesterol deficiency.[1] In adult rats, treatment with this compound leads to a dose-dependent increase in brain concentrations of 7-DHC.[4]
-
BM 15766: Similar to this compound, maternal administration of BM 15766 to rats results in offspring with facial malformations and brain anomalies consistent with the holoprosencephaly spectrum seen in SLOS.[4] Feeding BM 15766 to adult rats leads to a significant decrease in plasma cholesterol and a sharp increase in 7-dehydrocholesterol levels, successfully reproducing the biochemical defect of SLOS.[21][22]
Signaling Pathway and Experimental Workflow
Caption: Inhibition of DHCR7 by this compound and BM 15766 blocks the final step of cholesterol synthesis.
Caption: A typical workflow for assessing the efficacy of DHCR7 inhibitors in a cell-based assay.
Experimental Protocols
DHCR7 Inhibition Assay in Cell Culture
This protocol provides a general framework for assessing the efficacy of DHCR7 inhibitors like this compound and BM 15766 in a cell culture system.
-
Cell Culture:
-
Inhibitor Treatment:
-
Prepare stock solutions of this compound and BM 15766 in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in a complete culture medium to achieve the desired final concentrations.[24]
-
Remove the overnight culture medium and replace it with the medium containing the inhibitor or a vehicle control (medium with the same concentration of solvent).[24]
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).[23][24]
-
-
Cell Harvesting and Sterol Extraction:
-
After incubation, wash the cells with Phosphate-Buffered Saline (PBS).[23]
-
Lyse the cells and add an internal standard solution containing isotopically labeled sterols (e.g., d7-cholesterol, d7-7-DHC) for accurate quantification.[23]
-
Extract lipids using a standard method, such as the Folch procedure, with a chloroform/methanol mixture.
-
-
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Saponify the lipid extract to release free sterols.
-
Derivatize the sterols to their trimethylsilyl (B98337) (TMS) ether derivatives to improve volatility for GC analysis.[1]
-
Inject the derivatized sample into a GC-MS system equipped with a capillary column.[1]
-
Identify and quantify cholesterol and 7-DHC by comparing their retention times and mass spectra to known standards and using the internal standards for normalization.
-
-
Data Analysis:
-
Calculate the concentrations of 7-DHC and cholesterol in each sample.
-
Plot the dose-response curves for the accumulation of 7-DHC and the reduction of cholesterol.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% change in the measured parameter.
-
Conclusion
Both this compound and BM 15766 are potent and specific inhibitors of DHCR7, widely employed by the scientific community to study cholesterol biosynthesis and model the human disorder SLOS. This compound is frequently cited with a very low nanomolar IC50, suggesting high potency.[5][6][9] Both compounds effectively induce the desired biochemical phenotype of 7-DHC accumulation and cholesterol depletion both in vitro and in vivo.[4] The choice between these inhibitors may depend on the specific experimental context, historical precedent within a particular research area, or commercial availability. Researchers should be mindful of potential off-target effects, particularly at higher concentrations, as has been noted for this compound.[15] Ultimately, both molecules serve as powerful chemical tools for advancing our understanding of the critical roles of cholesterol in health and disease.
References
- 1. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
- 2. benchchem.com [benchchem.com]
- 3. What are DHCR7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AY9944 | DHCR7 inhibitor | Probechem Biochemicals [probechem.com]
- 7. This compound dihydrochloride | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of a cholesterol synthesis inhibitor (BM 15.766) in the presence and absence of HDL on corticosteroidogenesis of isolated zona glomerulosa and fasciculata cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of BM 15.766 on serum lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Treatment of the cholesterol biosynthetic defect in Smith-Lemli-Opitz syndrome reproduced in rats by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
AY-9944 vs. Triparanol: A Comparative Analysis of Cholesterol Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two notable inhibitors of cholesterol biosynthesis, AY-9944 and triparanol (B1683665). While both compounds effectively lower cholesterol levels, they do so through distinct mechanisms of action, leading to different biochemical profiles and associated side effects. This analysis is supported by available experimental data to aid in research and drug development endeavors.
Executive Summary
AY-9944 and triparanol are potent inhibitors of the late stages of cholesterol biosynthesis. AY-9944 primarily targets 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme responsible for the final step in the Kandutsch-Russell pathway, leading to the accumulation of 7-dehydrocholesterol (7-DHC). In contrast, triparanol inhibits 24-dehydrocholesterol reductase (DHCR24), which catalyzes the terminal step in the Bloch pathway, resulting in the buildup of desmosterol (B1670304).[1][2] The differing points of intervention in the cholesterol synthesis cascade are crucial for understanding their distinct biological consequences. Triparanol, historically marketed as MER/29, was withdrawn from the market due to severe adverse effects, including cataracts and skin disorders, which are attributed to the accumulation of desmosterol.[1][3] AY-9944 remains a valuable tool in research, particularly in creating animal models for Smith-Lemli-Opitz syndrome (SLOS), a human disorder caused by DHCR7 deficiency.[4][5]
Mechanism of Action
The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that can proceed through two main branches in its later stages: the Kandutsch-Russell pathway and the Bloch pathway. AY-9944 and triparanol each target a key enzyme in one of these branches.
-
AY-9944: This compound is a selective inhibitor of 7-dehydrocholesterol reductase (DHCR7).[4] This enzyme catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. Inhibition of DHCR7 by AY-9944 leads to a significant reduction in cholesterol levels and a marked accumulation of 7-DHC in various tissues.[6][7] At higher concentrations, AY-9944 has also been reported to inhibit DHCR14.[8][9]
-
Triparanol: This inhibitor acts on 24-dehydrocholesterol reductase (DHCR24).[1] This enzyme is responsible for the reduction of the double bond in the side chain of desmosterol to form cholesterol. Consequently, treatment with triparanol results in decreased cholesterol levels and a substantial accumulation of desmosterol.[10]
// Nodes for the main pathway "Lanosterol" [fillcolor="#FFFFFF"]; "Intermediates_KR" [label="Kandutsch-Russell\nPathway Intermediates", fillcolor="#FFFFFF"]; "7-Dehydrocholesterol" [label="7-Dehydrocholesterol\n(7-DHC)", fillcolor="#FBBC05"]; "Intermediates_B" [label="Bloch\nPathway Intermediates", fillcolor="#FFFFFF"]; "Desmosterol" [fillcolor="#FBBC05"]; "Cholesterol" [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibitor nodes "AY9944" [label="AY-9944", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Triparanol" [label="Triparanol", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Enzyme nodes "DHCR7" [label="DHCR7", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DHCR24" [label="DHCR24", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway connections "Lanosterol" -> "Intermediates_KR"; "Intermediates_KR" -> "7-Dehydrocholesterol"; "7-Dehydrocholesterol" -> "DHCR7" [arrowhead=none]; "DHCR7" -> "Cholesterol" [label=" "]; "Lanosterol" -> "Intermediates_B"; "Intermediates_B" -> "Desmosterol"; "Desmosterol" -> "DHCR24" [arrowhead=none]; "DHCR24" -> "Cholesterol" [label=" "];
// Inhibition connections "AY9944" -> "DHCR7" [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; "Triparanol" -> "DHCR24" [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; } END_DOT Caption: Inhibition of late-stage cholesterol biosynthesis by AY-9944 and triparanol.
Quantitative Data Presentation
The following tables summarize the available quantitative data for AY-9944 and triparanol. It is important to note that the experimental conditions for determining these values may differ across studies, which should be considered when making direct comparisons.
Table 1: In Vitro Potency of AY-9944 and Triparanol
| Inhibitor | Target Enzyme | IC50 | Experimental System | Reference |
| AY-9944 | DHCR7 | 13 nM | Recombinant human DHCR7 expressed in yeast | [8] |
| Triparanol | DHCR24 | Not explicitly found | Cultured rat hepatoma cells (H4-II-C3) | [10] |
Table 2: Effects on Sterol Composition in Cell Culture
| Inhibitor | Cell Line | Concentration | Effect on Cholesterol Synthesis | Accumulated Precursor | Reference |
| AY-9944 | Neuro2a cells | 1-10 nM | Inhibition of DHCR7 activity | 7-Dehydrocholesterol (7-DHC) and 7-Dehydrodesmosterol (7-DHD) | [8] |
| Triparanol | Rat hepatoma (H4-II-C3) | 4.5 µM | Complete blockage from [14C]acetate or [2-14C]mevalonate | Desmosterol | [10] |
| Triparanol | Rat hepatoma (H4-II-C3) | 45 µM | Accumulation of intermediates | Zymosterol | [10] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of cholesterol biosynthesis inhibitors. Below are generalized protocols for key experiments.
In Vitro Cholesterol Synthesis Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the de novo synthesis of cholesterol in a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC50) of AY-9944 and triparanol on cholesterol biosynthesis.
Materials:
-
Cell line with active cholesterol biosynthesis (e.g., HepG2, Neuro2a, or primary hepatocytes).
-
Cell culture medium and supplements.
-
AY-9944 and triparanol.
-
Radiolabeled cholesterol precursor (e.g., [14C]acetate or [3H]mevalonate).
-
Solvents for lipid extraction (e.g., hexane, isopropanol).
-
Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) system.
Procedure:
-
Cell Culture: Plate cells in multi-well plates and culture until they reach a desired confluency.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of AY-9944 or triparanol for a predetermined period (e.g., 24-48 hours). Include a vehicle control.
-
Radiolabeling: Add the radiolabeled precursor to the culture medium and incubate for a specific duration (e.g., 2-4 hours) to allow for its incorporation into newly synthesized sterols.
-
Lipid Extraction: Wash the cells to remove unincorporated radiolabel, then lyse the cells and extract the total lipids.
-
Sterol Analysis: Separate the different sterol fractions (cholesterol, 7-DHC, desmosterol) using GC-MS or HPLC.
-
Data Analysis: Quantify the radioactivity in each sterol fraction. Calculate the percentage of inhibition of cholesterol synthesis for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling
GC-MS is a powerful technique for the separation, identification, and quantification of different sterols in a biological sample.
Objective: To analyze the accumulation of 7-dehydrocholesterol and desmosterol in cells treated with AY-9944 and triparanol, respectively.
Procedure:
-
Sample Preparation: Extract total lipids from cell pellets or tissues.
-
Saponification: Hydrolyze the lipid extract to release free sterols from their esterified forms.
-
Derivatization: Convert the sterols into more volatile derivatives (e.g., trimethylsilyl (B98337) ethers) to improve their chromatographic properties.[11]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different sterols based on their boiling points and interactions with the column. The mass spectrometer then fragments the eluted sterols and detects the resulting ions, allowing for their identification and quantification based on their unique mass spectra and retention times.[11][12]
Adverse Effects and Clinical Relevance
The distinct mechanisms of AY-9944 and triparanol lead to different safety profiles.
-
AY-9944: As a research tool, the long-term adverse effects in humans have not been extensively studied. However, its use in animal models to mimic Smith-Lemli-Opitz syndrome highlights the critical role of DHCR7 in development.[4] Inhibition of this enzyme can lead to a spectrum of abnormalities, reflecting the consequences of 7-DHC accumulation and cholesterol deficiency.
-
Triparanol: This drug was withdrawn from the market in 1962 due to severe side effects, including the development of irreversible cataracts, alopecia (hair loss), and skin disorders.[1] These toxicities are believed to be a direct result of the accumulation of desmosterol in tissues.[1]
Conclusion
AY-9944 and triparanol are potent inhibitors of cholesterol biosynthesis that act on the final steps of the Kandutsch-Russell and Bloch pathways, respectively. AY-9944's specific inhibition of DHCR7 makes it an invaluable tool for studying Smith-Lemli-Opitz syndrome and the role of 7-dehydrocholesterol. In contrast, the severe adverse effects associated with desmosterol accumulation caused by triparanol led to its clinical withdrawal. This comparative analysis underscores the importance of understanding the precise molecular targets of cholesterol-lowering agents and the physiological consequences of the accumulation of specific sterol precursors. For researchers in drug development, the history of triparanol serves as a critical case study on the potential for off-target or mechanism-based toxicity in cholesterol-modifying therapies.
References
- 1. Triparanol - Wikipedia [en.wikipedia.org]
- 2. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and triparanol in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to DHCR7 Genetic Knockout and AY 9944-Induced Models for Smith-Lemli-Opitz Syndrome Research
For researchers, scientists, and drug development professionals, selecting the appropriate animal model is a critical step in studying Smith-Lemli-Opitz Syndrome (SLOS) and the broader field of cholesterol biosynthesis. This guide provides an objective comparison of two prominent models: genetic knockout of the 7-dehydrocholesterol (B119134) reductase (DHCR7) gene and pharmacological induction using the inhibitor AY 9944.
This comparison delves into the fundamental differences, experimental considerations, and key biochemical and phenotypic outcomes associated with each model. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks, this guide aims to equip researchers with the necessary information to make an informed decision for their specific research needs.
Core Comparison: Genetic Fidelity vs. Pharmacological Control
Genetic knockout models of DHCR7 directly replicate the genetic etiology of SLOS, which is caused by mutations in the DHCR7 gene.[1][2] This approach offers high fidelity to the human condition in terms of the underlying molecular defect. However, global DHCR7 knockouts often result in neonatal lethality, posing significant challenges for long-term studies.[3][4][5] To circumvent this, researchers have developed conditional and hypomorphic knockout models, which can exhibit milder or tissue-specific phenotypes.[1][2]
On the other hand, this compound-induced models offer a pharmacological approach to mimic the biochemical hallmarks of SLOS by inhibiting the DHCR7 enzyme.[6][7][8] This method provides temporal and dose-dependent control over the induction of the SLOS-like phenotype, which can be advantageous for studying disease progression and therapeutic interventions.[9] However, concerns regarding the specificity of this compound, potential off-target effects, and incomplete recapitulation of the full SLOS phenotype are important considerations.[6]
Quantitative Data Comparison
The following tables summarize key quantitative data from studies utilizing both DHCR7 knockout and this compound-induced models. These data highlight the characteristic biochemical changes in sterol levels.
Table 1: Sterol Level Alterations in DHCR7 Knockout Mouse Models
| Model Type | Tissue | 7-DHC Accumulation | Cholesterol Reduction | Reference |
| Global Knockout (Dhcr7-/-) | Liver | 30- to 40-fold increase | Markedly reduced | [3][4] |
| Global Knockout (Dhcr7-/-) | Brain | 30- to 40-fold increase | Markedly reduced | [3][4] |
| Liver-Specific Knockout (Dhcr7L-KO) | Plasma | Significantly elevated | No significant change | [1] |
| Liver-Specific Knockout (Dhcr7L-KO) | Liver | Significantly elevated | Decreased in females | [1] |
| Hypomorphic (T93M/Δ3-5) | Brain | Measurable levels | - | [5] |
| Hypomorphic (T93M/Δ3-5) | Liver | Measurable levels | - | [5] |
Table 2: Sterol Level Alterations in this compound-Induced Rat Models
| Treatment Details | Tissue | 7-DHC Accumulation | Cholesterol Reduction | 7-DHC/Cholesterol Ratio | Reference |
| Long-term administration | Serum | Present | Lowered | - | [9] |
| Long-term administration | Liver | Present | Lowered | - | [9] |
| Long-term administration | Brain | Present | Lowered | - | [9] |
| Postnatal treatment | Retina | - | - | ~4:1 at 1 month, >5:1 at 3 months | [6] |
| Gestational day 3 treatment | Serum | Equaled cholesterol on day 9 | Reduced by >50% on day 6 | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each model.
DHCR7 Knockout Mouse Model Generation (Global Knockout Example)
This protocol provides a general overview of the steps involved in creating a global DHCR7 knockout mouse using homologous recombination in embryonic stem (ES) cells.
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Dhcr7 gene (e.g., exon 8) with a selection cassette, such as a neomycin resistance gene (neo).[10] The vector includes arms of homology that match the genomic sequences flanking the target exon to facilitate homologous recombination.
-
ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, typically through electroporation.[10] ES cells that have successfully integrated the vector are selected for using an antibiotic, such as G418 (for the neo cassette).
-
Screening for Homologous Recombination: Selected ES cell clones are screened by PCR and Southern blotting to identify those in which the targeting vector has integrated at the correct genomic locus through homologous recombination.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse strain.[10] These blastocysts are then surgically transferred into the uterus of a pseudopregnant female mouse.
-
Generation of Chimeric Mice: Pups born from the surrogate mother that are chimeras (composed of cells from both the host blastocyst and the injected ES cells) are identified, often by coat color.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the targeted allele from the chimera are heterozygous for the Dhcr7 knockout.
-
Generation of Homozygous Knockouts: Heterozygous mice are interbred to produce homozygous knockout (Dhcr7-/-), heterozygous (Dhcr7+/-), and wild-type (Dhcr7+/+) offspring. Genotyping is performed by PCR to distinguish between the different genotypes.[11]
This compound-Induced Model in Rats
This protocol describes a general method for inducing a SLOS-like phenotype in rats using this compound. Dosing and timing can be adjusted based on the specific research question.
-
Animal Model: Sprague-Dawley rats are commonly used for this model.[12]
-
This compound Preparation: this compound dihydrochloride (B599025) is dissolved in a suitable vehicle, such as sterile water.[13]
-
Administration: this compound can be administered through various routes, including oral gavage or subcutaneous injection. The dosage and frequency of administration will influence the severity and duration of the biochemical phenotype. For example, oral administration to pregnant rats on a specific gestational day can be used to model the developmental defects of SLOS.[8] For postnatal studies, the inhibitor can be administered to pups.
-
Monitoring: Animals are monitored for changes in weight, development, and any adverse effects.
-
Biochemical and Phenotypic Analysis: At the desired time points, tissues and blood are collected for sterol analysis using methods like gas chromatography-mass spectrometry (GC-MS) to quantify cholesterol and 7-DHC levels.[14] Phenotypic assessments, such as neurological function or retinal histology, can also be performed.
Visualization of Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the biological and experimental processes.
References
- 1. Generation and validation of a conditional knockout mouse model for the study of the Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic Plasticity and Epithelial-Mesenchymal Transitions in Cancer - and Normal Stem Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Biosynthesis from Birth to Adulthood in a Mouse Model for 7-dehydrosterol reductase deficiency (Smith-Lemli-Opitz Syndrome) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 007453 - Strain Details [jax.org]
- 11. The use of the Dhcr7 knockout mouse to accurately determine the origin of fetal sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
Unveiling Sterol Profile Alterations: A Comparative Guide to Mass Spectrometry Analysis Post-AY-9944 Treatment
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of therapeutic candidates is paramount. AY-9944, a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), serves as a critical tool in modeling cholesterol biosynthesis disorders, such as Smith-Lemli-Opitz syndrome (SLOS). This guide provides a comparative analysis of sterol profiles in biological systems following AY-9944 treatment, with a focus on mass spectrometry-based quantification. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of the biochemical consequences of DHCR7 inhibition.
AY-9944 effectively blocks the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1] This inhibition leads to a characteristic accumulation of 7-DHC and a concurrent reduction in cholesterol levels, a biochemical hallmark that can be precisely quantified using mass spectrometry.[2][3] The resulting shift in the sterol landscape has profound implications for cellular function and is a key area of investigation in drug development and disease modeling.
Quantitative Analysis of Sterol Alterations
Mass spectrometry offers a highly sensitive and specific method for the quantification of sterols in various biological matrices, including cell cultures, tissues, and serum. The following table summarizes the dose-dependent effects of AY-9944 on the sterol profile of Neuro2a cells, a murine neuroblastoma cell line. The data, derived from a study by Xu et al. (2011), clearly illustrates the impact of DHCR7 inhibition on cholesterol and 7-DHC levels.[2]
| Treatment Group | Total Cholesterol (ng/mg protein) | 7-Dehydrocholesterol (7-DHC) (ng/mg protein) | 7-DHC/Cholesterol Ratio |
| Control Neuro2a cells | 31.3 ± 5.4 | 0.21 ± 0.01 | 0.007 ± 0.001 |
| Dhcr7-deficient Neuro2a cells | 31.5 ± 6.3 | 33.3 ± 6.2 | 1.07 ± 0.21 |
| Control + 1 nM AY-9944 | 30.5 ± 4.1 | 1.39 ± 0.09 | 0.046 ± 0.003 |
| Control + 10 nM AY-9944 | 27.5 ± 2.2 | 21.5 ± 5.1 | 0.78 ± 0.17 |
| Control + 50 nM AY-9944 | 14.4 ± 3.7 | 25.4 ± 4.2 | 1.80 ± 0.17 |
Data presented as mean ± standard deviation. Data sourced from Xu et al. (2011).[2]
As evidenced by the table, treatment with AY-9944 induces a dose-dependent increase in 7-DHC and a corresponding decrease in total cholesterol, leading to a significant elevation in the 7-DHC/cholesterol ratio.[2] At a concentration of 50 nM, AY-9944 treatment of control cells results in a sterol profile remarkably similar to that of genetically Dhcr7-deficient cells.[2]
Experimental Protocols
Accurate and reproducible quantification of sterols by mass spectrometry relies on meticulous sample preparation and optimized analytical methods. Below are detailed protocols for cell culture and treatment, followed by sterol extraction, derivatization, and LC-MS/MS analysis, compiled from established methodologies.
Cell Culture and AY-9944 Treatment
The murine neuroblastoma cell line, Neuro2a, is a commonly used model for these studies.[2]
-
Cell Maintenance: Neuro2a cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Plating for Experiment: For experimental purposes, cells are plated at a density of 5 x 10^4 cells/cm^2 in DMEM with 10% FBS.[2]
-
AY-9944 Treatment: The day after plating, the culture medium is replaced with a serum-free medium (e.g., DMEM with N2 supplement). AY-9944 is then added to the medium at the desired concentrations (e.g., 1 nM, 10 nM, 50 nM) and incubated for 48 hours.[2]
-
Cell Harvesting: Following treatment, cells are washed with cold phosphate-buffered saline (PBS), harvested, and centrifuged. The resulting cell pellets are stored at -80°C until lipid extraction.[2]
Sterol Extraction and Derivatization
-
Cell Lysis: Frozen cell pellets are homogenized in RIPA lysis buffer containing antioxidants such as butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP) to prevent auto-oxidation of sterols.[2]
-
Lipid Extraction: Lipids are extracted from the cell lysate using a modified Bligh-Dyer method with a chloroform:methanol (B129727) (1:1 v/v) solvent system.
-
Derivatization with PTAD: For enhanced sensitivity and chromatographic separation, 7-DHC can be derivatized with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This reaction proceeds via a Diels-Alder cycloaddition. A freshly prepared solution of PTAD in methanol is added to the dried lipid extract and allowed to react at room temperature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The derivatized sterols are separated using reverse-phase liquid chromatography. An isocratic elution with a mobile phase of methanol containing a small percentage of acetic acid (e.g., 100:0.1, v/v) is often employed.
-
Mass Spectrometry Detection: A tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source is used for detection. The analysis is performed in positive ion mode using selected reaction monitoring (SRM) to enhance specificity and sensitivity.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the underlying biochemical pathway, the following diagrams are provided.
Caption: Inhibition of DHCR7 by AY-9944 in the cholesterol biosynthesis pathway.
Caption: A typical workflow for mass spectrometry-based analysis of sterols.
References
- 1. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of AY 9944: A Comparative Guide to Biochemical Markers
For researchers and drug development professionals investigating the inhibition of cholesterol biosynthesis, AY 9944 serves as a potent and specific tool. This guide provides a comprehensive comparison of biochemical markers to validate the effects of this compound, alongside alternative compounds, supported by experimental data and detailed protocols.
Introduction to this compound and Cholesterol Biosynthesis Inhibition
This compound is a well-characterized inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme responsible for the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2][3] By blocking the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, this compound induces a predictable and measurable shift in cellular sterol composition. This makes the analysis of specific sterols crucial for validating its on-target effect.
The primary biochemical consequence of DHCR7 inhibition by this compound is a dose-dependent accumulation of 7-DHC and a corresponding decrease in cholesterol levels.[1][2][3] Therefore, the ratio of 7-DHC to cholesterol is the most direct and reliable biochemical marker for quantifying the activity of this compound.
At higher concentrations (above 100 nM in Neuro2a cells), this compound can exhibit off-target effects by inhibiting other enzymes in the cholesterol biosynthesis pathway, such as DHCR14.[4] This leads to the accumulation of earlier sterol precursors, like 14-dehydrozymosterol, which can serve as a marker for these secondary effects.
Comparative Analysis of this compound and Alternatives
Several other compounds inhibit cholesterol biosynthesis, targeting either DHCR7 or other enzymes in the pathway. This section compares the effects of this compound with notable alternatives, providing quantitative data on their impact on key biochemical markers.
DHCR7 Inhibitors: this compound, BM 15766, and Cariprazine
This compound is a highly potent inhibitor of DHCR7. Studies in Neuro2a cells have shown that it causes a significant increase in 7-DHC levels at nanomolar concentrations.[4]
BM 15766 is another specific inhibitor of DHCR7.[5] While detailed dose-response tables are less common in publicly available literature, studies have demonstrated its dose-dependent action in reducing cholesterol biosynthesis by over 90% and causing a simultaneous increase in 7-DHC levels in primary rat hepatocytes.[2][5]
Cariprazine , an atypical antipsychotic, has been identified as a potent off-target inhibitor of DHCR7. Its effects on 7-DHC and cholesterol levels are comparable to those of this compound.
Table 1: Dose-Response Effects of DHCR7 Inhibitors on Sterol Levels in Neuro2a Cells
| Compound | Concentration (nM) | Change in 7-DHC Levels (Normalized to Control) | Change in Desmosterol (B1670304) Levels (Normalized to Control) | Change in Cholesterol Levels (Normalized to Control) |
| This compound | 1 | Increased | Decreased | No significant change |
| 10 | Significantly Increased | Significantly Decreased | No significant change | |
| 100 | Peak Increase | Further Decrease | Slight Decrease | |
| >100 | Decrease from peak (due to DHCR14 inhibition) | - | - | |
| Cariprazine | 1.4 (IC50) | - | - | - |
| 10 | Significantly Increased | Significantly Decreased | No significant change | |
| 100 | Continued Increase | Further Decrease | Slight Decrease |
Note: Data synthesized from graphical representations in scientific literature. The values represent trends rather than exact figures.
DHCR24 Inhibitor: Triparanol
Triparanol inhibits a different enzyme in the cholesterol biosynthesis pathway, 24-dehydrocholesterol reductase (DHCR24), which converts desmosterol to cholesterol. Therefore, the primary biochemical markers for Triparanol's effect are the accumulation of desmosterol and a decrease in cholesterol.
Table 2: Effects of Triparanol on Sterol Levels
| Compound | Concentration (µM) | Effect on Desmosterol Levels | Effect on Cholesterol Synthesis |
| Triparanol | 4.5 | Accumulation of desmosterol | Completely blocked |
| 9 - 22.5 | Accumulation of desmosterol, zymosterol, and cholesta-5,7,24-trien-3β-ol | Completely blocked | |
| 14 (IC50) | - | Inhibition of DHCR24 |
Experimental Protocols
Accurate quantification of sterol levels is paramount for validating the effects of this compound and its alternatives. The following are detailed methodologies for the analysis of sterols in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Cellular Sterol Analysis
Objective: To quantify the levels of 7-dehydrocholesterol and cholesterol in cultured cells treated with DHCR7 inhibitors.
Methodology:
-
Cell Lysis and Lipid Extraction:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells and perform a total lipid extraction using a standard method such as the Bligh-Dyer procedure with a chloroform:methanol mixture.
-
-
Saponification:
-
To analyze total sterols (free and esterified), saponify the lipid extract using an alcoholic potassium hydroxide (B78521) solution to hydrolyze the sterol esters.
-
-
Extraction of Non-saponifiable Lipids:
-
Extract the non-saponifiable fraction containing the sterols with a non-polar solvent like hexane (B92381) or diethyl ether.
-
-
Derivatization:
-
Evaporate the solvent under a stream of nitrogen.
-
Derivatize the sterols to make them volatile for GC analysis. A common method is to convert them to their trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
GC Conditions: Use a capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column). Program the oven temperature with a gradient to separate the different sterols.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Monitor for characteristic ions of the TMS-derivatized 7-DHC and cholesterol to identify and quantify these compounds. Use an internal standard (e.g., epicoprostanol) for accurate quantification.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Plasma Sterol Analysis
Objective: To quantify the levels of various sterols, including 7-dehydrocholesterol and cholesterol, in plasma samples.
Methodology:
-
Sample Preparation:
-
To 200 µL of plasma, add an internal standard mixture containing deuterated analogs of the sterols of interest.
-
Precipitate proteins by adding methanol.
-
Perform a liquid-liquid extraction of lipids using a solvent system like methanol/dichloromethane.
-
-
Solid-Phase Extraction (SPE):
-
Further purify the lipid extract using a C18 SPE cartridge to remove interfering substances.
-
Elute the sterols with an appropriate solvent mixture (e.g., methanol/acetone/n-hexane).
-
-
HPLC-MS Analysis:
-
Dry the eluted sample and reconstitute it in a solvent compatible with the HPLC mobile phase.
-
Inject the sample into an HPLC system coupled to a mass spectrometer.
-
HPLC Conditions: Use a C18 reversed-phase column. Employ a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with a modifier such as ammonium (B1175870) acetate.
-
MS Conditions: Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode. Set the mass spectrometer to operate in selected reaction monitoring (SRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each sterol and its internal standard.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the cholesterol biosynthesis pathway and a general experimental workflow.
Caption: Inhibition of DHCR7 by this compound in the cholesterol biosynthesis pathway.
Caption: General experimental workflow for sterol analysis.
References
- 1. Inhibition of cholesterol biosynthesis by BM 15.766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of BM 15.766, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on cholesterol biosynthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific inhibitor of cholesterol biosynthesis, BM15.766, reduces the expression of beta-secretase and the production of amyloid-beta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validating AY 9944 Findings: A Comparative Guide for Researchers
For researchers in drug development and cellular biology, understanding the precise mechanism and comparative efficacy of chemical probes is paramount. This guide provides a comprehensive comparison of AY 9944, a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), with alternative research models and compounds. By cross-validating findings with different molecular tools, scientists can gain deeper insights into the roles of cholesterol metabolism and Hedgehog signaling in various biological processes.
Probing Cholesterol Biosynthesis and Hedgehog Signaling
This compound is a widely utilized research tool that primarily functions by inhibiting DHCR7, the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] This inhibition leads to an accumulation of the cholesterol precursor 7-dehydrocholesterol (7-DHC) and a subsequent decrease in cellular cholesterol levels. A key consequence of this action is the disruption of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. The proper function of the Hh pathway component Smoothened (SMO) is dependent on cholesterol.
This guide will compare this compound with other modulators of cholesterol biosynthesis and direct inhibitors of the Hedgehog pathway, providing researchers with the necessary data and protocols to rigorously cross-validate their experimental findings.
Comparative Efficacy of DHCR7 Inhibitors
The most direct cross-validation of this compound's effects on cholesterol biosynthesis can be achieved by comparing it with other DHCR7 inhibitors.
| Compound | Target | IC50 (DHCR7) | Key Features | Research Models |
| This compound | DHCR7 | 13 nM[1][2] | Potent and specific inhibitor, teratogenic, affects Hedgehog signaling. | Rodent models (SLOS), Drosophila, various cell lines (Neuro2a, Huh-7).[3] |
| BM15766 | DHCR7 | Not specified | Specific competitive inhibitor, teratogenic.[3] | Rat models.[3] |
Alternative Approaches to Inhibit Hedgehog Signaling
Researchers can also cross-validate the effects of this compound on the Hedgehog pathway by using inhibitors that target the pathway directly, downstream of cholesterol metabolism.
| Compound | Target | Mechanism of Action | Key Features | Research Models |
| Cyclopamine (B1684311) | Smoothened (SMO) | Direct antagonist of the SMO protein. | Plant-derived steroidal alkaloid, well-characterized Hh pathway inhibitor. | Cell culture (Shh-light II, NIH/3T3), chick and zebrafish embryos. |
| Vismodegib | Smoothened (SMO) | Small molecule antagonist of SMO. | FDA-approved for basal cell carcinoma, potent and specific. | Cancer cell lines, xenograft models. |
| Sonidegib | Smoothened (SMO) | Small molecule antagonist of SMO. | FDA-approved for basal cell carcinoma, potent and specific. | Cancer cell lines, xenograft models. |
Modulators of Intracellular Cholesterol Transport
A secondary effect of this compound is the alteration of intracellular cholesterol trafficking. This can be compared with compounds that directly target this process.
| Compound | Target | Mechanism of Action | Key Features | Research Models |
| U18666A | NPC1 | Inhibits egress of cholesterol from late endosomes/lysosomes. | Induces a phenotype similar to Niemann-Pick type C disease. | Various cell lines. |
| Imipramine | Unknown | Inhibits cholesterol transport. | Structurally unrelated to this compound, also affects Hh signaling in Drosophila. | Drosophila, various cell lines. |
| Chloroquine | Unknown | Inhibits cholesterol transport. | Structurally unrelated to this compound, also affects Hh signaling in Drosophila. | Drosophila, various cell lines. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the use of this compound and its alternatives.
Protocol 1: Inhibition of DHCR7 in Cell Culture using this compound
Objective: To induce 7-DHC accumulation and cholesterol depletion in cultured cells.
Cell Line: Neuro2a (mouse neuroblastoma) or Huh-7 (human hepatocellular carcinoma).
Materials:
-
This compound dihydrochloride
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
DMSO (for stock solution)
-
6-well plates
-
Reagents for sterol extraction (e.g., hexane, isopropanol)
-
Gas chromatography-mass spectrometry (GC-MS) system for sterol analysis
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed Neuro2a or Huh-7 cells in 6-well plates and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound. A dose-response experiment is recommended (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).
-
Incubate the cells for 24-48 hours.
-
After incubation, wash the cells with PBS and harvest them.
-
Extract lipids from the cell pellet using a suitable method (e.g., Folch extraction).
-
Analyze the sterol composition by GC-MS to quantify cholesterol and 7-DHC levels.
Protocol 2: Inhibition of Hedgehog Signaling using Cyclopamine
Objective: To inhibit Hedgehog pathway activity in a reporter cell line.
Cell Line: Shh-light II cells (NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter).
Materials:
-
Cyclopamine
-
Recombinant Shh protein (optional, for pathway stimulation)
-
Complete culture medium
-
Ethanol (B145695) (for stock solution)
-
96-well plates
-
Luciferase assay reagent
Procedure:
-
Prepare a stock solution of cyclopamine in ethanol (e.g., 10 mM).
-
Seed Shh-light II cells in a 96-well plate.
-
After 24 hours, replace the medium with low-serum medium.
-
Treat the cells with varying concentrations of cyclopamine (e.g., 1 µM, 5 µM, 10 µM).
-
To stimulate the pathway, add a constant concentration of recombinant Shh protein to the wells (except for the negative control).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions. A decrease in luciferase activity indicates inhibition of the Hedgehog pathway.
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and workflows discussed in this guide.
Caption: Mechanism of this compound action on cholesterol biosynthesis and Hedgehog signaling.
Caption: A logical workflow for cross-validating this compound findings.
References
A Comparative Analysis of AY-9944 and Other Hedgehog Pathway Inhibitors for Researchers
This guide provides a detailed comparison of AY-9944 with other prominent Hedgehog (Hh) pathway inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, potency, and the experimental protocols for their evaluation.
Introduction to Hedgehog Pathway Inhibition
The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues. However, its aberrant reactivation is a key driver in several human cancers, including basal cell carcinoma and medulloblastoma. This has made the Hh pathway a significant target for therapeutic intervention. Inhibitors of this pathway can be broadly categorized by their molecular targets. The most common class of inhibitors directly targets the Smoothened (SMO) receptor, a 7-transmembrane protein essential for Hh signal transduction. In contrast, other molecules, such as AY-9944, modulate the pathway through indirect mechanisms.
Mechanism of Action: A Tale of Two Strategies
The key difference between AY-9944 and other well-known Hedgehog pathway inhibitors lies in their mechanism of action.
AY-9944: An Indirect Inhibitor via Cholesterol Biosynthesis
AY-9944 is a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme that catalyzes the final step in cholesterol biosynthesis—the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2][3] The proper functioning of the Hedgehog signaling pathway is intricately linked to cholesterol homeostasis. Cholesterol is required for the covalent modification and proper signaling of the Sonic Hedgehog (Shh) ligand and is also thought to directly interact with and modulate the activity of the SMO receptor.[4] By inhibiting DHCR7, AY-9944 disrupts cholesterol production, leading to an accumulation of 7-DHC and a depletion of cellular cholesterol. This disruption of cholesterol metabolism indirectly interferes with the proper function of the Hedgehog pathway.[3][5]
SMO Antagonists: Direct Blockade of a Key Transducer
In contrast, inhibitors such as Vismodegib, Sonidegib, Glasdegib, and Taladegib are direct antagonists of the Smoothened (SMO) receptor.[6][7] In the canonical Hedgehog pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) relieves the inhibition of SMO. This allows SMO to become active and initiate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors, which then drive the expression of Hh target genes. SMO antagonists bind directly to the SMO receptor, preventing its activation and thereby blocking the entire downstream signaling cascade.[6][7]
Quantitative Performance Comparison
The following table summarizes the in vitro potency of AY-9944 and other selected Hedgehog pathway inhibitors. It is important to note that the IC50 values are derived from different assays, reflecting their distinct mechanisms of action. A direct comparison of potency should be made with caution, considering the different experimental setups.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| AY-9944 | DHCR7 | Recombinant human Δ7-sterol reductase activity assay | 13[1][2] |
| Vismodegib | SMO | GLI-luciferase reporter assay (HEPM cells) | 2.8[8] |
| SMO | SMO binding assay | 3[6] | |
| Sonidegib | SMO | GLI-luciferase reporter assay (HEPM cells) | 12.7[8] |
| SMO | SMO binding assay | 11[6] | |
| Glasdegib | SMO | Not specified in readily available public data | - |
| Taladegib | SMO | Bright-Glo assay (NIH/3T3 fibroblasts) | <100 |
Experimental Protocols
Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This assay is a widely used method to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of the GLI transcription factors.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing GLI-responsive elements. Activation of the Hedgehog pathway leads to an increase in luciferase expression, which can be quantified by measuring luminescence. Inhibitors of the pathway will cause a dose-dependent decrease in the luminescence signal.
Detailed Methodology:
-
Cell Culture:
-
Use a suitable cell line, such as Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).
-
Culture cells in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418) to maintain the reporter constructs.
-
-
Assay Procedure:
-
Seed the reporter cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test inhibitors (e.g., AY-9944, Vismodegib) in a low-serum medium.
-
Activate the Hedgehog pathway in the cells by adding a SMO agonist, such as SAG (Smoothened Agonist), or by using conditioned media from cells overexpressing a Hedgehog ligand.
-
Immediately add the serially diluted inhibitors to the appropriate wells. Include vehicle-only controls.
-
Incubate the plate for 24-48 hours at 37°C.
-
-
Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luciferase signal.
-
SMO Competitive Binding Assay
This assay is used to determine the binding affinity of unlabeled SMO inhibitors by measuring their ability to compete with a fluorescently labeled ligand for binding to the SMO receptor.
Principle: A fluorescently labeled SMO ligand, such as BODIPY-cyclopamine, is used as a tracer. When the tracer binds to the SMO receptor, its fluorescence polarization increases. Unlabeled competitor molecules will displace the tracer from the receptor, leading to a decrease in fluorescence polarization.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells overexpressing the human SMO receptor (e.g., HEK293-SMO).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well black plate, add the prepared cell membranes, a fixed concentration of the fluorescent tracer (BODIPY-cyclopamine), and serial dilutions of the unlabeled competitor inhibitor (e.g., Vismodegib, Sonidegib).
-
Include wells for total binding (tracer and membranes only) and non-specific binding (tracer, membranes, and a high concentration of an unlabeled SMO ligand).
-
Incubate the plate at room temperature in the dark to allow the binding to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
DHCR7 Enzymatic Activity Assay
This assay measures the activity of the DHCR7 enzyme and can be used to determine the potency of inhibitors like AY-9944.
Principle: The assay measures the conversion of a substrate, such as ergosterol (B1671047) or radiolabeled 7-DHC, to its product by DHCR7 in a microsomal preparation. The product formation is then quantified.
Detailed Methodology:
-
Microsome Preparation:
-
Prepare liver microsomes from a suitable animal model (e.g., rat) as a source of DHCR7 enzyme.
-
Determine the protein concentration of the microsomal preparation.
-
-
Assay Procedure:
-
In a reaction tube, combine the liver microsomes, a reaction buffer containing a NADPH-generating system, and serial dilutions of the inhibitor (AY-9944).
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (e.g., ergosterol).
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a strong base or by extraction with an organic solvent.
-
-
Product Quantification:
-
Extract the sterols from the reaction mixture.
-
Analyze the sterol composition using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed (e.g., brassicasterol (B190698) from ergosterol).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
Mandatory Visualizations
Caption: The Hedgehog signaling pathway and points of inhibition.
Caption: Experimental workflow for a Gli-Luciferase reporter assay.
Caption: Experimental workflow for a SMO competitive binding assay.
Conclusion
AY-9944 represents a distinct class of Hedgehog pathway inhibitor that acts indirectly by targeting cholesterol biosynthesis. This contrasts with the direct mechanism of SMO antagonists like Vismodegib, Sonidegib, Glasdegib, and Taladegib. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the desire to target the pathway at different nodes and the potential for off-target effects. The experimental protocols provided in this guide offer a starting point for the in vitro characterization and comparison of these and other novel Hedgehog pathway inhibitors.
References
- 1. AY 9944 dihydrochloride, Hedgehog signaling inhibitor (CAS 366-93-8) | Abcam [abcam.com]
- 2. apexbt.com [apexbt.com]
- 3. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chengdu Sibeibo Pharmaceutical Technology discloses new Hedgehog signaling inhibitors and SMO antagonists | BioWorld [bioworld.com]
Assessing the Reproducibility of AY-9944-Induced Pathologies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental use of AY-9944 to induce pathologies, primarily as an animal model for Smith-Lemli-Opitz Syndrome (SLOS). We assess the reproducibility of these pathologies by examining the consistency of findings across various studies and compare its performance with an alternative DHCR7 inhibitor, BM15766. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to aid researchers in designing and interpreting their studies.
Comparative Analysis of DHCR7 Inhibitor-Induced Pathologies
The primary mechanism of AY-9944 is the potent and specific inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme responsible for the final step in cholesterol biosynthesis.[1][2] This inhibition leads to a decrease in cholesterol levels and an accumulation of its precursor, 7-dehydrocholesterol (7-DHC), the key biochemical hallmarks of SLOS.[3] The AY-9944-treated rat model has been instrumental in studying the pathogenesis of SLOS, including embryological dysgenesis, skeletal defects, and retinal degeneration.[3][4] While AY-9944 is a widely used tool, it's important to note that at high doses, it can also inhibit other enzymes in the cholesterol synthesis pathway, such as sterol Δ8-Δ7 isomerase.[1]
BM15766 is another specific, competitive inhibitor of DHCR7 that has been used to create animal models of SLOS.[4][5] Similar to AY-9944, administration of BM15766 to pregnant rats induces congenital malformations in the offspring.[6][7] Some studies suggest that BM15766 may be a more reliable pharmacological tool than AY-9944 for studying certain molecular aspects of SLOS, as high concentrations of AY-9944 can have off-target effects on signaling pathways independent of DHCR7 inhibition.[8]
The following table summarizes the key pathological findings from studies using AY-9944 and BM15766, providing a basis for assessing the reproducibility of these models.
| Parameter | AY-9944 | BM15766 | References |
| Biochemical Phenotype | Consistently causes hypocholesterolemia and accumulation of 7-DHC in various tissues including brain, liver, and serum. | Also induces hypocholesterolemia and accumulation of 7-DHC and 8-DHC in liver and testis. | [1][3][5][9] |
| Induced Pathologies | Holoprosencephaly, skeletal defects, male genital abnormalities, retinal degeneration, and increased levels of 7-DHC-derived oxysterols. | Facial malformations and brain anomalies along the holoprosencephaly spectrum. | [3][4][5][6][7][10][11] |
| Reported Reproducibility | The biochemical and pathological phenotypes are consistently reported across multiple studies, though the severity can be dose- and timing-dependent. Improved protocols have increased postnatal viability for longer-term studies. | The teratogenic effects are reported to be reproducible, inducing defects similar to those seen with AY-9944. | [3][4][6][7] |
| Off-Target Effects | At high concentrations, may inhibit sterol Δ8-Δ7 isomerase and affect signaling pathways independent of DHCR7. Also known to target DHCR14a, DHCR14b, and EBP. | Considered by some to be a more reliable tool with fewer off-target effects on certain signaling pathways compared to high doses of AY-9944. | [1][8][12] |
| Animal Models | Primarily used in rats (Sprague-Dawley, Long-Evans hooded, Wistar) and in vitro in cell lines (e.g., Neuro2a). | Used in rats to study teratogenic effects. | [1][3][11][13][14] |
Experimental Protocols
The following are generalized protocols for the use of AY-9944 based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental conditions.
In Vivo Administration in Rats (Model for SLOS)
-
Drug Preparation: AY-9944 (trans-1,4-bis(2-chlorobenzylaminomethyl) cyclohexane (B81311) dihydrochloride) can be custom synthesized or obtained from commercial suppliers.[3] For administration, it is typically dissolved in a suitable vehicle, such as sterile water or saline.
-
Animal Model: Sprague-Dawley or Long-Evans hooded rats are commonly used.[1][3]
-
Administration for Teratogenic Studies: To induce congenital malformations, pregnant rats are treated with AY-9944 at specific gestational time points. For example, administration on gestation day 3 can induce holoprosencephaly, while administration on day 10 can lead to male sexual malformations.[6][7]
-
Postnatal Administration for Chronic Models: For studying progressive pathologies like retinal degeneration, AY-9944 can be administered to rat pups. A reported dosing regimen is 7.5 mg/kg administered intraperitoneally every 6 days from postnatal day 2 to postnatal day 20.[1] This protocol has been shown to extend postnatal viability to at least three months.[3][4]
-
Assessment of Pathologies:
-
Biochemical Analysis: Serum and tissue levels of cholesterol and 7-DHC are measured using gas chromatography-mass spectrometry (GC-MS).[13]
-
Histological Analysis: Tissues of interest (e.g., brain, retina, liver) are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for morphological analysis.
-
Oxysterol Analysis: Levels of 7-DHC-derived oxysterols in tissues and fluids can be analyzed using HPLC-MS/MS to assess oxidative stress.[3]
-
In Vitro Administration
-
Cell Lines: Neuroblastoma cell lines such as Neuro2a are often used to study the effects of AY-9944 on sterol profiles and cellular pathways.[13][14]
-
Treatment: AY-9944 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 1 nM to 10 µM).[8][13]
-
Incubation: Cells are typically incubated with AY-9944 for a period ranging from a few hours to several days, depending on the experimental endpoint.[1][14]
-
Analysis:
Visualizing the Mechanism and Workflow
To better understand the molecular basis and experimental application of AY-9944, the following diagrams illustrate the affected signaling pathway and a typical experimental workflow.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of DHCR7 by AY-9944.
Caption: A typical experimental workflow for inducing and assessing pathologies using AY-9944.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel oxysterols observed in tissues and fluids of AY9944-treated rats: a model for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Dehydrocholesterol-derived oxysterols and retinal degeneration in a rat model of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smith–Lemli–Opitz syndrome | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 7. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Teratogenic effect of an inhibitor of cholesterol synthesis (AY 9944) in rats: correlation with maternal cholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Validating DHCR7 Inhibition: A Comparative Guide to AY 9944 and Alternative Inhibitors Using Enzymatic Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AY 9944, a well-characterized inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), with other known inhibitors. The focus is on the validation of inhibitory activity through enzymatic assays, supported by experimental data and detailed protocols.
Introduction to DHCR7 Inhibition
7-dehydrocholesterol reductase (DHCR7) is the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, catalyzing the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. Inhibition of DHCR7 is a critical area of research, particularly in the study of Smith-Lemli-Opitz syndrome (SLOS), a congenital disorder caused by mutations in the DHCR7 gene. Additionally, DHCR7 inhibition has been explored for its potential in cancer and neurodegenerative disease research. This compound is a potent and specific inhibitor of DHCR7, making it a valuable tool for studying the effects of cholesterol depletion and 7-DHC accumulation. This guide compares the enzymatic inhibition of DHCR7 by this compound with that of other compounds and provides a detailed protocol for validating these inhibitory effects in a laboratory setting.
Comparative Analysis of DHCR7 Inhibitors
The inhibitory potency of various compounds against DHCR7 can be quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and several alternative compounds that have been reported to inhibit DHCR7.
| Compound | IC50 (nM) | Notes |
| This compound | 13 [1][2][3][4][5] | A specific and widely used DHCR7 inhibitor. |
| Cariprazine | 1.4 | An atypical antipsychotic with potent off-target DHCR7 inhibitory activity. |
| Trazodone | 33 | An antidepressant that also exhibits DHCR7 inhibition. |
| Metoprolol | 208 | A beta-blocker with weaker DHCR7 inhibitory effects. |
| BM15766 | Not specified | A potent inhibitor of DHCR7, though a precise IC50 value is not readily available in recent literature.[3] |
| Triparanol | Not specified | A historical cholesterol-lowering agent that inhibits DHCR7 but was withdrawn due to toxicity.[3] |
| U18666A | Not specified | Primarily an inhibitor of intracellular cholesterol transport, with some effects on cholesterol biosynthesis.[2] |
Signaling Pathway and Inhibition
The following diagram illustrates the terminal step of the cholesterol biosynthesis pathway and the point of inhibition by DHCR7 inhibitors like this compound.
Caption: Cholesterol biosynthesis pathway showing DHCR7 and its inhibition by this compound.
Experimental Protocol: DHCR7 Enzymatic Assay
This protocol details an in vitro enzymatic assay to measure the activity of DHCR7 and validate the inhibitory potential of compounds like this compound. The assay utilizes liver microsomes as a source of DHCR7 and measures the conversion of a substrate, ergosterol (B1671047), to its product, brassicasterol, via High-Performance Liquid Chromatography (HPLC). Ergosterol is often used as a substrate because neither it nor its product is endogenously present in mammalian microsomes, simplifying detection.
Materials:
-
Rat liver microsomes
-
Ergosterol (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
This compound or other test inhibitors
-
Methanol
-
Internal standard (e.g., stigmasterol)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Dissolve ergosterol in a suitable solvent (e.g., ethanol) to create a stock solution.
-
Prepare a stock solution of NADPH in the phosphate buffer.
-
Prepare stock solutions of this compound and other test inhibitors in an appropriate solvent (e.g., DMSO).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer
-
Rat liver microsomes (typically 0.1-0.5 mg of protein)
-
Ergosterol (final concentration of ~30-50 µM)
-
Test inhibitor at various concentrations (or vehicle control)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (final concentration of ~1 mM).
-
Incubate the reaction mixture at 37°C for a set time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a volume of methanol.
-
Add an internal standard (e.g., stigmasterol) to each sample to correct for extraction efficiency.
-
Extract the lipids by adding hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Carefully collect the upper hexane layer containing the lipids. Repeat the extraction process for complete recovery.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
-
Analysis by HPLC:
-
Reconstitute the dried lipid extract in the mobile phase (e.g., methanol/water mixture).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Separate the sterols using an isocratic or gradient elution with a suitable mobile phase.
-
Detect the substrate (ergosterol) and product (brassicasterol) using a UV detector at an appropriate wavelength (e.g., 282 nm for ergosterol).
-
Quantify the amount of product formed by comparing the peak area to that of the internal standard and a standard curve.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for the control and inhibitor-treated samples.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the workflow for the DHCR7 enzymatic assay.
Caption: Workflow for the in vitro DHCR7 enzymatic assay.
Conclusion
The validation of DHCR7 inhibition is crucial for advancing research in related metabolic and developmental disorders. This compound serves as a benchmark for a potent and specific DHCR7 inhibitor. The provided enzymatic assay protocol offers a reliable method for quantifying the inhibitory activity of this compound and other compounds. By employing standardized assays, researchers can generate comparable data, leading to a better understanding of the structure-activity relationships of DHCR7 inhibitors and facilitating the development of novel therapeutic agents.
References
- 1. Increasing cholesterol synthesis in 7-dehydrosterol reductase (DHCR7) deficient mouse models through gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AY 9944: In Vitro and In Vivo Effects
For researchers, scientists, and drug development professionals, understanding the nuanced differences between in vitro and in vivo experimental outcomes is paramount. This guide provides a comprehensive comparison of the effects of AY 9944, a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), in both laboratory and living organism settings. The data presented herein is crucial for designing experiments, interpreting results, and advancing research in areas such as cholesterol metabolism, developmental disorders, and neurobiology.
This compound is a well-characterized tool compound used to model the biochemical phenotype of Smith-Lemli-Opitz Syndrome (SLOS), a human genetic disorder caused by mutations in the DHCR7 gene.[1] Its primary mechanism of action is the specific inhibition of DHCR7, the enzyme that catalyzes the final step in cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1] This inhibition leads to a characteristic decrease in cholesterol levels and an accumulation of 7-DHC.[1]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in various in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound
| Cell Type | Concentration | Duration | Key Finding | Reference |
| Recombinant human DHCR7 (expressed in yeast) | 13 nM (IC50) | N/A | 50% inhibition of DHCR7 enzyme activity. | [2][3] |
| Keratinocytes | 1 µg/mL | 15 hours | Altered free sterol composition. | [2] |
| HCT-8 and RD cells | 15, 30 µM | 2 hours (pretreatment) | Significant reduction in EV-A71 VP1 protein levels. | [2] |
| Fetal mouse spinal cord cultures | Not specified | 4-7 days | Retarded myelinogenesis and induction of cytoplasmic inclusions. | [4] |
| Murine primary hepatocytes | Not specified | Not specified | Suppressed ferroptosis induced by RSL-3, iron overload, and cysteine deprivation. | [5] |
| Neuro2a cells | Not specified | 15 hours | Reduced VSV-eGFP total integrated fluorescence to ~40% of untreated cells. | [6][7] |
Table 2: In Vivo Effects of this compound in Rats
| Animal Model | Dosage | Administration Route & Frequency | Duration | Key Findings | Reference |
| Long–Evans hooded rats | 7.5 mg/kg | Intraperitoneal injection, every 6 days | From postnatal day 2 to 20 | Reduced brain cholesterol and increased 7-DHC in all brain regions, lasting up to 400 days post-treatment. More severe effects on plasma and liver sterols in female rats. | [2] |
| Sprague-Dawley rats | Not specified | Not specified | Long-term | Lowered cholesterol and partial replacement by 7-DHC in serum, liver, adrenals, lungs, and brain.[8] | [8] |
| Pregnant rats | Orally on gestation day 3 | Single dose | Gestation | Rapid reduction in cholesterol (>50% by day 6) and accumulation of 7-DHC, 8-DHC, and trienols, mimicking SLOS. Dose-dependent hypocholesterolemia and 7-DHC accumulation. Reduced progesterone (B1679170) levels. | [9] |
| Sprague-Dawley rats | 25 mg/kg | Subcutaneous injection | Not specified | Increased accumulation of 7-DHC and decreased cholesterol levels in various tissues. | [3] |
Signaling Pathway and Experimental Workflow
The primary molecular target of this compound is DHCR7 within the cholesterol biosynthesis pathway. The inhibition of this enzyme has downstream consequences, including the potential modulation of signaling pathways that are dependent on cholesterol, such as the Hedgehog signaling pathway.
Caption: Mechanism of this compound action on the cholesterol biosynthesis pathway.
The experimental workflow for a typical study investigating the effects of this compound, whether in vitro or in vivo, generally follows a structured approach.
Caption: A generalized experimental workflow for studying the effects of this compound.
Detailed Experimental Protocols
In Vitro DHCR7 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on DHCR7.
-
Methodology: Recombinant human DHCR7 is expressed in a suitable system, such as yeast cells. The enzyme activity is measured by monitoring the conversion of 7-dehydrocholesterol to cholesterol. The assay is performed in the presence of varying concentrations of this compound. The IC50 value is then calculated from the dose-response curve.[2][3]
In Vivo Animal Studies (Rat Model of SLOS)
-
Objective: To investigate the in vivo effects of this compound on sterol metabolism and development.
-
Animal Model: Pregnant Sprague-Dawley or Long-Evans hooded rats are commonly used.[2][9]
-
Drug Administration: this compound is administered via oral gavage or intraperitoneal injection at specific dosages and time points during gestation or postnatal development.[2][9]
-
Sample Collection: Blood (serum), brain, liver, and other tissues are collected from the dams and/or pups at various time points.[8][9]
-
Sterol Analysis: Sterol profiles in the collected samples are analyzed using gas chromatography-mass spectrometry (GC-MS) to quantify the levels of cholesterol, 7-dehydrocholesterol, and other sterol intermediates.[9]
-
Phenotypic Analysis: Pups are examined for developmental abnormalities, and tissues can be processed for histological or further molecular analysis.[9]
Cell-Based Assays
-
Objective: To study the cellular effects of this compound.
-
Cell Culture: Various cell lines (e.g., keratinocytes, HCT-8, RD, Neuro2a) or primary cells (e.g., hepatocytes) are cultured under standard conditions.[2][5][7]
-
Treatment: Cells are treated with different concentrations of this compound for specified durations.
-
Analysis: Depending on the research question, a variety of assays can be performed, including:
-
Western Blotting: To analyze the expression levels of specific proteins (e.g., viral proteins).[2]
-
Microscopy: To observe morphological changes, such as myelination or the formation of intracellular inclusions.[4]
-
Cell Viability/Toxicity Assays: To assess the impact of this compound on cell health.
-
Metabolic Assays: To measure changes in cellular metabolism, such as the inhibition of ferroptosis.[5]
-
Conclusion
The comparison of in vitro and in vivo data for this compound highlights its consistent and specific action as a DHCR7 inhibitor. In vitro studies are invaluable for elucidating the direct molecular mechanism and for high-throughput screening, while in vivo models are essential for understanding the systemic and developmental consequences of impaired cholesterol synthesis. The use of this compound in both settings has been instrumental in advancing our knowledge of SLOS and the fundamental roles of cholesterol in biology. Researchers should carefully consider the specific context and experimental system when interpreting data generated with this potent inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Effects of the cholesterol biosynthesis inhibitor ay9944 on organotypic cultures ofmouse spinal cord. Retarded myelinogenesis and induction of cytoplasmic inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of long-term administration of AY-9944, an inhibitor of 7-dehydrocholesterol delta 7-reductase, on serum and tissue lipids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AY 9944: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of AY 9944, a potent inhibitor of cholesterol biosynthesis.
This compound is classified as toxic if swallowed (Acute toxicity, oral - Category 3) and requires careful management throughout its lifecycle in the laboratory, from receipt to disposal.[1] Adherence to proper disposal protocols is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Disposal Plan
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste. Disposal procedures should always be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Segregation and Container Management
Proper segregation and labeling of waste streams are fundamental to safe disposal.
| Waste Type | Container Requirements | Labeling Information |
| Solid this compound Waste | A designated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," "this compound," and any other components of the waste stream. |
| Liquid this compound Waste | A designated, leak-proof, and sealed hazardous waste container compatible with the solvent used. | "Hazardous Waste," "this compound," the solvent(s), and approximate concentrations. |
| Contaminated Labware (e.g., pipette tips, gloves, weigh boats) | A designated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," "this compound Contaminated Debris." |
Step-by-Step Disposal Procedures
-
Pure or Unused this compound:
-
Keep the compound in its original, tightly sealed container.
-
If the original container is compromised, transfer the material to a suitable, properly labeled hazardous waste container.
-
Store in a designated and secure hazardous waste accumulation area.
-
-
Solutions Containing this compound:
-
Collect all aqueous and organic solutions containing this compound in a designated hazardous liquid waste container.
-
Do not dispose of solutions down the drain.
-
Ensure the waste container is properly sealed to prevent leaks and evaporation.
-
-
Contaminated Materials:
-
Solid Waste: Items such as gloves, absorbent pads, and weighing paper that have come into contact with this compound should be collected in a designated hazardous waste container for solids.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or a solvent in which this compound is soluble). The rinsate must be collected as hazardous liquid waste. After thorough decontamination, the glassware can be washed according to standard laboratory procedures.
-
Spill and Emergency Procedures
In the event of a spill, the primary concern is to prevent exposure and contain the material.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling this compound.
-
Spill Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Cleanup: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Ventilation: Ensure adequate ventilation during cleanup.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling AY 9944
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of AY-9944, a potent inhibitor of cholesterol biosynthesis. Due to its highly teratogenic nature, strict adherence to the following protocols is mandatory to ensure personnel safety and prevent developmental hazards.
Hazard Identification and Personal Protective Equipment (PPE)
AY-9944 is classified as a highly teratogenic compound, meaning it can cause birth defects.[1] Exposure during pregnancy can lead to congenital abnormalities. Therefore, all handling must be conducted with the utmost care, utilizing appropriate engineering controls and personal protective equipment.
Table 1: Required Personal Protective Equipment (PPE) for Handling AY-9944
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed and disposed of as hazardous waste immediately after handling. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosolized particles. |
| Body Protection | A disposable, fluid-resistant lab coat with tight-fitting cuffs. A full-body "bunny suit" may be required for large quantities or when there is a high risk of contamination.[2] | Prevents contamination of personal clothing and skin. Gowns should be changed immediately after a spill or every two to three hours during continuous work.[2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the powdered form of AY-9944 to prevent inhalation of airborne particles. |
Safe Handling and Operational Plan
All procedures involving AY-9944 must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[3]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the designated work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in Table 1.
-
Weighing: If weighing the solid form, do so within the chemical fume hood. Use a dedicated, labeled weigh boat and utensils.
-
Dissolving: AY-9944 has limited solubility in aqueous solutions but is soluble in DMSO (to 5 mM) and water (to 50 mM).[4] When preparing solutions, add the solvent slowly to the AY-9944 powder to avoid splashing.
-
Experimental Use: Conduct all experimental procedures within the fume hood.
-
Post-Handling: After completion of work, decontaminate all surfaces and equipment with a suitable laboratory disinfectant.
-
Doffing PPE: Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare hands. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill and Emergency Procedures
In the event of a spill, immediate action is crucial to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: Determine the extent and nature of the spill.
-
Cleanup (for small spills):
-
Ensure proper PPE is worn.
-
Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
-
Large Spills: For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Table 2: Storage and Disposal Guidelines for AY-9944
| Aspect | Guideline |
| Storage | Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -20°C for up to one year or -80°C for up to two years for stock solutions.[5] |
| Disposal | All waste contaminated with AY-9944, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. |
Experimental Workflow and Signaling Pathway
AY-9944 is a potent inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway. This inhibition leads to an accumulation of 7-dehydrocholesterol (7-DHC) and a depletion of cholesterol.
Caption: Mechanism of AY-9944 action on the cholesterol biosynthesis pathway.
The experimental workflow for utilizing AY-9944 typically involves treating cells or animal models with a specific concentration of the compound and then assessing the downstream effects on cholesterol levels, lipid profiles, or related signaling pathways.
Caption: General experimental workflow for studies involving AY-9944.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
